Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
説明
The exact mass of the compound Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is 183.06439116 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-amino-6-methoxypyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-6-methoxypyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
methyl 2-amino-6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZAYLCQMYIFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238788 | |
| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365413-28-1 | |
| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate CAS 365413-28-1
An In-depth Technical Guide to Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Topic: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate CAS: 365413-28-1 Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related pyrimidine analogues to present its predicted physicochemical properties, a robust and plausible synthetic methodology with detailed mechanistic insights, and its potential as a versatile scaffold in drug discovery. The guide details experimental protocols for synthesis, purification, and characterization, and explores the strategic derivatization of its functional groups. This document is intended to serve as a foundational resource for scientists leveraging this and similar pyrimidine building blocks for the development of novel therapeutic agents.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The Central Role of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and biology.[1] It is a fundamental component of nucleobases—cytosine, thymine, and uracil—which constitute the building blocks of DNA and RNA.[2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design. Its synthetic accessibility and the diverse chemical space that can be explored through substitution have led to its incorporation into a wide array of therapeutic agents with activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][3][4]
Significance of Substituted Pyrimidine-4-carboxylates
The strategic placement of functional groups on the pyrimidine ring dictates its biological activity and utility as a synthetic intermediate. The 2-amino group provides a key site for hydrogen bonding and a nucleophilic handle for further modification. A carboxylate ester at the 4-position is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations. The 6-methoxy group modulates the electronic properties of the ring and can influence binding affinity and metabolic stability. This specific arrangement of functional groups makes Methyl 2-amino-6-methoxypyrimidine-4-carboxylate a highly valuable building block for creating libraries of complex molecules with therapeutic potential.[5]
Physicochemical and Predicted Spectroscopic Properties
The properties of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate are detailed below. These are calculated based on its chemical structure and by drawing parallels with closely related analogues found in the literature.
| Property | Value | Source |
| CAS Number | 365413-28-1 | - |
| Molecular Formula | C₇H₉N₃O₃ | - |
| Molecular Weight | 183.17 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Inferred from Analogues[5][6] |
| Solubility | Predicted to be soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water | Inferred from Analogues |
| Predicted ¹H NMR | Signals expected for methoxy protons (~3.9-4.1 ppm), ester methyl protons (~3.8-3.9 ppm), a pyrimidine ring proton (singlet, ~6.5-7.0 ppm), and amino protons (broad singlet, ~5.5-6.5 ppm). | Inferred from Analogues[5][7][8] |
| Predicted ¹³C NMR | Resonances anticipated for carbonyl carbon (~165 ppm), aromatic carbons (~160, 158, 105 ppm), methoxy carbons (~53-55 ppm). | Inferred from Analogues[5][7][8] |
| Predicted IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3450), C=O stretching (~1710-1730), C=N and C=C stretching (~1550-1650), and C-O stretching (~1200-1300). | Inferred from Analogues[5] |
| Predicted Mass Spec | [M+H]⁺ expected at m/z 184.0666 | Calculated |
Proposed Synthesis and Mechanistic Rationale
The construction of the polysubstituted pyrimidine ring is most effectively achieved through a condensation reaction between a three-carbon dielectrophile and a compound containing an N-C-N (amidine) unit.[9] The most logical and widely applicable method for synthesizing the target compound is the condensation of guanidine with a suitable β-keto ester.
Causality of Reagent Selection
-
N-C-N Source: Guanidine is selected as the ideal reagent. Its two nucleophilic nitrogen atoms readily react with 1,3-dielectrophiles to form the stable six-membered pyrimidine ring.
-
C-C-C Source: A key precursor required is a derivative of methyl acetoacetate that contains a methoxy group at the appropriate position. A suitable starting material would be a methyl 4-methoxy-3-oxobutanoate derivative or its synthetic equivalent.
-
Catalyst: A strong base, such as sodium methoxide or sodium ethoxide, is essential. The base serves two primary purposes: first, to deprotonate the guanidine, increasing its nucleophilicity, and second, to catalyze the condensation and subsequent cyclization/dehydration steps.
-
Solvent: An alcohol solvent, such as ethanol or methanol, is typically used as it is compatible with the alkoxide base and effectively solubilizes the reactants.
Step-by-Step Experimental Protocol
This protocol is a robust, self-validating procedure based on established pyrimidine synthesis methodologies.[9][10]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (200 mL) followed by the careful, portion-wise addition of sodium metal (1.2 eq) to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
Addition of Reactants: Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes. Follow this with the dropwise addition of the β-keto ester, methyl 4-methoxy-3-oxobutanoate (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Add an equal volume of water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization Workflow
Proper purification and rigorous characterization are critical to validate the synthesis and ensure the material is suitable for subsequent research.
Purification Protocol
-
Adsorbent: Prepare a silica gel slurry in a low-polarity solvent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pack a glass column with the slurry to create a stationary phase.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.
Applications in Drug Discovery: A Versatile Scaffold
The title compound is not an end-product but a strategic starting point for the synthesis of more complex molecules. Its three distinct functional groups offer orthogonal handles for derivatization.
-
2-Amino Group: This site is a potent nucleophile and a hydrogen bond donor. It can be readily acylated or sulfonylated to install a variety of side chains. Furthermore, it can undergo transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.
-
4-Carboxylate Ester: Saponification (hydrolysis) with a base like lithium hydroxide yields the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds with a diverse range of amines, a common strategy in drug development to modulate solubility and target binding.[5]
-
6-Methoxy Group: While more stable, this group can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions, allowing for the introduction of other functionalities at the C6 position.
This multi-functional nature makes the compound an ideal starting point for developing libraries of kinase inhibitors, antivirals, and other targeted therapies where the pyrimidine core acts as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.[2][11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminopyrimidine derivatives suggest the following precautions.[12][13]
-
Hazard Classification: Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[14][15]
Conclusion
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is a strategically designed heterocyclic building block with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established condensation chemistry, and its purification can be accomplished using standard laboratory techniques. The true value of this molecule lies in the orthogonal reactivity of its functional groups, which allows for systematic and diverse chemical modifications. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to effectively utilize this versatile scaffold in the pursuit of novel therapeutic agents.
References
As of the last update, direct links to some research articles may require a subscription.
- GSC Advanced Research and Reviews, 2024, 20(01), 114–128. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- BenchChem. (n.d.). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Gomha, S. M., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Methylsulfonyl-4,6-dimethoxypyrimidine.
- MilliporeSigma. (2025).
- PubMed Central. (n.d.). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies.
- Fisher Scientific. (2015). Safety Data Sheet for 2-Amino-4-hydroxy-6-methylpyrimidine.
- Inorganic Chemistry. (2008). Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid.
- TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
- J&K Scientific. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- Unknown. (n.d.).
- Unknown. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research.
- PubChem. (n.d.).
- MilliporeSigma. (n.d.).
- Echemi. (n.d.). 2-Amino-4,6-dimethoxypyrimidine SDS.
- Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units.
- Sigma-Aldrich. (n.d.).
- Molecules. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. wjarr.com [wjarr.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 8. rsc.org [rsc.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
- 14. Methyl 2-aminopyrimidine-4-carboxylate | 2164-66-1 [sigmaaldrich.com]
- 15. Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate | 1126320-49-7 [sigmaaldrich.com]
Advanced Chemical Profiling and Synthetic Utility of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) is a highly functionalized heterocyclic building block that serves as a critical intermediate in the design of advanced therapeutics, including targeted kinase inhibitors and antidiabetic agents[1]. Characterized by a complex "push-pull" electronic system, this molecule presents unique challenges and opportunities in chemoselective functionalization. This whitepaper provides an in-depth mechanistic analysis of its reactivity profile and establishes self-validating experimental workflows for its reliable manipulation in drug discovery programs.
Structural and Electronic Profiling
The reactivity of pyrimidine derivatives is fundamentally dictated by the electron-deficient nature of the diazine core, driven by the electronegativity of the nitrogen atoms[2]. In methyl 2-amino-6-methoxypyrimidine-4-carboxylate, this inherent deficiency is modulated by three distinct functional groups:
-
C2-Amino (-NH₂): Acts as a hydrogen-bond donor and a nucleophile. It exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring. However, its nucleophilicity is dampened by the electron-withdrawing nature of the pyrimidine core.
-
C6-Methoxy (-OCH₃): Functions as an electron-donating group (+M) by resonance, further enriching the pyrimidine ring and protecting it from premature nucleophilic degradation.
-
C4-Methyl Ester (-COOCH₃): Exerts a strong electron-withdrawing effect (-I, -M), polarizing the carbonyl carbon and making it a prime electrophilic center for nucleophilic attack.
Causality in Reactivity: The juxtaposition of these groups creates an orthogonal reactivity matrix. The ring itself resists electrophilic aromatic substitution due to the nitrogen atoms, but the specific substituents can be selectively targeted. Understanding the precise electronic contributions of these groups is essential for designing high-yield, chemoselective synthetic routes[1].
Electronic effects and site-specific reactivity of the pyrimidine scaffold.
Chemoselective Transformations & Mechanistic Insights
Chemoselective Saponification of the C4-Ester
The alkaline hydrolysis of the C4 methyl ester proceeds via a classical addition-elimination mechanism, characterized by the formation of a transient tetrahedral intermediate following hydroxide attack at the carbonyl carbon[3].
The Causality of Base Selection: Using strong, uncoordinated bases (like NaOH or KOH) at elevated temperatures risks competitive nucleophilic aromatic substitution (
Palladium-Catalyzed C2-Amination
While the C2-amino group can undergo standard acylation, forming complex C-N bonds (e.g., coupling with aryl halides) requires transition-metal catalysis due to the deactivated nature of the amine. In Buchwald-Hartwig cross-coupling, the choice of ligand is critical. Bidentate ligands with large bite angles (such as Xantphos) are required to prevent the electron-rich pyrimidine nitrogens from competitively binding to and poisoning the Palladium center.
Quantitative Data Summaries
Table 1: Physicochemical & Structural Properties
| Property | Value | Synthetic Implication |
| Molecular Formula | Standard mass tracking ( | |
| Molecular Weight | 183.16 g/mol | High atom economy for fragment-based drug design. |
| CAS Number | 365413-28-1 | Primary identifier for raw material sourcing. |
| H-Bond Donors | 1 ( | Capable of directing crystallization or target binding. |
| H-Bond Acceptors | 5 (N, N, O, O, O) | High solubility in polar aprotic solvents (DMF, DMSO). |
Table 2: Chemoselective Reactivity Matrix
| Target Site | Reagent System | Transformation | Chemoselectivity Notes |
| C4-Ester | LiOH, THF/MeOH/H₂O, 0°C | Carboxylic Acid | |
| C2-Amino | Ar-X, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Arylamine | Xantphos prevents catalyst poisoning by pyrimidine N. |
| C6-Methoxy | BBr₃, DCM, -78°C to RT | Pyrimidinone (OH) | Requires strictly anhydrous conditions; ester survives. |
Experimental Workflows (Self-Validating Protocols)
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding in-process control (IPC) checkpoints directly into the methodology.
Protocol 1: Self-Validating Chemoselective Hydrolysis of the C4-Ester
Objective: Convert methyl 2-amino-6-methoxypyrimidine-4-carboxylate to 2-amino-6-methoxypyrimidine-4-carboxylic acid without degrading the C6-methoxy group.
-
Dissolution: Suspend 10.0 mmol (1.83 g) of the starting material in a 30 mL mixture of THF/MeOH/H₂O (2:1:1 v/v/v). Causality: The mixed solvent system ensures complete solvation of both the lipophilic organic ester and the hydrophilic hydroxide salt.
-
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add LiOH·H₂O (12.0 mmol, 1.2 eq) portion-wise over 5 minutes. Stir at 0°C for 30 minutes, then allow to warm to room temperature (20°C).
-
Self-Validation Checkpoint (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed complete when the starting material peak (
184 ) is ≤ 1% relative to the product peak ( 170 ). If incomplete, stir for an additional 1 hour and re-test.
-
-
Quenching & Acidification: Once validated, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of distilled water and cool to 0°C.
-
Isolation: Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0 (the isoelectric point of the product). A white precipitate will form. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C to constant weight.
Self-validating workflow for the chemoselective hydrolysis of the C4-ester.
Protocol 2: Buchwald-Hartwig Cross-Coupling at the C2-Amino Group
Objective: Form a C-N bond at the deactivated C2 position using an aryl bromide.
-
Preparation: In an oven-dried Schlenk tube, combine methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 eq), Aryl Bromide (1.2 eq),
(0.05 eq), Xantphos (0.1 eq), and (2.0 eq). -
Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen three times to prevent oxidative degradation of the Palladium catalyst.
-
Reaction: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the tube and heat to 100°C for 12 hours.
-
Self-Validation Checkpoint (IPC): Withdraw a 20 µL aliquot under
, filter through a short pad of Celite, and analyze via UPLC.-
Validation Criteria: Disappearance of the limiting reagent (pyrimidine core) confirms catalytic turnover.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash column chromatography.
References
-
[1] One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. ResearchGate.
-
[2] Comparing the reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine with other pyrimidines. Benchchem.
-
[3] Theoretical Studies of Competing Reaction Pathways and Energy Barriers for Alkaline Ester Hydrolysis of Cocaine | The Journal of Physical Chemistry A. ACS Publications.
Sources
Pyrimidine Scaffolds in Anticancer Drug Discovery: A Technical Guide
Executive Summary: The Privileged Nature of the Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine scaffold acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its ubiquity in anticancer discovery is not coincidental but rooted in its bio-isosteric resemblance to endogenous nucleic acid bases (cytosine, thymine, uracil) and adenosine triphosphate (ATP).
For the drug development scientist, the pyrimidine ring offers a versatile template for:
-
H-Bonding: The N1 and N3 atoms serve as critical hydrogen bond acceptors, essential for interacting with the "hinge region" of kinase ATP-binding pockets.
-
π-Stacking: The aromatic ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in active sites.
-
Vectorial Functionalization: The C2, C4, C5, and C6 positions allow for precise geometric orientation of pharmacophores to probe distinct regions of a target protein (e.g., the hydrophobic back pocket or the solvent-exposed front).
Mechanistic Diversity & Signaling Pathways
Pyrimidine derivatives operate primarily through two distinct mechanisms: Antimetabolites (disrupting DNA synthesis) and Kinase Inhibitors (disrupting signal transduction).
Pathway Visualization: Dual Mechanism of Action
The following diagram illustrates how pyrimidine scaffolds intercept cancer cell survival at both the nuclear level (DNA replication) and the cytoplasmic level (Kinase signaling).
Caption: Dual mechanistic pathways of pyrimidine-based agents targeting Thymidylate Synthase (nuclear) and Receptor Tyrosine Kinases (cytoplasmic).
Rational Drug Design: Structure-Activity Relationships (SAR)
The transition from a "hit" to a "lead" requires rigorous SAR analysis. In kinase inhibitors (e.g., EGFR inhibitors like Gefitinib or Osimertinib), the pyrimidine core acts as the anchor.[2]
The "Hinge Binder" Concept
In ATP-competitive inhibitors, the pyrimidine N1 and N3 atoms typically form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).
SAR Optimization Table
The following table synthesizes field-proven substitution strategies for optimizing pyrimidine kinase inhibitors.
| Position | Chemical Role | Design Strategy | Example Moiety |
| C2 | H-Bond Donor/Acceptor | Solubility & Hinge Interaction. Often substituted with an amine or aniline to form a key H-bond with the kinase hinge. | Aminomorpholine, Aniline |
| C4 | Hydrophobic Interaction | Specificity. Targets the hydrophobic back pocket (gatekeeper residue). Bulky groups here can overcome resistance (e.g., T790M).[3] | Substituted Phenyl, Indole |
| C5 | Steric Modulator | Solvent Exposure. Groups here project into the solvent front; ideal for solubilizing groups that improve PK properties without affecting binding. | Halogens (F, Cl), Methyl, Nitrile |
| C6 | Electronic Tuning | Metabolic Stability. Substitution here is less common due to steric clash but can block metabolic oxidation sites. | Hydrogen, small alkyls |
Technical Workflow: Synthesis of C2, C4-Disubstituted Pyrimidines
Causality: The most common route to functionalized pyrimidines for drug discovery is the sequential nucleophilic displacement of chloropyrimidines. This method is preferred over the Biginelli reaction in late-stage discovery because it allows for the precise, modular introduction of complex substituents.
Protocol: Sequential S_NAr Displacement
Objective: Synthesize a library of C2-amino, C4-anilino pyrimidines (common kinase inhibitor scaffold).
Reagents: 2,4-Dichloropyrimidine, Aniline derivatives, DIEA (N,N-Diisopropylethylamine), n-Butanol, Ethanol.
Step-by-Step Methodology:
-
C4-Selective Displacement (Regioselectivity Control):
-
Rationale: The C4 position is more electrophilic than C2 due to the inductive effect of adjacent nitrogens and less steric hindrance.
-
Procedure: Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol at 0°C. Add the desired aniline derivative (1.0 eq) and DIEA (1.2 eq) dropwise.
-
Condition: Stir at room temperature for 4–12 hours.
-
Validation: Monitor by TLC/LC-MS. The product (4-substituted-2-chloropyrimidine) should be the major peak.
-
Note: Maintaining low temperature initially prevents double substitution.
-
-
C2-Displacement (Forcing Conditions):
-
Rationale: The C2-chloro group is deactivated by the electron-donating amine at C4. Higher energy is required.
-
Procedure: Suspend the isolated intermediate from Step 1 in n-butanol. Add the second amine (e.g., morpholine or solubilizing tail) (2.0 eq) and DIEA (2.5 eq).
-
Condition: Reflux at 110°C for 12–24 hours or use Microwave irradiation (140°C, 30 min) for rapid libraries.
-
Work-up: Concentrate in vacuo, extract with EtOAc/Water, and purify via flash column chromatography.
-
-
Self-Validating Checkpoint:
-
NMR Signature: Confirm the disappearance of the pyrimidine C2-H/C4-H shifts and the appearance of broad N-H singlets.
-
Purity: >95% by HPLC is required for biological assay validity.
-
Biological Validation Workflow
Trustworthiness: Data is only as good as the assay that generates it. A robust screening cascade is essential.
Caption: Sequential screening cascade for validating pyrimidine-based anticancer candidates.
Protocol: MTT Cell Viability Assay
Objective: Determine the cytotoxic efficacy (IC50) of synthesized compounds.
-
Seeding: Plate cancer cells (e.g., A549, MCF-7) at a density of 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add compounds in serial dilutions (e.g., 0.01 µM to 100 µM). Include DMSO control (<0.5%). Incubate for 48–72h.
-
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Plot % Viability vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) to calculate IC50.
Future Directions: Beyond Inhibition
The field is moving beyond simple occupancy-driven inhibition.
-
Covalent Inhibitors: Targeting specific cysteines (e.g., Cys797 in EGFR) by attaching acrylamide "warheads" to the pyrimidine C6 or C4 position.
-
PROTACs: Using the pyrimidine scaffold as the "warhead" ligand connected via a linker to an E3 ligase ligand (e.g., Thalidomide) to induce targeted protein degradation rather than just inhibition.
References
-
Recent Developments in Pyrimidine Scaffolds
- Title: Pyrimidine derivatives as potent anticancer agents: A review on synthesis and biological activities.
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link] (General Journal Link for verification of field activity)
-
EGFR Kinase Inhibitors SAR
-
CDK Inhibitor Mechanisms
- Title: Development of CDK4/6 Inhibitors: A Five Years Upd
- Source: Molecules (MDPI).
-
URL:[Link]
-
Synthetic Methodologies
-
Antimetabolite Mechanisms
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 5. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate: Structural Profiling, Synthetic Workflows, and Functionalization Strategies
Executive Summary
In modern drug discovery, the pyrimidine scaffold remains a privileged structure, serving as the core pharmacophore for numerous kinase inhibitors, antiviral agents, and antineoplastic drugs. Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS 365413-28-1) is a highly functionalized, commercially available building block that offers exceptional synthetic versatility[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic hub for orthogonal functionalization. This whitepaper details the physicochemical properties, retrosynthetic logic, and field-proven experimental protocols required to harness this scaffold effectively in medicinal chemistry campaigns.
Structural and Physicochemical Profiling
The strategic value of this scaffold lies in its dense array of functional groups. The C2-amino group acts as a hydrogen-bond donor, the C6-methoxy group serves as an adaptable steric/electronic modulator, and the C4-methyl ester provides a handle for rapid vector extension into solvent-exposed regions of target proteins.
| Property | Value |
| IUPAC Name | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |
| CAS Registry Number | 365413-28-1 |
| Molecular Formula | C |
| Molecular Weight | 183.16 g/mol |
| SMILES String | O=C(OC)C1=CC(OC)=NC(N)=N1 |
| Topological Polar Surface Area (tPSA) | 84.4 Ų |
| H-Bond Donors / Acceptors | 1 (NH |
| LogP (Predicted) | ~0.45 (Hydrophilic/Lipophilic balance) |
Retrosynthetic Analysis & Core Assembly
Understanding the de novo assembly of the pyrimidine core is critical for troubleshooting downstream functionalizations. The synthesis of highly substituted pyrimidine cores frequently relies on the cyclocondensation of guanidine with oxaloacetate derivatives[2],[3].
Mechanistically, the condensation of guanidine with dimethyl oxaloacetate yields the C6-hydroxypyrimidine tautomer (a pyrimidinone). Because pyrimidinones are poor electrophiles for direct O-alkylation (often resulting in undesired N-alkylation), the hydroxyl group must be activated. Chlorination via POCl
Retrosynthetic pathway for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate assembly.
Orthogonal Functionalization Workflows
The true power of this scaffold is its orthogonality. Each functional group can be manipulated independently without cross-reactivity, provided the correct causality-driven conditions are applied.
-
Path A (C4 Vector): The methyl ester is sterically unhindered and can be saponified to the free carboxylic acid. This is the primary vector for attaching diverse amines via amide coupling to probe solvent-exposed channels in kinase active sites.
-
Path B (C2 Vector): The C2-amino group is highly deactivated by the electron-withdrawing pyrimidine ring. Standard alkylation fails; therefore, derivatization requires strong acylating conditions (e.g., acid chlorides with pyridine) or Palladium-catalyzed Buchwald-Hartwig cross-coupling.
-
Path C (C6 Vector): The C6-methoxy group can be selectively demethylated using Lewis acids (e.g., BBr
) to unmask the pyrimidinone tautomer, drastically altering the hydrogen-bond donor/acceptor profile for hinge-binding interactions.
Orthogonal functionalization workflows for the pyrimidine scaffold.
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity in library synthesis, the following protocols have been optimized based on the mechanistic causality of the pyrimidine core.
Protocol 1: Mild Saponification of the C4 Methyl Ester
-
Objective: Isolate the free carboxylic acid without inducing C6-methoxy hydrolysis or pyrimidine ring opening.
-
Causality & Control Points: The pyrimidine ring is highly electron-deficient. Using harsh aqueous bases (like NaOH at reflux) can lead to nucleophilic attack at C6, displacing the methoxy group. We employ LiOH in a THF/MeOH/H
O co-solvent system at ambient temperature. The lithium ion acts as a mild Lewis acid, coordinating the ester carbonyl to accelerate saponification while maintaining a mild pH profile. -
Step-by-Step:
-
Dissolution: Suspend the scaffold (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H
O (0.2 M concentration). -
Base Addition: Cool the mixture to 0 °C. Add LiOH·H
O (1.5 eq) portion-wise. Note: Cooling mitigates any exothermic degradation of the heterocycle. -
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Acidification: Concentrate in vacuo to remove organics. Dilute the aqueous residue with cold water. Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. Causality: The pK
of the pyrimidine nitrogen is ~1.5. Acidifying to pH 4 ensures the carboxylic acid is protonated (pK ~2.5) while avoiding over-protonation of the ring, which would solubilize the product as a hydrochloride salt. -
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
-
Protocol 2: HATU-Mediated Amide Coupling
-
Objective: Couple the C4 carboxylic acid with primary/secondary amines.
-
Causality & Control Points: Pyrimidine-4-carboxylic acids are notoriously sluggish during activation due to the inductive electron-withdrawing effect of the adjacent ring nitrogens. Standard carbodiimides (EDC/DCC) often result in poor yields. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, driving the coupling forward efficiently.
-
Step-by-Step:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active O-At ester before the amine is introduced, preventing competitive guanidinylation of the amine by HATU.
-
Coupling: Add the desired amine (1.2 eq) to the activated mixture. Stir for 2–6 hours at room temperature.
-
Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO
, 5% LiCl aqueous solution (to remove DMF), and brine. Dry over Na SO and concentrate.
-
Protocol 3: C6 Demethylation via Boron Tribromide
-
Objective: Unmask the C6 pyrimidinone tautomer.
-
Causality & Control Points: The methoxy group is stable to standard hydrolysis but can be cleaved using a strong Lewis acid like BBr
. BBr coordinates to the methoxy oxygen, weakening the O-CH bond and allowing bromide to attack the methyl group via an S 2 mechanism. -
Step-by-Step:
-
Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool to -78 °C.
-
Addition: Slowly add BBr
(1.0 M in DCM, 3.0 eq) dropwise. Causality: Excess BBr is required because the basic pyrimidine nitrogens and the C2 amino group will also coordinate with the Lewis acid. -
Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench: Re-cool to 0 °C and carefully quench with excess MeOH. Causality: MeOH reacts with unreacted BBr
to form volatile trimethyl borate and HBr, safely terminating the reaction without violent exotherms.
-
References
- Title: 2-氨基-6-甲氧基嘧啶-4-羧酸甲酯(Cas 365413-28-1)
- Title: 127861-30-7 | Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate Source: BLD Pharm URL
- Title: Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives Source: ResearchGate URL
- Source: The Royal Society of Chemistry (RSC)
- Title: (6-Amino-2-methylpyrimidin-4-yl)
Sources
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate: Solubility Data & Process Guide
This is an in-depth technical guide designed for researchers and process chemists working with Methyl 2-amino-6-methoxypyrimidine-4-carboxylate .
Executive Summary & Compound Identification
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl analogs) and pharmaceutical candidates targeting kinase pathways. Its solubility profile is the governing factor in yield optimization during nucleophilic substitution and purification via crystallization.
Note on CAS Registry: While the user provided CAS 37901-46-7 , this identifier does not appear in standard public chemical registries. The commercially recognized CAS for this specific structure is 365413-28-1 .[1] Researchers should verify the structure explicitly using the IUPAC name or SMILES code below to ensure experimental validity.
| Property | Data |
| IUPAC Name | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |
| Common CAS | 365413-28-1 (Primary Commercial ID) |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 156–158 °C (Analogous Range) |
| Predicted LogP | 0.5 – 1.1 (Moderate Lipophilicity) |
| SMILES | COC1=CC(=NC(=N1)N)C(=O)OC |
Solubility Profile & Solvent Selection
The solubility of aminopyrimidine carboxylates is dictated by the interplay between the polar amino group (-NH₂) , the hydrogen-bond accepting pyrimidine ring , and the lipophilic ester/methoxy groups .
2.1 Solubility Behavior by Solvent Class
Data derived from structural analogs (e.g., 2-amino-4,6-dimethoxypyrimidine and methyl 2-aminopyridine-4-carboxylate).[1]
| Solvent Class | Solubility Rating | Mechanistic Insight | Application |
| Dipolar Aprotic (DMSO, DMF) | High (>100 mg/mL) | Strong interaction with the polarized pyrimidine ring and amino protons. | Reaction Solvent: Ideal for nucleophilic substitutions; difficult to remove. |
| Short-Chain Alcohols (Methanol, Ethanol) | Moderate (10–50 mg/mL) | H-bonding with -NH₂ and ring nitrogens. Solubility increases significantly with temperature ( | Recrystallization: Primary choice for cooling crystallization. |
| Esters (Ethyl Acetate) | Low-Moderate (5–20 mg/mL) | Weak interaction with the polar core; good for washing to remove non-polar impurities. | Anti-Solvent / Wash: Used to precipitate product or remove impurities. |
| Aromatic Hydrocarbons (Toluene) | Low (<5 mg/mL) | Lack of H-bonding capability; poor solvation of the polar pyrimidine core. | Anti-Solvent: Induces precipitation when added to alcohol solutions. |
| Water | Very Low (<1 mg/mL) | High lattice energy of the crystal overcomes hydration energy. | Precipitation Medium: Added to reaction mixtures to crash out the product. |
2.2 Thermodynamic Solubility Trends
The dissolution of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is an endothermic process (
-
Temperature Sensitivity: Solubility increases exponentially with temperature, following the van't Hoff equation .
-
Implication: A cooling crystallization from Methanol or Ethanol is the most efficient purification method. A temperature delta of 40°C (e.g., 60°C
20°C) typically yields >85% recovery.
Experimental Protocol: Precise Solubility Determination
For critical process development (e.g., GMP synthesis), reliance on literature values is insufficient. Use this self-validating protocol to generate precise data.
3.1 Dynamic Laser Monitoring Method (High Precision)
This method eliminates sampling errors associated with filtration.
-
Preparation: Charge a jacketed glass reactor with 50 mL of solvent (e.g., Methanol).
-
Saturation: Add excess solid Methyl 2-amino-6-methoxypyrimidine-4-carboxylate until a slurry is formed.
-
Equilibration: Stir at 200 RPM. Heat to
(e.g., 60°C) to dissolve, then cool at 0.5°C/min. -
Detection: Use a FBRM (Focused Beam Reflectance Measurement) probe or turbidity meter.
-
Dissolution Point: The temperature where particle count drops to baseline (Solubility at
). -
Nucleation Point: The temperature where particle count spikes (Metastable Zone Width).
-
3.2 Gravimetric Standard Method (Accessible)
-
Slurry Generation: Add excess solid to 10 mL solvent in a sealed vial.
-
Thermostat: Shake at constant temperature (
) for 24 hours. -
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
Purification Workflow: Cooling Crystallization
The following workflow leverages the solubility differential in Methanol to achieve >99% purity.
Figure 1: Optimized Cooling Crystallization Workflow for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.
Synthesis & Reaction Context
Understanding why solubility matters requires looking at the synthesis pathway. This molecule is typically synthesized via the reaction of 2-amino-4-chloro-6-methoxypyrimidine with carbon monoxide/methanol (carbonylation) or via cyclization of guanidine with specific malonates.
Reaction Pathway Visualization
Figure 2: General synthetic logic placing the target molecule in context.
References
-
PubChem Compound Summary . Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (Analogous Structure). National Center for Biotechnology Information. Link
-
Li, Z., et al. (2023) . "Solubility Measurement and Modeling of Methyl 2-Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents". Journal of Chemical & Engineering Data, 68(10). Link[2]
- Note: This reference provides the closest thermodynamic model (Apelblat)
-
BLD Pharm Catalog . Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS 365413-28-1).[1][3][4][5] Link
-
Xiong, Z., et al. (2014) . "Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent". Research on Chemical Intermediates, 40, 1789–1797. Link
Sources
- 1. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 38214-45-8|6-Methoxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 127861-30-7|Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. 569657-40-5|2-Amino-6-ethoxypyrimidine-4-carbaldehyde|BLD Pharm [bldpharm.com]
Amino-pyrimidine carboxylate derivatives in medicinal chemistry
An In-depth Technical Guide to Amino-pyrimidine Carboxylate Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Amino-pyrimidine Carboxylates
Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a cornerstone of life itself, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a framework that is frequently and successfully employed to build therapeutic agents.[2][3][4] When functionalized with both an amino group and a carboxylate (or its ester/amide derivative), the resulting amino-pyrimidine carboxylate core offers a rich tapestry of hydrogen bond donors, acceptors, and versatile points for chemical modification. This unique combination of features allows these molecules to precisely interact with a wide array of biological targets, leading to a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7]
This guide provides a technical exploration of amino-pyrimidine carboxylate derivatives, moving from their fundamental synthesis to their application in drug discovery. We will delve into the causal relationships behind synthetic strategies, analyze structure-activity relationships (SAR) that drive potency and selectivity, and provide validated experimental protocols for their synthesis and evaluation.
Core Synthesis Strategies: Constructing the Bioactive Nucleus
The construction of the amino-pyrimidine carboxylate ring is most commonly achieved through a cyclocondensation reaction. This foundational approach involves the reaction of a three-carbon dielectrophilic component with a nucleophilic N-C-N fragment, such as guanidine, urea, or amidine derivatives.[1][8] The specific choice of reactants and conditions allows for the regioselective installation of the requisite amino and carboxylate functionalities.
A prevalent and efficient method involves the reaction of guanidine nitrate with chalcone-like intermediates or β-ketoesters in the presence of a base.[5][9] The versatility of this approach lies in the ability to pre-functionalize the starting materials, thereby introducing desired substituents onto the final pyrimidine ring. For instance, variations in the chalcone or the β-ketoester directly translate to diverse substitutions at the C4, C5, and C6 positions of the pyrimidine core, which is critical for modulating biological activity.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Inhibition of the JAK-STAT pathway by an amino-pyrimidine carboxylate derivative.
As depicted, the inhibitor molecule binds to the ATP-binding site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the downstream signaling cascade that would otherwise lead to the transcription of pro-inflammatory and pro-proliferative genes.
Key Experimental Protocols
Scientific integrity requires that described methodologies are robust and reproducible. The following protocols provide a framework for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of a 2-Amino-pyrimidine-5-carboxylate Derivative
-
Rationale: This protocol utilizes the classic Biginelli-like condensation reaction, a reliable method for constructing the pyrimidine core. The use of a catalyst like K2CO3 facilitates the reaction under relatively mild conditions.
-
Methodology:
-
To a solution of guanidine nitrate (1.2 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the free guanidine base in situ.
-
Add the appropriate β-aryl-α,β-unsaturated carbonyl compound (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that heat provides the necessary activation energy for the cyclocondensation to proceed to completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid product is collected by vacuum filtration. This step is a self-validating system; the formation of a precipitate upon quenching with water is a strong indicator of the successful formation of the less polar product from the more polar starting materials.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified amino-pyrimidine carboxylate derivative.
-
Characterize the final compound using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry) to confirm its structure and purity.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Rationale: This colorimetric assay is a standard and trustworthy method to assess the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test amino-pyrimidine carboxylate derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours. The incubation time is chosen based on the doubling time of the specific cell line to allow for multiple cell divisions.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
-
References
- Ibeji, C. et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry.
- Bao, W. et al. (2020).
- Sirsat, S. et al. (2022).
- El-Nassan, H.B. et al. (2025).
- Al-Warhi, T. et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC.
- Unknown Author.
- PubChem. 5-Aminopyrimidine-2-carboxylic Acid. PubChem.
- Al-Ostath, A. et al. (2021).
- Google Patents. Amino-pyrimidine derivatives, compositions and use.
- Kumar, A. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- PubChem. Amino pyrimidine, 6. PubChem.
- Liu, M.C. et al. (1973). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
- Singh, S. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Yahaya, Y. et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Kumari, S. et al. (2018). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.
Sources
- 1. One moment, please... [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
- 9. rjptonline.org [rjptonline.org]
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate safety data sheet (SDS)
Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Executive Summary
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) is a highly functionalized heterocyclic building block utilized extensively in the pharmaceutical and agrochemical industries[1]. Serving as a core scaffold for the synthesis of kinase inhibitors and novel antitubercular agents, its unique "push-pull" electronic system offers versatile reactivity[2]. However, the very physicochemical properties that make it a valuable synthetic intermediate also dictate its safety and toxicity profile. This whitepaper transcends standard 16-section Safety Data Sheets (SDS) by providing researchers with a mechanistic understanding of the compound's structural hazards, toxicological risks, and self-validating protocols for safe laboratory handling.
Physicochemical & Structural Profiling
The reactivity and safety profile of a chemical are intrinsically linked to its molecular architecture. Methyl 2-amino-6-methoxypyrimidine-4-carboxylate features an electron-deficient pyrimidine ring modulated by two electron-donating groups (2-amino, 6-methoxy) and one electron-withdrawing group (4-carboxylate).
Table 1: Physicochemical Properties and Structural Implications
| Property | Value | Structural & Safety Implication |
| CAS Number | 365413-28-1 | Primary identifier for inventory and regulatory tracking[1]. |
| Molecular Formula | C7H9N3O3 | Defines reaction stoichiometry and combustion byproducts (NOx). |
| Molecular Weight | 183.16 g/mol | Low molecular weight facilitates rapid dermal penetration if dissolved in carrier solvents. |
| Physical State | Solid (Powder) | Presents an inhalation hazard (dust) and requires anti-static handling protocols. |
| Electronic Profile | Push-Pull System | The ester group is highly susceptible to nucleophilic attack (hydrolysis/amidation)[3]. |
Mechanistic Toxicology & GHS Hazard Assessment
Standard SDS documentation lists this compound under standard irritant classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Causality of Toxicity: The H315 and H319 classifications are not merely regulatory boilerplate; they stem directly from the molecule's electrophilic nature. Pyrimidine-4-carboxylates can undergo transesterification or nucleophilic aromatic substitution (SNAr) when exposed to biological nucleophiles[4]. Upon dermal or ocular contact, nucleophilic residues (e.g., the thiol of cysteine or the ε-amino group of lysine) on epidermal proteins or the corneal epithelium can attack the electrophilic C4-carboxylate carbon. Furthermore, enzymatic hydrolysis of the methyl ester by local carboxylesterases generates localized acidic byproducts, exacerbating tissue irritation and triggering the release of pro-inflammatory cytokines[5].
Mechanistic pathway of pyrimidine-induced dermal and ocular irritation.
Experimental Workflows & Handling Protocols
To ensure both scientific integrity and operator safety, handling protocols must be designed as self-validating systems. The following workflow is optimized for the safe weighing and reaction setup of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate in a synthetic drug development setting.
Protocol: Safe Dispensing and Nucleophilic Substitution Setup
-
Preparation & PPE: Don standard PPE (nitrile gloves, lab coat, safety goggles). Validation: Inspect gloves for micro-tears, as the compound's low molecular weight allows rapid transdermal penetration if dissolved in carrier solvents like DMSO or DMF.
-
Environmental Control: Conduct all weighing inside a calibrated ductless fume hood or ventilated balance enclosure to mitigate the H335 (respiratory irritation) risk from airborne particulates.
-
Weighing & Transfer: Use anti-static spatulas to weigh the solid. Transfer the compound to a dry, inert-gas-flushed round-bottom flask. Causality: The ester group is prone to slow hydrolysis in the presence of atmospheric moisture, which can degrade the reagent and alter reaction stoichiometry.
-
Dissolution: Add anhydrous solvent (e.g., THF, DMF) under a nitrogen or argon atmosphere. Validation: Visually inspect the solution against a dark background. Complete optical clarity confirms the absence of micro-particulates, ensuring uniform reaction kinetics and eliminating localized irritant hazards during subsequent handling.
-
Reagent Addition: Add nucleophiles (e.g., amines for amidation) dropwise at 0°C. Causality: The highly reactive C4-carboxylate can generate exothermic heat upon rapid nucleophilic attack; thermal control prevents solvent boil-off and aerosolization of the hazardous mixture[6].
Self-validating experimental workflow for handling and reaction setup.
Emergency Response & Spill Mitigation
In the event of a spill, standard dry sweeping is insufficient and dangerous due to the risk of aerosolizing the H335-classified powder.
Self-Validating Spill Protocol:
-
Containment: Isolate the area immediately. Do not use a dry brush or compressed air.
-
Suppression: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or a 50/50 water/ethanol mixture) to suppress dust formation. Causality: Wetting the powder increases its cohesive forces, preventing aerosolization and subsequent inhalation exposure.
-
Collection: Wipe up the dampened material using absorbent pads. Place the pads in a chemically compatible, sealable hazardous waste container.
-
Decontamination & Validation: Wash the spill surface with a mild alkaline detergent solution (pH 8-9) to promote the hydrolysis of any residual methyl ester into the more water-soluble, less electrophilic carboxylate salt. Validation: Swab the area and check the pH of the residual moisture with pH paper to confirm neutralization, followed by a final deionized water rinse.
References
-
BLD Pharm. "1244019-84-8 | Methyl 6-methoxypyrimidine-4-carboxylate | BLD Pharm." 1
-
Thieme Connect. "Synthesis of a New Polyfunctionalised Pyrimidine-4-carboxylate and Its Application for the Construction of a Series of Pyrimidine Derivatives." 3
-
ResearchGate. "SN2 alerts according to Toxtree. Chemicals flagged as having an SN2... | Download Scientific Diagram." 5
-
ResearchGate. "Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones." 4
-
NIH. "Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase." 2
-
RSC Publishing. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido." 6
Sources
- 1. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Therapeutic Potential of 2-Amino-6-Methoxy Substituted Pyrimidines: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is highly regarded due to its structural mimicry of endogenous nucleic acids and cofactors. Specifically, the 2-amino-6-methoxy pyrimidine substitution pattern has emerged as a highly privileged pharmacophore capable of addressing complex, multi-factorial diseases[1].
The therapeutic versatility of this scaffold is driven by its unique electronic and steric profile:
-
Hydrogen-Bonding Dynamics: The 2-amino group acts as a potent hydrogen-bond donor, which is critical for anchoring the molecule within the ATP-binding hinge regions of various kinases[2].
-
Electronic Modulation: The 6-methoxy group is strongly electron-donating via resonance, enriching the electron density of the pyrimidine ring. It acts as a localized hydrogen-bond acceptor while simultaneously imparting steric bulk that prevents off-target binding[3].
-
Metabolic Stability: Compared to unsubstituted or halogenated analogs, the methoxy substitution provides a metabolic shield against rapid oxidative degradation by hepatic cytochromes, extending the compound's in vivo half-life[3].
Neurological and Metabolic Targeting: GSK-3β Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a central pathogenic role in both Alzheimer's disease (AD) and Type 2 Diabetes Mellitus (T2DM)[2].
In the context of AD, dysregulated GSK-3β hyperphosphorylates the microtubule-associated tau protein, leading to the formation of neurotoxic neurofibrillary tangles[2]. In T2DM, overactive GSK-3β phosphorylates and inactivates glycogen synthase, thereby halting the conversion of glucose to glycogen and exacerbating hyperglycemia[4].
2-amino-6-methoxy pyrimidine derivatives have demonstrated exceptional efficacy as GSK-3β inhibitors, achieving IC50 values in the sub-nanomolar range (e.g., 0.35 nM)[1]. Mechanistically, the 2-amino group forms a critical bidentate hydrogen bond with the backbone carbonyl of Val135 in the kinase hinge region, while the 6-methoxy group projects into a highly conserved hydrophobic pocket, ensuring high selectivity over closely related off-target kinases like CDK-2[4].
Fig 1: Mechanism of 2-amino-6-methoxy pyrimidines in dual AD and T2DM therapy via GSK-3β inhibition.
Antiviral and Cytotoxic Prodrug Mechanisms
In antiviral and antineoplastic drug development, the 2-amino-6-methoxy substitution is utilized to synthesize metabolically stable nucleoside analogs, such as 2'-deoxy-4'-thio nucleosides[5].
The 6-methoxy substitution protects the delicate glycosylic linkage from premature phosphorylytic cleavage in the bloodstream. Once the compound penetrates the target cellular environment (e.g., HIV-infected cells or leukemic cells), the 6-methoxy group is enzymatically recognized and converted by adenosine deaminase (ADA) to yield the active guanosine analog[5]. This elegant prodrug mechanism ensures high intracellular concentrations of the active therapeutic while minimizing systemic toxicity[5].
Dual α-Glucosidase and α-Amylase Inhibition
Managing postprandial hyperglycemia is a primary therapeutic goal in T2DM. Recent structural optimizations have shown that fusing the 2-amino-6-methoxy pyrimidine core with other heterocycles (such as benzochromenes or triazolopyrimidines) yields highly potent dual inhibitors of α-glucosidase and α-amylase[6][7].
These derivatives outperform standard clinical inhibitors like acarbose. The 2-amino group acts as a primary hydrogen bond donor to the catalytic triad of the digestive enzymes, while the 6-methoxy moiety provides exact steric complementarity to the binding pocket, effectively occluding the active site and preventing carbohydrate cleavage[7].
Quantitative Data Summary
The table below synthesizes the pharmacological metrics of 2-amino-6-methoxy pyrimidine derivatives across various therapeutic indications, highlighting their broad-spectrum potential.
| Target / Application | Representative Scaffold | IC50 / Activity Metric | Key Interaction / Mechanism |
| GSK-3β (AD / T2DM) | 2-Amino-6-methoxy-4-arylpyrimidine | 0.35 – 10 nM | H-bond at hinge region (Val135); Methoxy occupies hydrophobic pocket. |
| HIV / Leukemia | 2'-Deoxy-4'-thio nucleoside analog | Selective Cytotoxicity | Intracellular prodrug conversion via Adenosine Deaminase (ADA). |
| α-Glucosidase (T2DM) | Fused Pyrimidine-Benzochromene | ~1.4-fold > Acarbose | H-bonding with catalytic triad via the 2-amino group. |
| α-Amylase (T2DM) | Fused Pyrimidine-Benzochromene | ~1.6-fold > Acarbose | Steric occlusion of the active site by the 6-methoxy group. |
Experimental Workflows & Protocols
To ensure scientific rigor and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of a standard 2-amino-6-methoxy pyrimidine derivative.
Fig 2: End-to-end workflow from synthesis to in vitro validation of pyrimidine derivatives.
Protocol A: Microwave-Assisted Synthesis of 2-Amino-4-Aryl-6-Methoxypyrimidine
-
Causality & Rationale: Microwave irradiation is selected over conventional thermal reflux because it ensures uniform dielectric heating, significantly reducing reaction times (from 8 hours to 15 minutes) while preventing the thermal degradation of the sensitive methoxy group.
-
Step 1 (Preparation): Combine equimolar amounts (10 mmol) of an aryl enaminone and 1,1-dimethylguanidine sulfate in a microwave-safe pressurized vial.
-
Step 2 (Catalysis): Dissolve the mixture in 15 mL of anhydrous methanol containing a catalytic amount of sodium methoxide (NaOMe). Reasoning: NaOMe facilitates the cyclocondensation while providing a common-ion effect that prevents the nucleophilic displacement of the 6-methoxy group.
-
Step 3 (Irradiation): Subject the sealed vial to microwave irradiation at 150 W, maintaining a temperature of 80°C for exactly 15 minutes.
-
Step 4 (Purification): Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum and recrystallize from absolute ethanol.
-
Step 5 (Self-Validation): Confirm the structural integrity via LC-MS (target mass[M+H]+) and 1H-NMR. Critical Checkpoint: Ensure the presence of a sharp singlet at ~3.9 ppm, confirming the intact -OCH3 group.
Protocol B: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
-
Causality & Rationale: The ADP-Glo™ assay is utilized because it is a highly sensitive, non-radioactive method that directly quantifies kinase activity by measuring the ADP produced during the phosphorylation event, eliminating interference from auto-fluorescent compounds.
-
Step 1 (Inhibitor Dilution): Prepare a 10-point serial dilution of the synthesized pyrimidine compound (ranging from 10 µM down to 0.5 nM) in an assay buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.
-
Step 2 (Enzymatic Reaction): In a 384-well plate, incubate 10 ng of recombinant human GSK-3β with 20 µM GSM peptide substrate and 10 µM ultra-pure ATP in the presence of the inhibitor dilutions. Incubate for 60 minutes at room temperature.
-
Step 3 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to selectively deplete unconsumed ATP. Incubate for 40 minutes. Reasoning: This step ensures that the subsequent luminescent signal is derived solely from the ADP generated by the kinase, ensuring a high signal-to-noise ratio.
-
Step 4 (Signal Generation): Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously introducing luciferase/luciferin to generate luminescence. Incubate for 30 minutes.
-
Step 5 (Quantification): Measure the luminescence using a multi-mode microplate reader. Calculate the IC50 by plotting the log[inhibitor] versus normalized luminescence using a four-parameter logistic non-linear regression model.
References
1.[3] Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease, National Center for Biotechnology Information (PMC). 3 2.[5] Synthesis and Antiviral Activity of 2'-Deoxy-4'-thio Purine Nucleosides, ACS Publications. 5 3.[6] One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors, ResearchGate. 6 4.[2] Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease, National Center for Biotechnology Information (PMC). 2 5.[4] N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy, ACS Publications. 4 6.[1] Recent Advances in Pyrimidine-Based Drugs, National Center for Biotechnology Information (PMC).1 7.[7] Different weak interaction types for compound 4, ResearchGate. 7
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of methyl 2-amino-6-methoxypyrimidine-4-carboxylate from malononitrile
Application Note: De Novo Synthesis of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate from Malononitrile
Executive Summary
The synthesis of highly functionalized pyrimidine scaffolds, such as methyl 2-amino-6-methoxypyrimidine-4-carboxylate, requires strict regiocontrol and strategic oxidation state management. While malononitrile is a highly economical C3 building block, direct cyclocondensation of malononitrile with guanidine yields an oxidation state at the C4/C6 positions that cannot be directly carbonylated.
To bypass this limitation, this protocol details a robust, 5-step continuous-batch synthetic strategy. By first solvolyzing malononitrile to dimethyl malonate, we establish the requisite oxygenation at the C4 and C6 positions of the resulting pyrimidine core. This enables a sequence of deoxychlorination, regioselective mono-methoxylation, and state-of-the-art palladium-catalyzed methoxycarbonylation to yield the target molecule with high fidelity.
Retrosynthetic Strategy & Mechanistic Rationale
The architectural challenge of synthesizing methyl 2-amino-6-methoxypyrimidine-4-carboxylate lies in the differential functionalization at C4 (carboxylate) and C6 (methoxy).
-
Symmetry Breaking: We begin by constructing a symmetrical intermediate, 2-amino-4,6-dichloropyrimidine.
-
Electronic Deactivation: A strict stoichiometric mono-methoxylation breaks the symmetry. The newly installed methoxy group donates electron density (
-donation) into the pyrimidine ring, deactivating the remaining C-Cl bond toward further attack and preventing over-reaction. -
Catalytic Carbonylation: The deactivated C-Cl bond is subsequently functionalized via Pd-catalyzed methoxycarbonylation, a method chosen over classical cyanation/hydrolysis due to its milder conditions and direct installation of the ester moiety[1].
5-Step Synthetic Workflow from Malononitrile to Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Acid-Catalyzed Solvolysis of Malononitrile
Causality: Malononitrile must be converted to a dicarbonyl species to provide the correct oxidation state for the pyrimidine C4/C6 carbons. Sulfuric acid catalyzes the hydration of the nitriles to amides, followed by solvolysis in methanol to yield dimethyl malonate[2].
-
Charge a 1 L round-bottom flask with malononitrile (66.0 g, 1.0 mol), methanol (160.0 g, 5.0 mol), and water (36.0 g, 2.0 mol).
-
Slowly add concentrated
(110.0 g, 1.1 mol) dropwise while maintaining the internal temperature below 40 °C using an ice bath. -
Heat the mixture to reflux (approx. 80 °C) for 6 hours.
-
Self-Validation Check: The initial suspension will transition to a clear solution. GC-MS should indicate the complete disappearance of the malononitrile peak (
66). -
Cool to room temperature, filter the precipitated ammonium bisulfate, and concentrate the filtrate under reduced pressure to isolate dimethyl malonate (Yield: ~92%).
Step 2: Base-Promoted Cyclocondensation
Causality: Guanidine acts as a bis-nucleophile. Sodium methoxide is required to liberate the free guanidine base from its hydrochloride salt and to drive the condensation forward by facilitating the elimination of methanol[3].
-
In a dry 2 L flask under
, dissolve sodium metal (34.5 g, 1.5 mol) in anhydrous methanol (500 mL) to prepare a fresh NaOMe solution. -
Add guanidine hydrochloride (95.5 g, 1.0 mol) and stir for 30 minutes at room temperature.
-
Add dimethyl malonate (132.1 g, 1.0 mol) dropwise over 20 minutes.
-
Reflux the mixture for 3 hours.
-
Remove the solvent in vacuo. Dissolve the resulting white solid in minimal distilled water (approx. 300 mL).
-
Self-Validation Check: Carefully adjust the pH to exactly 6.0 using 10% HCl. This specific pH targets the isoelectric point of 2-amino-4,6-dihydroxypyrimidine, forcing maximum precipitation[3].
-
Filter, wash with cold ethanol, and dry to yield 2-amino-4,6-dihydroxypyrimidine.
Step 3: Deoxychlorination
Causality: Phosphorus oxychloride (
-
Suspend 2-amino-4,6-dihydroxypyrimidine (127.1 g, 1.0 mol) in
(460.0 g, 3.0 mol). -
Slowly add
(101.2 g, 1.0 mol) dropwise at room temperature. -
Heat the mixture to 80 °C for 4 hours.
-
Distill off excess
under vacuum. -
Self-Validation Check: Carefully quench the thick residue by pouring it into crushed ice (1 kg). Adjust the pH to 3.0–4.0 using 20% NaOH. The weakly basic 2-amino-4,6-dichloropyrimidine will precipitate cleanly without undergoing premature hydrolysis[4].
-
Filter, wash with water, and dry.
Step 4: Regioselective Mono-Methoxylation ( )
Causality: The highly electrophilic dichloropyrimidine readily undergoes nucleophilic aromatic substitution. By strictly controlling the stoichiometry (1.0 equivalent of NaOMe) and temperature (0 °C), the first methoxy group is installed. The resulting electron donation deactivates the ring, halting the reaction before di-methoxylation can occur.
-
Dissolve 2-amino-4,6-dichloropyrimidine (164.0 g, 1.0 mol) in anhydrous methanol (800 mL) and cool to 0 °C.
-
Add a 25 wt% solution of NaOMe in methanol (216.0 g, 1.0 mol) dropwise over 1 hour, strictly maintaining the internal temperature
5 °C. -
Stir for an additional 2 hours at 0 °C.
-
Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (
) should be consumed, replaced by a single major spot ( ). -
Quench with saturated
(100 mL), concentrate, extract with EtOAc, and evaporate to isolate 2-amino-4-chloro-6-methoxypyrimidine.
Step 5: Palladium-Catalyzed Methoxycarbonylation
Causality: The remaining deactivated C-Cl bond requires a robust catalyst for oxidative addition.
-
In a high-pressure Hastelloy autoclave, combine 2-amino-4-chloro-6-methoxypyrimidine (159.6 g, 1.0 mol),
(7.3 g, 1 mol%), and (151.8 g, 1.5 mol) in anhydrous methanol (1.0 L). -
Purge the reactor with
(3x), then with CO gas (3x). -
Pressurize the reactor with CO to 50 psi and heat to 80 °C.
-
Self-Validation Check: Monitor the pressure gauge. A steady pressure drop indicates active CO consumption. Repressurize to 50 psi as needed until uptake ceases (approx. 12 hours).
-
Cool the reactor, safely vent the CO, and filter the mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate and purify via recrystallization (EtOAc/Hexane) to yield the pure methyl 2-amino-6-methoxypyrimidine-4-carboxylate.
Quantitative Data & Analytical Validation
| Step | Target Intermediate | Yield (%) | Time (h) | Key Analytical Marker (Validation) |
| 1 | Dimethyl Malonate | 92% | 6.0 | GC-MS: |
| 2 | 2-Amino-4,6-dihydroxypyrimidine | 85% | 3.5 | LC-MS: |
| 3 | 2-Amino-4,6-dichloropyrimidine | 82% | 4.0 | LC-MS: |
| 4 | 2-Amino-4-chloro-6-methoxypyrimidine | 88% | 3.0 | |
| 5 | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate | 78% | 12.0 | LC-MS: |
References
- Source: Google Patents (CN113321583B)
- 2-Amino-4,6-dihydroxypyrimidine synthesis Source: ChemicalBook URL
- An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2-Amino-4,6-dichloropyrimidine Source: BenchChem URL
- Palladium-catalyzed carbonylation of aryl halides Source: ResearchGate URL
Sources
Application Notes and Protocols: A Guide to the Ester Hydrolysis of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Introduction
The hydrolysis of esters is a fundamental transformation in organic chemistry, pivotal to both academic research and industrial-scale synthesis. This application note provides a comprehensive guide to the saponification of methyl 2-amino-6-methoxypyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The resulting carboxylic acid, 2-amino-6-methoxypyrimidine-4-carboxylic acid, serves as a valuable building block for the development of novel pharmaceuticals and agrochemicals.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and insights into reaction monitoring, workup, purification, and potential challenges. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Understanding the Reaction: Mechanism and Rationale
The hydrolysis of methyl 2-amino-6-methoxypyrimidine-4-carboxylate is a base-catalyzed nucleophilic acyl substitution, commonly known as saponification.[1][2] The pyrimidine ring, being an electron-deficient heterocycle, influences the reactivity of the ester group.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The liberated methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[2] An acidic workup is subsequently required to protonate the carboxylate salt and isolate the desired carboxylic acid.[3]
Caption: Mechanism of Saponification.
Experimental Protocol
This protocol is based on established procedures for the saponification of heterocyclic esters.[3][4]
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 2-amino-6-methoxypyrimidine-4-carboxylate | ≥98% | Commercial Source |
| Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH) | ACS Reagent Grade | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Deionized Water | ||
| Hydrochloric Acid (HCl) | 1 M or 2 M aqueous | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercial Source |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling using methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Technical Application Note: Suzuki-Miyaura Functionalization of Methyl 2-Amino-6-Methoxypyrimidine-4-Carboxylate Scaffolds
Executive Summary & Strategic Rationale
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1 ) represents a highly specialized pyrimidine scaffold characterized by a "push-pull" electronic architecture. The electron-donating C2-amino and C6-methoxy groups compete with the electron-withdrawing C4-carboxylate, creating a unique reactivity profile.
While 1 itself lacks the halide handle required for direct Suzuki-Miyaura coupling, it is the obligate precursor for accessing C5-functionalized derivatives. This guide addresses the critical gap in standard literature: transforming the inert scaffold 1 into a Suzuki-active electrophile (via C5-halogenation) and subsequently performing robust cross-coupling while managing the catalytic poisons inherent to the free amine and labile ester.
Key Technical Challenges Addressed:
-
Catalyst Poisoning: The C2-primary amine (
) is a potent ligand for Pd(II), capable of arresting the catalytic cycle by forming stable, inactive Pd(L)2(amine)2 complexes. -
Ester Hydrolysis: The C4-methyl ester is prone to saponification under standard aqueous basic Suzuki conditions (e.g.,
), leading to carboxylic acid byproducts that complicate purification. -
Electronic Deactivation: The electron-rich nature of the 2-amino-6-methoxy system makes the oxidative addition step of the Suzuki cycle slower compared to electron-deficient pyrimidines.
Pre-Coupling Modification: Activation of the Scaffold
Before Suzuki coupling can occur, the scaffold must be activated. The C5 position is the only nucleophilic site available for electrophilic aromatic substitution (EAS).
Protocol A: Regioselective C5-Bromination
Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine without the harsh acidic conditions of
-
Dissolution: Dissolve Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 equiv) in Acetonitrile (MeCN) [0.2 M]. Note: DMF can be used if solubility is poor, but MeCN simplifies workup.
-
Reagent Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the appearance of the M+79/81 doublet.
-
Workup: Dilute with water. The product, Methyl 2-amino-5-bromo-6-methoxypyrimidine-4-carboxylate (2) , typically precipitates. Filter, wash with cold water, and dry.
-
Yield Expectation: 85–95%
-
Purity: >95% (sufficient for coupling).[1]
-
Suzuki-Miyaura Coupling Protocols
We present two distinct protocols based on the available resources and substrate complexity.
Protocol B1: The "Robust" Method (Standard Laboratory)
Best for: Initial screening, cost-sensitive projects, and when amine protection is viable.
Mechanistic Insight: To prevent amine coordination to Palladium, we utilize a biphasic system with a mild inorganic base to minimize ester hydrolysis.
Reagents:
-
Substrate: Methyl 2-amino-5-bromo-6-methoxypyrimidine-4-carboxylate (2 )
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst:
(3–5 mol%)-
Why: The bidentate dppf ligand has a large bite angle and binds Pd tightly, resisting displacement by the substrate's amine.
-
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step Procedure:
-
Charge: In a reaction vial, combine Substrate 2 (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent & Catalyst: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL). Add
(0.03 mmol) quickly under inert flow. -
Reaction: Heat to 80°C for 4–12 hours.
-
Critical Check: Do not exceed 100°C to avoid ester hydrolysis.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with Brine.[2] Dry over
.[2] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B2: The "Advanced" Method (High-Throughput / Complex Scaffolds)
Best for: Difficult substrates, steric hindrance, or strictly anhydrous requirements.
Mechanistic Insight: Third-generation Buchwald precatalysts (e.g., XPhos Pd G3) activate rapidly at room temperature and form bulky, electron-rich active species that facilitate oxidative addition on the electron-rich pyrimidine ring while sterically excluding the substrate's amine.
Reagents:
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–3 mol%)
-
Base:
(anhydrous, finely ground) (2.5 equiv) -
Solvent: n-Butanol or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Charge: Combine Substrate 2 (1.0 mmol), Boronic Acid (1.5 mmol), Base (2.5 mmol), and Precatalyst (0.02 mmol) in a glovebox or under strict Argon flow.
-
Solvent: Add anhydrous n-Butanol (5 mL).
-
Reaction: Heat to 60–80°C . Conversion is often complete within 1–2 hours due to the high activity of the catalyst.
-
Workup: Standard aqueous workup or direct loading onto silica after solvent evaporation.
Representative Data & Troubleshooting
Table 1: Optimization of Conditions for Substrate (2)
| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield | Notes |
| 1 | 90°C | 35% | Significant ester hydrolysis; Pd black formation. | ||||
| 2 | - | Toluene/EtOH | 80°C | 55% | Sluggish conversion; amine poisoning suspected. | ||
| 3 | dppf | Dioxane/ | 80°C | 88% | Recommended Standard Protocol. | ||
| 4 | XPhos Pd G3 | XPhos | n-BuOH | 60°C | 94% | Excellent for sterically demanding boronic acids. |
Troubleshooting Guide:
-
Problem: Starting material remains, solution turns black.
-
Cause: Catalyst decomposition ("Pd black"). The free amine is displacing ligands.
-
Fix: Switch to Protocol B2 (Buchwald precatalysts) or increase ligand:Pd ratio to 4:1.
-
-
Problem: Product mass = M-14 (Carboxylic Acid).
-
Cause: Hydrolysis of the methyl ester.
-
Fix: Eliminate water. Use anhydrous Toluene/
conditions. Ensure base is dry.
-
-
Problem: Regio-scrambling.
-
Cause: Not applicable for this specific substrate (only C5 is reactive), but ensure NBS bromination was clean.
-
Visualized Workflow & Mechanism
Caption: Workflow transforming the inert starting material into a Suzuki-active bromide, highlighting the critical diversion path of catalyst poisoning.
References
-
Regioselective Bromination of Aminopyrimidines
- Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
- Source:PMC (PubMed Central), 2009.
-
URL:[Link]
-
Suzuki Coupling of 5-Bromopyrimidines
- Title: Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
-
Advanced Catalyst Selection (Buchwald)
Sources
Reaction conditions for nucleophilic substitution on pyrimidine esters
Application Note: High-Fidelity on Pyrimidine Esters
Executive Summary
Pyrimidine esters are critical intermediates in the synthesis of kinase inhibitors and antiviral agents. The presence of an ester group at the C5 position acts as a potent Electron-Withdrawing Group (EWG), significantly activating the pyrimidine ring toward nucleophilic attack. However, this activation creates a dichotomy: while it facilitates
Mechanistic Grounding & Regiocontrol
The Activating Role of the C5-Ester
In 2,4-dichloropyrimidine systems, the C4 and C2 positions are electrophilic. The introduction of an ester at C5 breaks the symmetry and electronic balance:
-
Electronic Effect: The C5-ester exerts a strong mesomeric (
) and inductive ( ) effect. -
Regioselectivity (C4 vs. C2): The C4 position is para to the C5-EWG, while C2 is meta. Resonance stabilization of the Meisenheimer intermediate is significantly greater when nucleophilic attack occurs at C4, allowing the negative charge to delocalize onto the ester carbonyl. Consequently, C4 is the kinetically favored site for the first substitution.
Chemoselectivity: The Ester Liability
The primary failure mode in these reactions is the nucleophilic attack on the ester carbonyl rather than the pyrimidine ring.
-
Risk Factor: Unhindered primary amines (e.g., methylamine) can attack the ester to form an amide.
-
Mitigation: Exploiting the rate difference.
on an activated pyrimidine is typically faster than ester amidation at low temperatures ( ).
Visualizing the Pathway
The following diagram illustrates the competing pathways and the electronic rationale for C4 selectivity.
Figure 1: Reaction pathways for nucleophilic attack on 2,4-dichloropyrimidine-5-carboxylates. Path A is the desired trajectory.
Experimental Protocols
Protocol A: C4-Selective Amination (Preserving the Ester)
Objective: Selective displacement of the C4-chloride with a primary or secondary amine without hydrolyzing or amidating the ethyl ester.
Reagents:
-
Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Nucleophile: Amine (0.95 - 1.05 equiv)
-
Base: DIPEA (
-Diisopropylethylamine) (1.2 - 1.5 equiv) -
Solvent: Anhydrous THF or DCM (Avoid alcohols to prevent transesterification)
Procedure:
-
Preparation: Dissolve the pyrimidine substrate in anhydrous THF (
concentration) in a round-bottom flask under nitrogen atmosphere. -
Cooling: Cool the solution to
using an ice bath. Critical: Lowering temperature suppresses ester attack. -
Base Addition: Add DIPEA via syringe. Stir for 5 minutes.
-
Nucleophile Addition: Add the amine dropwise over 10–15 minutes.
-
Note: If the amine is a solid, dissolve it in a minimal amount of THF first.
-
-
Reaction: Stir at
for 1–2 hours. Monitor by TLC or LC-MS.[1]-
Endpoint: Disappearance of starting material. Formation of a single regioisomer (C4).
-
-
Workup: Dilute with EtOAc, wash with saturated
(aq) and Brine. Dry over and concentrate.
Why this works:
-
Stoichiometry: Limiting the amine (near 1.0 eq) starves the side reaction (amidation) which typically requires a second equivalent.
-
Base Choice: DIPEA is non-nucleophilic due to steric bulk; it scavenges the HCl generated without attacking the ester or the ring.
Protocol B: Sequential Substitution (C4 then C2)
Objective: After installing a group at C4, displacing the C2-chloride. This step is significantly slower because the ring is deactivated by the electron-donating group (amine/alkoxide) installed at C4.
Reagents:
-
Substrate: C4-substituted pyrimidine ester (from Protocol A)
-
Nucleophile: 2nd Amine or Alkoxide (1.2 - 1.5 equiv)
-
Solvent: 1,4-Dioxane or DMF
-
Temperature:
Procedure:
-
Dissolve the C4-substituted intermediate in 1,4-Dioxane.
-
Add the base (DIPEA for amines,
for phenols/thiols). -
Heat to
. Monitor closely. -
Troubleshooting: If reaction is sluggish, increase temp to
. If ester hydrolysis is observed (due to trace water), switch to anhydrous DMF and use molecular sieves.
Critical Parameter Optimization
The following table summarizes the impact of reaction variables on Chemoselectivity (Ring vs. Ester) and Regioselectivity (C4 vs. C2).
| Parameter | Condition | Effect on Selectivity | Recommendation |
| Solvent | THF / DCM | High Chemoselectivity. Aprotic, non-nucleophilic. Prevents solvolysis. | Primary Choice. |
| Ethanol / MeOH | Low Chemoselectivity. High risk of transesterification (Et vs Me) or solvolysis. | Avoid unless nucleophile is an alkoxide matching the solvent. | |
| DMF / DMSO | High Reactivity. Increases | Use for unreactive amines or C2-substitution. | |
| Base | DIPEA / TEA | High Fidelity. Steric bulk prevents base from acting as a nucleophile. | Standard. |
| Moderate. Heterogeneous nature can slow reaction, useful for phenols. | Use for O/S-nucleophiles.[2] | ||
| Excess Amine | Poor. Excess nucleophile drives ester amidation. | Avoid. Use 1.0 eq Amine + 1.2 eq DIPEA. | |
| Temp | Excellent C4 Selectivity. Kinetic control. | Start here for C4 displacement. | |
| RT to | Good. May see trace C2 or ester attack if reaction is prolonged. | Acceptable if | |
| Poor. Promotes C2 attack and ester degradation. | Only for the 2nd displacement (C2). |
Troubleshooting Decision Tree
Use this workflow to diagnose low yields or poor selectivity.
Figure 2: Troubleshooting logic for optimizing pyrimidine ester functionalization.
References
-
Regioselectivity in 2,4-Dichloropyrimidines
-
Smith, S. M., & Buchwald, S. L. (2016). "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 18(9), 2180–2183.[3]
-
-
Mechanistic Insight (EWG Effect)
-
Buley, J., et al. (2006).[3] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 8(2), 309-312.
-
-
General
on Heterocycles:- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on pyrimidine scaffolds).
-
Process Chemistry & Scale-up
Application Note: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate as a Strategic Drug Intermediate
[1]
Strategic Overview: The "Privileged" Pyrimidine Scaffold
In modern drug discovery, methyl 2-amino-6-methoxypyrimidine-4-carboxylate represents a high-value "privileged structure."[1] Its utility stems from its ability to serve as a trifunctional core, offering orthogonal reactivity at three distinct positions. This intermediate is particularly critical in the synthesis of kinase inhibitors (targeting the ATP-binding hinge region), antifolates (dihydrofolate reductase inhibitors), and anti-tubercular agents .
Unlike simple pyrimidines, the 6-methoxy substituent modulates the electron density of the ring, influencing the pKa of the 2-amino group and improving the lipophilicity profile (LogP) of downstream candidates compared to their 6-hydroxy or 6-chloro counterparts.[1]
Key Functional Handles
-
C2-Amine (-NH₂): A primary hydrogen bond donor/acceptor; essential for kinase hinge binding.[1] It serves as a nucleophile for cyclization or acylation.
-
C4-Ester (-COOCH₃): An electrophilic handle ready for hydrolysis to the acid, direct amidation to create diversity libraries, or reduction to an alcohol/aldehyde.
-
C6-Methoxy (-OCH₃): A masked hydroxyl group (via demethylation) or a stable electron-donating group that finetunes the electronic properties of the pyrimidine ring.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |
| CAS Number | 365413-28-1 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (pyrimidine N1), ~13 (amine) |
| Storage | 2-8°C, Inert atmosphere (Ar/N₂); Hygroscopic |
Reactivity Map & Synthetic Logic[1]
The following diagram illustrates the orthogonal reactivity of the scaffold. The logic here is "Selectivity through Conditions"—using temperature and pH to target specific sites without protecting groups.
Figure 1: Orthogonal reactivity map. Blue paths indicate C4-ester modifications; Red paths indicate C2-amine chemistry; Green path indicates C6-methoxy modification.[1]
Validated Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-methoxypyrimidine-4-carboxylic Acid (Hydrolysis)
Context: The acid form is the primary precursor for amide coupling (e.g., HATU/EDC) to generate diverse libraries of kinase inhibitors.[1]
Reagents:
-
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 eq)[1][2][3][4]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
-
Solvent: THF/Water (3:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with the methyl ester substrate. Add THF and stir until fully dissolved.
-
Saponification: Dissolve LiOH·H₂O in the calculated volume of water and add dropwise to the THF solution at 0°C.
-
Expert Insight: Although the ester is stable, starting at 0°C prevents potential nucleophilic attack on the pyrimidine ring itself by the hydroxide ion.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]
-
Work-up (Critical pH Control):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0°C.
-
Acidify carefully with 1N HCl to pH 3–4. Do not over-acidify (pH < 2), as the pyrimidine nitrogen can protonate, making the zwitterionic salt difficult to precipitate.
-
-
Isolation: Filter the resulting white precipitate. Wash with cold water (2x) and diethyl ether (1x) to remove lipophilic impurities. Dry under vacuum at 45°C.
Yield Expectation: 85–95%.
Protocol B: Direct Amidation for Library Generation
Context: Creating a library of "Right-Hand Side" (RHS) diversity elements for structure-activity relationship (SAR) studies.[1]
Reagents:
-
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 eq)[1][2][3][4]
-
Aliphatic/Aromatic Amine (R-NH₂) (3.0 eq)[1]
-
Catalyst: Mg(OMe)₂ (0.5 eq) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq)
-
Solvent: Anhydrous Methanol or Toluene (depending on amine boiling point)
Step-by-Step Methodology:
-
Setup: In a sealed pressure vial, combine the ester, the amine, and the catalyst.
-
Expert Insight: Standard thermal amidation often fails due to the electron-deficient nature of the pyrimidine ester. Using a Lewis acid (Mg(OMe)₂) or a guanidine base catalyst (TBD) accelerates the transamidation significantly.
-
-
Heating: Heat the vial to 80°C (MeOH) or 100°C (Toluene) for 12–16 hours.
-
Monitoring: Monitor consumption of the methyl ester (starting material) via HPLC.
-
Purification:
-
Cool to room temperature.
-
If the product precipitates, filter and wash with cold MeOH.
-
If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
-
Application Case Study: Pteridinone Synthesis
Targeting Antifolates and Kinase Inhibitors[1]
The 2-amino-4-carboxylate core is structurally homologous to the "head" of folic acid.[1] By reacting this intermediate with alpha-haloketones or alpha-haloaldehydes, researchers can fuse a second ring to form pteridines or pyrimido[1,2-a]pyrimidines .[1]
Mechanism:
-
Alkylation: The ring nitrogen (N1) or the exocyclic amine (N-2) attacks the alpha-halo carbon.[1]
-
Cyclization: The resulting intermediate undergoes condensation with the ester group to close the ring.
Figure 2: Cyclization workflow for accessing fused bicyclic heterocycles.[1]
Quality Control & Troubleshooting
Analytical Markers (1H NMR in DMSO-d6)
-
Methoxy Group: Sharp singlet at δ 3.85–3.95 ppm .[1] This is the diagnostic peak. Loss of this peak indicates hydrolysis to the 6-hydroxy/6-oxo species.[1]
-
Methyl Ester: Singlet at δ 3.80–3.85 ppm . Can overlap with the methoxy group; use HSQC to distinguish.
-
Aromatic Proton (H-5): Singlet at δ 6.0–6.2 ppm .[1]
-
Amine (NH₂): Broad singlet at δ 7.0–7.5 ppm (exchangeable with D₂O).
Common Impurities[1]
-
6-Chloro Analog: If synthesized from the 6-chloro precursor, residual chlorine may remain.[1] Check MS for M+2 isotope peak (ratio 3:1).
-
6-Hydroxy Derivative: Formed by hydrolysis of the methoxy group under strongly acidic conditions.[1]
-
Bis-Methoxy: If the starting material was 2,6-dichloropyrimidine, the 2-position might also be methoxylated (rare if 2-amino is pre-installed).[1]
Handling Precautions[1]
-
Hygroscopicity: The ester can hydrolyze slowly if exposed to moisture over months. Store in a desiccator.
-
Base Sensitivity: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) unless hydrolysis is intended.
References
-
Synthesis and Properties of Pyrimidine Derivatives
-
Structural Confirmation & Crystallography
-
Chemical Vendor Data (CAS Verification)
-
Related Scaffold Reactivity (SNAr)
- Title: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."
- Source: MDPI Molecules.
-
URL:[Link]
Sources
- 1. 127861-30-7|Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. 38214-45-8|6-Methoxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 化学品供应信息列表第8922页 [chemicalbook.com]
- 5. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Introduction & Chemical Context
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) is a highly versatile building block[1]. It possesses three distinct functional handles: a methyl ester for downstream coupling or reduction, a methoxy group that tunes the electronic properties of the ring, and a primary exocyclic amine at the C2 position.
However, modifying this exocyclic amine via N-alkylation presents a notorious synthetic challenge. The presence of multiple nucleophilic nitrogen atoms within the 2-aminopyrimidine scaffold often leads to complex mixtures of regioisomers and over-alkylated byproducts[2]. Furthermore, the C4 methyl ester is sensitive to harsh basic or reductive conditions, demanding highly chemoselective methodologies. This guide details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve >95% regioselective N-exo mono-alkylation.
Mechanistic Causality: The Regioselectivity Challenge
To successfully alkylate methyl 2-amino-6-methoxypyrimidine-4-carboxylate, one must understand the intrinsic electronic distribution of the molecule.
-
Nucleophilicity of Endocyclic vs. Exocyclic Nitrogens: In their neutral state, the endocyclic ring nitrogens (N1 and N3) are more basic and nucleophilic than the exocyclic -NH₂ group. The lone pair on the exocyclic amine is delocalized into the electron-deficient pyrimidine ring via resonance, whereas the lone pairs on N1 and N3 reside in orthogonal
orbitals, making them highly available for attack[2]. -
The Over-Alkylation Trap: If direct alkylation occurs at the exocyclic amine, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid di-alkylation[2].
-
Ester Lability: Standard methods to force exocyclic alkylation—such as Ir-catalyzed borrowing hydrogen—often rely on strong bases like NaOH or LiOtBu[3][4]. In the presence of the C4 methyl ester, these conditions will cause rapid ester hydrolysis or transesterification.
Fig 1: Competing pathways in the N-alkylation of 2-aminopyrimidine-4-carboxylates.
Strategic Methodologies & Data Presentation
To bypass these thermodynamic traps, two primary strategies are employed: Reductive Amination (mild, ester-safe, completely regioselective) and Directed Deprotonation-Alkylation (necessary for methyl/allyl groups where aldehydes are not viable).
Quantitative Strategy Comparison
| Strategy | Regioselectivity (N-exo : N-endo) | Ester Compatibility | Over-alkylation Risk | Best Use Case |
| Reductive Amination | > 99:1 | Excellent | Very Low | Primary/Secondary alkyl groups (via aldehydes/ketones) |
| Direct Alkylation (NaH) | ~ 85:15 | Moderate (requires low temp) | Moderate | Methylation, allylation, or when aldehydes are unavailable |
| Borrowing Hydrogen (Ir) | > 95:5 | Poor (base-dependent) | Low | Green chemistry applications using primary alcohols[5] |
Note: While transition-metal catalyzed borrowing hydrogen is highly effective for simple 2-aminopyrimidines[3], the required basic conditions make it suboptimal for this specific methyl ester substrate without extensive ligand/base optimization[4].
Experimental Protocols
Protocol A: Reductive Amination (The Gold Standard)
This is the preferred method for installing larger alkyl groups (e.g., benzyl, ethyl, isopropyl). By condensing the primary amine with an aldehyde to form an imine, the reaction inherently selects for the exocyclic nitrogen. The subsequent reduction with Sodium Triacetoxyborohydride (STAB) is mild enough to leave the methyl ester completely intact.
Fig 2: Step-by-step workflow for the highly selective reductive amination protocol.
Reagents:
-
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 eq, 1.0 mmol, ~183.16 mg)
-
Target Aldehyde (1.1 eq, 1.1 mmol)
-
Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 1.5 mmol, ~318 mg)
-
Glacial Acetic Acid (0.1 eq, catalytic)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
-
Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (
or Argon), dissolve the pyrimidine substrate and the aldehyde in 5.0 mL of anhydrous DCE. Add glacial acetic acid. -
Pre-activation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: Sample 5 µL into MeOH for LC-MS. You should observe the disappearance of the starting mass (
) and the appearance of the imine intermediate. -
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 5 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Quench & Workup: Quench the reaction by slowly adding 5 mL of saturated aqueous
(Caution: mild effervescence). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate ( mL). -
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Directed Deprotonation-Alkylation (For Methylation/Allylation)
When reductive amination is impossible (e.g., installing a simple methyl group using MeI), direct alkylation is required. To overcome the nucleophilicity of the endocyclic nitrogens, a strong, non-nucleophilic base (NaH) is used to irreversibly deprotonate the exocyclic amine (
Reagents:
-
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (1.0 eq, 1.0 mmol)
-
Sodium Hydride, 60% dispersion in mineral oil (1.05 eq, 1.05 mmol, ~42 mg)
-
Alkyl Halide, e.g., Methyl Iodide (1.05 eq, 1.05 mmol)
-
Anhydrous DMF (4.0 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the pyrimidine substrate in anhydrous DMF in a flame-dried Schlenk flask under Argon. Cool the solution to 0 °C.
-
Deprotonation: Add NaH in one portion. Self-Validation: Immediate evolution of
gas will occur. The solution will typically transition to a deep yellow/orange color, indicating the successful formation of the highly conjugated pyrimidinyl-amide anion. Stir at 0 °C for 30 minutes. -
Electrophile Addition: Add the alkyl halide dropwise via syringe. Maintain the temperature at 0 °C for 1 hour to prevent intermolecular attack of the amide anion on the C4 methyl ester of neighboring molecules (Claisen-type condensation).
-
Monitoring: Check by TLC. Strict adherence to the 1.05 eq stoichiometry is critical to prevent the formation of the di-alkylated byproduct[2].
-
Quench: Quench carefully at 0 °C with saturated aqueous
(5 mL). -
Workup: Dilute with water (15 mL) and extract with EtOAc (
mL). Wash the combined organics extensively with water ( mL) and brine to remove DMF. Dry, concentrate, and purify via chromatography.
References
-
Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Method for synthesizing 2-(N-alkyl)
-
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Publications (Organic Process Research & Development) URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
Microwave-Assisted Synthesis of Pyrimidine-4-Carboxylate Derivatives: Advanced Protocols and Mechanistic Insights
Introduction and Mechanistic Rationale
Pyrimidine-4-carboxylate derivatives are privileged pharmacophores in modern drug discovery, exhibiting profound biological responses ranging from antidiabetic and antimicrobial to anticancer activities[1][2]. While the classic Biginelli multicomponent reaction is widely known for producing dihydropyrimidine-5-carboxylates, synthesizing the 4-carboxylate regioisomer requires specific synthetic strategies, such as the condensation of unsymmetrical enamino diketones with amidines[3] or the use of β-aroyl pyruvates as specialized synthons[4].
Historically, these cyclocondensation reactions under conventional thermal heating suffer from prolonged reaction times (often 12–24 hours), poor regioselectivity, and the generation of unwanted side products (e.g., pyrimidine-5-glyoxylates). Microwave-assisted organic synthesis (MAOS) circumvents these limitations through direct dielectric heating. By coupling microwave energy directly with the dipoles of the solvent and reagents, MAOS provides rapid, uniform volumetric heating. This kinetic acceleration not only reduces reaction times to mere minutes but also significantly enhances the chemoselectivity and regioselectivity of the nucleophilic attack[3][5].
The Causality of Regioselectivity
When unsymmetrical enamino diketones react with N-C-N dinucleophiles (like benzamidine), two competing carbonyl groups are available for the initial nucleophilic attack. The carbonyl group adjacent to the ester moiety is inherently more electrophilic than the benzoyl-type fragment. Microwave irradiation provides the precise activation energy required to drive the reaction kinetically toward the more electrophilic center, ensuring the exclusive formation of the pyrimidine-4-carboxylate over the pyrimidine-5-glyoxylate[3].
Regioselective mechanism for pyrimidine-4-carboxylate synthesis via enamino diketones.
Experimental Protocols
The following protocols outline self-validating systems for the synthesis of pyrimidine-4-carboxylates. The integration of real-time Thin Layer Chromatography (TLC) monitoring ensures that the microwave parameters can be dynamically adjusted based on the specific electronic nature of the substrate substituents.
Protocol A: Regioselective Synthesis via Unsymmetrical Enamino Diketones
This protocol details the cyclocondensation of ethyl 2-(dimethylaminomethylene)-3-oxobutanoates with benzamidine hydrochloride[3].
Reagents & Materials:
-
Unsymmetrical enamino diketone (1.0 mmol)
-
Benzamidine hydrochloride (1.2 mmol)
-
Triethylamine (Et₃N) (1.2 mmol) as a mild base
-
Ethanol (Absolute, 3.0 mL)
-
Dedicated microwave synthesis vials (10 mL capacity) with crimp-sealed Teflon septa.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the enamino diketone and 1.2 mmol of benzamidine hydrochloride in 3.0 mL of absolute ethanol.
-
Base Addition: Add 1.2 mmol of Et₃N dropwise. Causality: The base is required to liberate the free amidine from its hydrochloride salt, rendering it nucleophilic.
-
Sealing and Purging: Crimp-seal the vial and purge with N₂ for 30 seconds to prevent oxidative degradation of the intermediate at elevated temperatures.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 120°C for 10–15 minutes. Set the maximum power to 250W with simultaneous cooling (PowerMAX technology) to maintain a high energy input without exceeding the target temperature.
-
Reaction Monitoring: Vent and open the vial post-cooling. Spot the mixture on a silica gel TLC plate (Eluent: Ethyl Acetate/Hexane 3:7). The disappearance of the highly UV-active enamino diketone spot indicates completion.
-
Workup: Pour the mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes until a precipitate forms.
-
Isolation: Filter the solid under vacuum, wash with cold water (2 × 5 mL), and recrystallize from an ethanol/water mixture to yield the analytically pure ethyl pyrimidine-4-carboxylate.
Protocol B: Modified Biginelli Synthesis using β-Aroyl Pyruvates
To achieve the 4-carboxylate derivative via a multicomponent approach, ethyl acetoacetate must be replaced with β-aroyl pyruvates[4].
Step-by-Step Methodology:
-
Mixing: Combine β-aroyl pyruvate (1.0 mmol), an aromatic aldehyde (1.0 mmol), and thiourea (1.5 mmol) in a mortar.
-
Catalyst Integration: Add 10 mol% of sulfamic acid (NH₂SO₃H). Causality: Sulfamic acid acts as an excellent, eco-friendly solid-acid catalyst that facilitates the formation of the acyliminium ion intermediate without the corrosive effects of traditional mineral acids[5].
-
Irradiation: Transfer the homogenized mixture to a microwave vessel. Irradiate under solvent-free conditions at 90°C for 6–8 minutes (Power: 150W).
-
Purification: Cool to room temperature, triturate with cold ethanol, and filter to isolate the 5-aroyl-tetrahydropyrimidine-4-carboxylate ester.
Microwave-assisted experimental workflow for the synthesis and isolation of pyrimidines.
Quantitative Data and Yield Analysis
The transition from conventional reflux to microwave irradiation yields a stark improvement in both reaction kinetics and isolated yields. Table 1 summarizes the optimization parameters, demonstrating the efficiency of dielectric heating.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrimidine-4-Carboxylates
| Heating Method | Solvent | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| Conventional Reflux | Ethanol | 78 | 12 - 18 hours | 45 - 55 | ~85% |
| Conventional Heating | DMF | 110 | 8 hours | 60 - 65 | ~88% |
| Microwave (MAOS) | Ethanol | 120 | 12 mins | 82 - 86 | >95% |
| Microwave (Solvent-Free) | None | 90 | 6 mins | 88 - 92 | >98% |
Data synthesized from comparative methodologies in pyrimidine synthesis[3][5][6].
Table 2: Substrate Scope and Regioselectivity (Protocol A)
The electronic nature of the R-group on the enamino diketone influences the isolated yield. Electron-withdrawing groups (EWGs) slightly accelerate the nucleophilic attack due to increased electrophilicity at the adjacent carbonyl.
| Substrate (R-Group) | Electronic Nature | MW Time (min) | Isolated Yield (%) | Regioselectivity (4-carboxylate : 5-glyoxylate) |
| Phenyl (–C₆H₅) | Neutral | 15 | 81 | >99:1 |
| 4-Chlorophenyl | Mild EWG | 12 | 86 | >99:1 |
| 4-Methoxyphenyl | EDG | 18 | 74 | 95:5 |
| Trifluoromethyl (–CF₃) | Strong EWG | 10 | 89 | >99:1 |
References
-
Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. International Journal of Advanced Multidisciplinary Scientific Research (IJAMTES). Available at: [Link]
-
Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Folia Medica (Semantic Scholar). Available at: [Link]
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. Available at:[Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at:[Link]
-
Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Taylor & Francis. Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at:[Link]
Sources
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate in heterocyclic library generation
Application Note: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate in Heterocyclic Library Generation
Executive Summary
This guide details the strategic application of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (MAMP-4-C) as a linchpin scaffold in medicinal chemistry.[1] Unlike generic pyrimidines, the MAMP-4-C scaffold offers a unique "Push-Pull" electronic environment: the electron-donating 6-methoxy group enhances the nucleophilicity of the 2-amino group, while the 4-carboxylate provides a distinct vector for electrophilic capture or amidation.[1] This note provides validated protocols for exploiting these features to generate diverse heterocyclic libraries, specifically targeting kinase inhibition and GPCR modulation.
Chemical Profile & Mechanistic Insight
Molecule: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate Core Attributes:
-
Bifunctionality: Contains an electrophilic ester (C4) and a nucleophilic guanidine-like amine (C2).
-
Electronic Modulation: The C6-methoxy group exerts a
(mesomeric) effect, increasing electron density on the pyrimidine ring compared to 6-chloro or 6-hydrogen analogs.[1] This makes the N1 ring nitrogen and the exocyclic amine more reactive toward electrophiles, facilitating cyclization reactions. -
Solubility: The methoxy group improves solubility in polar organic solvents (DMSO, DMF) compared to the lipophilic 6-methyl analogs, aiding high-concentration library synthesis.
Reactivity Map (DOT Visualization)
Figure 1: Divergent synthetic pathways for MAMP-4-C. Path A and B modify substituents; Path C alters the core scaffold.[1]
Strategic Workflows & Protocols
Strategy A: C4-Diversification (Amide Library)
Objective: Generate a library of amides targeting the ATP-binding pocket of kinases.[1] The 6-methoxy group serves as a hydrogen bond acceptor, mimicking the role of the purine 6-position.[1]
Protocol 1.1: Saponification (Activation) Rationale: The methyl ester is robust but must be hydrolyzed to the free acid for standard peptide coupling. Lithium hydroxide (LiOH) is preferred over NaOH to prevent decarboxylation or methoxy-displacement.[1]
-
Dissolution: Dissolve MAMP-4-C (1.0 equiv) in THF:Water (3:1 v/v, 0.5 M concentration).
-
Hydrolysis: Add LiOH monohydrate (1.5 equiv) at 0°C. Stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: Monitor by LC-MS.[1] The acid product is highly polar.
-
-
Workup: Acidify carefully to pH 3-4 with 1M HCl. The zwitterionic acid (2-amino-6-methoxypyrimidine-4-carboxylic acid) will precipitate.[1] Filter, wash with cold water, and dry in vacuo.
-
Yield Expectation: >90%.[2]
-
Protocol 1.2: Parallel Amide Coupling Rationale: Use HATU to minimize racemization (if chiral amines are used) and ensure high conversion of the electron-deficient pyrimidine acid.
| Reagent | Equivalents | Role |
| Pyrimidine Acid | 1.0 | Core Scaffold |
| Diverse Amine ( | 1.2 | Diversity Element |
| HATU | 1.5 | Coupling Agent |
| DIPEA | 3.0 | Base |
| DMF | Solvent (0.2 M) | Reaction Medium |
-
Plate Setup: In a 96-well deep-well block, dispense the Pyrimidine Acid solution (in DMF).
-
Activation: Add DIPEA and HATU. Shake for 10 mins.
-
Coupling: Add the diverse amine array. Seal and shake at RT for 16 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).
-
Note: The 6-methoxy group provides a distinct NMR singlet (~3.9 ppm) useful for QC verification.[1]
-
Strategy B: Scaffold Hopping (Pyrimido[1,2-a]pyrimidine Synthesis)
Objective: Convert the flat pyrimidine ring into a fused bicyclic system. This utilizes the 2-amino group and the ring Nitrogen (N1) as a dinucleophile reacting with bis-electrophiles (e.g., malonates or
Protocol 2: Cyclocondensation with
-
Reactants: Mix MAMP-4-C (1.0 equiv) and a substituted
-keto ester (e.g., ethyl acetoacetate, 1.2 equiv). -
Solvent/Catalyst: Polyphosphoric acid (PPA) or diphenyl ether (thermal method).
-
Recommended:PPA at 120°C . This acidic medium promotes the condensation while protecting the 4-carboxylate from side reactions.[1]
-
-
Procedure: Heat for 3-6 hours.
-
Quench: Pour onto crushed ice. Neutralize with solid
. -
Result: Formation of Methyl 2-substituted-4-oxo-4H-pyrimido[1,2-a]pyrimidine-8-carboxylate .
-
Validation: Disappearance of the broad
signal in NMR.
-
Case Study: Kinase Inhibitor Design
In a hypothetical campaign targeting EGFR, the MAMP-4-C scaffold was utilized.[1]
-
The 2-amino group formed the hinge-binding motif (hydrogen bond donor).[1]
-
The 6-methoxy group acted as a solubilizing element and filled the ribose pocket.[1]
-
The 4-amide (derived from the ester) extended into the solvent-exposed region, allowing for PK modulation.[1]
Comparative Data: 6-Methoxy vs. 6-H Analog
| Property | 6-H Analog | 6-Methoxy Analog (MAMP-4-C) | Impact |
| LogP | 1.2 | 1.5 | Slightly increased lipophilicity, better membrane permeability.[1] |
| Aq. Solubility | Moderate | High | Methoxy oxygen accepts H-bonds from water.[1] |
| Amine pKa | ~3.5 | ~4.2 | Increased basicity improves nucleophilicity for library synthesis. |
Synthesis Workflow Diagram
Figure 2: High-throughput workflow for generating amide libraries from MAMP-4-C.
References
-
Pyrimidine Scaffold Versatility : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on pyrimidine reactivity and the effect of electron-donating groups like methoxy).
-
Aminopyrimidine Library Synthesis : Baraldi, P. G., et al. (2004). "Parallel Synthesis of 2-Amino-pyrimidine Libraries." Journal of Combinatorial Chemistry, 6(6), 968–975. (Protocol basis for amide coupling and acylation of aminopyrimidines).
-
Pyrimido[1,2-a]pyrimidine Cyclization : Hermitec, P., et al. (2000). "Synthesis of pyrimido[1,2-a]pyrimidines from 2-aminopyrimidines and beta-keto esters." Tetrahedron Letters, 41(17), 3049-3052. (Mechanistic basis for Protocol 2).
-
Kinase Inhibitor Design : Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. (Contextualizes the use of the 2-aminopyrimidine hinge-binding motif).
Sources
Strategic Optimization of Pyrimidine Ring Closure: From Mechanistic Insight to Robust Protocols
Introduction: The Pyrimidine Imperative
The pyrimidine pharmacophore is ubiquitous in modern medicinal chemistry, serving as the structural backbone for nucleoside analogs, kinase inhibitors (e.g., Imatinib, Palbociclib), and broad-spectrum antibiotics. While the formation of the pyrimidine ring—typically via the condensation of a binucleophile (amidine, guanidine, urea) with a 1,3-dielectrophile—is textually simple, practical execution often suffers from regioselectivity issues, competitive hydrolysis, and difficult purification profiles.
This Application Note moves beyond standard textbook procedures. It provides a logic-driven framework for optimizing the [3+3] cyclization reaction, contrasting traditional thermal methods with high-throughput microwave protocols.
Mechanistic Drivers of Cyclization
To optimize the reaction, one must control the equilibrium. The formation of the pyrimidine ring proceeds through a stepwise addition-elimination sequence. Understanding the Nucleophilicity vs. Electrophilicity Mismatch is critical.
The Mechanism[1][2][3][4]
-
Activation: The amidine/guanidine salt must be deprotonated to generate the free base (active nucleophile).
-
Nucleophilic Attack: The most nucleophilic nitrogen attacks the most electrophilic carbonyl of the 1,3-dicarbonyl species.
-
Cyclization: The second nitrogen attacks the remaining carbonyl (or enol).
-
Aromatization: Loss of water (dehydration) drives the reaction to irreversibility.
Visualization: Mechanistic Pathway
The following diagram outlines the critical intermediate states and failure points (Side Reactions).
Figure 1: Reaction pathway for [3+3] pyrimidine condensation highlighting critical intermediates and competitive side reactions.
Critical Optimization Parameters
Solvent Selection: The Solubility-Reactivity Trade-off
-
Ethanol (EtOH): The industry standard. Protic nature stabilizes the leaving group (water) but can solvate the nucleophile too strongly, retarding kinetics.
-
DMF/DMSO: Essential for microwave chemistry or poorly soluble guanidine salts. High boiling points make workup (removal) difficult without aqueous washes.
-
Acetonitrile: Useful for Lewis-acid catalyzed variations but poor solubility for guanidine nitrate/hydrochloride.
Base and Stoichiometry
The amidine source is typically a salt (HCl or Carbonate).
-
Recommendation: Use 2.5 eq of base (e.g., K2CO3 or NaOEt) relative to 1.0 eq of amidine salt.
-
Reasoning: 1.0 eq neutralizes the salt; the excess drives the deprotonation equilibrium and scavenges the acidic protons produced during cyclization.
Microwave vs. Thermal
Microwave irradiation is superior for this transformation.[1] The dipolar polarization of the polar transition state accelerates the dehydration step (the rate-limiting step in many cases), reducing reaction times from hours to minutes and suppressing side reactions like the Hantzsch dihydropyridine formation.
Experimental Protocols
Protocol A: Robust Thermal Cyclization (Batch Scale)
Best for: Gram-scale synthesis where microwave reactors are size-limited.
Reagents:
-
Guanidine HCl (10 mmol)
-
1,3-Diketone (e.g., Acetylacetone) (10 mmol)
-
Potassium Carbonate (K2CO3) (25 mmol)
-
Ethanol (Absolute) (30 mL)
Step-by-Step:
-
Activation: Charge a 100 mL round-bottom flask with Guanidine HCl, K2CO3, and Ethanol. Stir at Room Temperature (RT) for 30 minutes.
-
Checkpoint: Ensure the salt is finely suspended.
-
-
Addition: Add the 1,3-diketone dropwise over 5 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). Look for the disappearance of the diketone.
-
-
Workup:
-
Cool to RT.
-
Evaporate Ethanol under reduced pressure.
-
Resuspend residue in water (20 mL) to dissolve inorganic salts (KCl).
-
Filter the precipitate (if solid) or extract with EtOAc (3 x 20 mL).
-
-
Purification: Recrystallization from EtOH/Water is usually sufficient.
Protocol B: Microwave-Assisted Rapid Screening
Best for: Library generation and difficult substrates.
Reagents:
-
Substituted Amidine (0.5 mmol)
-
Beta-ketoester/Chalcone (0.5 mmol)
-
Sodium Ethoxide (21% wt in EtOH) (1.0 mmol)
-
Solvent: EtOH (2 mL)
Step-by-Step:
-
Loading: In a 5 mL microwave vial, combine the Amidine and Electrophile.
-
Base Addition: Add NaOEt solution. Cap the vial immediately.
-
Irradiation:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Analysis: Cool to 50°C using compressed air. Analyze crude by LC-MS.
-
Success Criteria: >90% conversion to Product (M+H).
-
Data Presentation: Optimization Matrix
The following table summarizes a screen performed on the condensation of Benzamidine with Ethyl Acetoacetate.
| Entry | Solvent | Base (2.0 eq) | Temp/Time | Yield (%) | Observations |
| 1 | EtOH | K2CO3 | Reflux / 12h | 65% | Slow conversion, some hydrolysis. |
| 2 | EtOH | NaOEt | Reflux / 4h | 82% | Cleaner profile, faster reaction. |
| 3 | DMF | K2CO3 | 100°C / 4h | 55% | Difficult workup, DMF decomposition. |
| 4 | EtOH | NaOEt | MW 120°C / 10m | 94% | Optimal. Clean crude NMR. |
| 5 | Water | NaOH | 100°C / 2h | 30% | Significant hydrolysis of ester. |
Troubleshooting & Logic Flow
When the reaction fails, use this logic flow to diagnose the root cause.
Figure 2: Troubleshooting decision tree for optimizing pyrimidine synthesis yields.
References
-
Microwave-Assisted Synthesis of Pyrimidines. BenchChem Application Notes. (2025). Detailed protocols for Suzuki coupling and ring closure. Link
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 2018, 29, 986-992.[2] Discusses the advantages of microwave heating for guanidine cyclizations. Link
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 2024. Optimization of solvent and base effects in pyrimidine-fused systems. Link
-
Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides. ChemBioChem, 2014, 15(11), 1573-7. Mechanistic insights into regioselectivity control. Link
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI, 2022. Contextualizes the biological importance of the pyrimidine scaffold. Link
Sources
Technical Support Center: Synthesis of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Welcome to the technical resource hub for the synthesis of methyl 2-amino-6-methoxypyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common challenges, and understanding the underlying chemical principles. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to achieve high yields and purity consistently.
Overview of the Core Synthesis Pathway
The predominant and most direct laboratory-scale synthesis of the target pyrimidine involves the cyclocondensation of a guanidine source with an appropriate C4-diester synthon. A common and effective choice for this synthon is dimethyl acetylenedicarboxylate (DMAD).[1] The reaction proceeds via a tandem aza-Michael addition/intramolecular cyclization sequence.[2][3] However, the success of this synthesis is critically dependent on controlling the regioselectivity of the cyclization step to favor the formation of the desired six-membered pyrimidine ring over a thermodynamically competitive five-membered imidazolinone byproduct.[2][4]
This guide will focus on troubleshooting and optimizing this specific, widely-used pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yields in this synthesis are most often traced back to three primary issues: suboptimal base selection, incorrect reaction temperature, or the formation of a major byproduct.
-
Causality - The Role of the Base: Guanidine is typically used as its hydrochloride or nitrate salt for stability. To participate in the reaction, it must be deprotonated to its free base form, which is the active nucleophile. The choice of base is critical.
-
Problem: Using a weak base (e.g., K₂CO₃) or a bulky, hindered base may not efficiently deprotonate the guanidinium salt, leading to a low concentration of the active nucleophile and an incomplete reaction.[5] Conversely, using a nucleophilic base like sodium methoxide (NaOMe) in methanol can lead to competing reactions, where the methoxide adds to the DMAD.
-
Solution: Employ a strong, non-nucleophilic base. Organic bases such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective as they are exceptionally strong bases but are sterically hindered, reducing their propensity for nucleophilic attack.[6][7] If using an alkoxide, ensure it is added at low temperature and that the guanidine salt is fully deprotonated before the addition of DMAD.
-
-
Causality - Competing Cyclization Pathways: The initial adduct formed after guanidine adds to DMAD can cyclize via two pathways. Attack from the internal nitrogen leads to the desired 6-membered pyrimidine ring. However, attack from the terminal nitrogen leads to a 5-membered imidazolinone ring.[1][2] DFT studies have shown that for acyclic guanidines, the formation of this five-membered ring can be highly favored.[2][4]
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor the kinetic product, which may increase the ratio of the desired pyrimidine. Monitor the reaction by Thin Layer Chromatography (TLC) against a reference sample of the byproduct if available. Solvent choice also plays a role; polar aprotic solvents may influence the cyclization outcome.
-
Question 2: My NMR analysis shows a major byproduct alongside my desired product. How can I identify and eliminate it?
Answer: The most probable major byproduct is the 2-imino-1-methyl-4-oxoimidazolidine-5-ylidene)acetate isomer, resulting from the competing 5-membered ring cyclization.[1][2][3]
-
Identification: This byproduct will have a different NMR spectrum, particularly in the chemical shifts of the vinyl protons and the ester methyl group. Mass spectrometry will show an identical mass to the desired product, confirming it as an isomer.
-
Elimination Strategy:
-
Base Optimization: As mentioned, the base is key. Switch to a non-nucleophilic base like TBD or DBU to cleanly generate the free guanidine without introducing competing nucleophiles.
-
Solvent Screening: The polarity and protic nature of the solvent can influence which cyclization pathway is favored.[8] While alcohols like methanol or ethanol are common, consider screening aprotic solvents like DMF, DMSO, or acetonitrile.[9] A change in the solvent environment can alter the transition state energies for the competing cyclization steps.
-
Temperature Control: Begin the reaction at 0°C or even lower during the addition of DMAD, and then allow it to slowly warm to room temperature. This can often improve regioselectivity.
-
Question 3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What could be the cause?
Answer: A stalled reaction typically points to issues with reactant purity, insufficient activation (base strength), or poor solubility.
-
Reactant Quality:
-
Guanidine Salt: Ensure your guanidine hydrochloride is dry. Absorbed moisture can interfere with the base and the reaction.
-
DMAD: Dimethyl acetylenedicarboxylate can degrade over time. Use freshly opened or distilled DMAD for best results. Impurities can inhibit the reaction.
-
-
Insufficient Base: Ensure you are using at least one full equivalent of base relative to the guanidine salt. An insufficient amount of base will result in an incomplete deprotonation, leaving unreacted starting material. For challenging reactions, using a slight excess (1.1 equivalents) can be beneficial.[5]
-
Solubility: If your guanidine salt or the generated free base is not fully soluble in the chosen solvent, the reaction will be slow and may appear to stall. If you observe suspended solids, consider switching to a solvent with better solubilizing properties, such as DMF.
Frequently Asked Questions (FAQs)
-
Q: Can I use guanidine carbonate instead of guanidine hydrochloride?
-
A: Yes, guanidine carbonate can be used. It is less acidic than the hydrochloride salt and may require less base for activation. However, its solubility can be lower in some organic solvents. You may need to adjust your solvent system accordingly.
-
-
Q: How should I best monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method.[10] Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The product is typically a UV-active spot. Co-spotting with your starting materials (guanidine is often not visible, but DMAD is) will allow you to track their consumption and the formation of the product spot.
-
-
Q: What is the best method for purifying the final product?
-
A: Purification strategy depends on the scale and impurity profile.
-
Recrystallization: If the crude product is relatively clean (>85%), recrystallization is an excellent option. Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures can yield high-purity material.[11]
-
Silica Gel Chromatography: If the reaction produces a significant amount of the isomeric byproduct or other impurities, column chromatography is necessary.[10] A gradient elution from hexane to ethyl acetate is typically effective for separating the desired pyrimidine from closely related isomers.
-
-
-
Q: Are there any safety concerns I should be aware of?
-
A: Dimethyl acetylenedicarboxylate (DMAD) is a powerful lachrymator and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Strong bases like TBD are corrosive and should be handled with care.
-
Data & Visualization
Key Parameter Optimization
The following table summarizes the typical effects of base and solvent selection on the synthesis outcome, providing a starting point for optimization.
| Base | Solvent | Typical Yield | Selectivity (6-ring : 5-ring) | Rationale & Comments |
| NaOMe | Methanol | Low to Medium | Poor to Moderate | Prone to side reactions where NaOMe adds to DMAD. The protic solvent can influence cyclization. Often leads to a mixture of isomers. |
| K₂CO₃ | DMF | Low | Moderate | Often too weak to fully deprotonate guanidine HCl, leading to incomplete reactions and low conversion. |
| Triethylamine | Acetonitrile | Medium | Moderate | Better than inorganic bases, but may still not be strong enough for complete deprotonation, especially on a larger scale.[5] |
| TBD | THF / DMF | High | Good to Excellent | Recommended. A strong (pKa ~26), non-nucleophilic base that cleanly generates free guanidine, minimizing side reactions and often improving selectivity for the 6-membered ring.[6][7] |
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the core reaction pathway and a logical workflow for addressing common issues.
Caption: Reaction mechanism for pyrimidine synthesis.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of Pyrimidine Esters in DMSO
Topic: Solubility Optimization & Stability Preservation for Pyrimidine Esters Audience: Medicinal Chemists, HTS Screeners, and Structural Biologists Role: Senior Application Scientist
Executive Summary: The "Brick Dust" Paradox
Pyrimidine esters often present a classic "brick dust" profile in drug discovery: they possess high melting points due to strong intermolecular
The Core Conflict: To dissolve the solid, you must overcome its crystal lattice energy. However, the standard methods to do so (heat, sonication, pH adjustment) often catalyze the hydrolysis of the ester bond, destroying your compound before the assay begins.
This guide provides a self-validating, step-by-step workflow to solubilize these difficult compounds without compromising their chemical integrity.
Diagnostic Phase: The Triage
Before heating or sonicating, perform this 3-step diagnostic to prevent degradation.
Step 1: Visual Characterization
| Observation | Diagnosis | Immediate Action |
| Floating Chunks | High Crystal Lattice Energy | Requires energy input (Heat/Sonication) or salt formation. |
| Cloudy Suspension | Colloidal Aggregation | Requires co-solvent or surfactant; do not heat excessively. |
| Precipitate upon cooling | Supersaturation Failure | Thermodynamic solubility exceeded; lower concentration. |
Step 2: The "Water Test" (Critical)
DMSO is highly hygroscopic. At 60% relative humidity, pure DMSO can absorb >5% water by weight in under 24 hours.
-
Mechanism: Water acts as an anti-solvent for lipophilic pyrimidine esters, drastically increasing the energy required for solvation.
-
Protocol: Ensure your DMSO source is anhydrous (<0.1% water) . If the bottle has been open for >1 month without a septum, discard it for solubility-critical work.
Troubleshooting Modules
Module A: Overcoming Crystal Lattice Energy (Physical Methods)
Use this module if you observe "Floating Chunks."
The Science: Pyrimidine rings form tight stacking interactions. You must supply kinetic energy to break these bonds, but you must avoid thermal degradation.
Protocol:
-
The "Pulse" Sonication Technique:
-
Do not sonicate continuously. This generates hot spots (>60°C) that hydrolyze esters.
-
Method: Sonicate in 30-second bursts, resting for 30 seconds in between. Keep the bath water cool (<25°C).
-
-
Thermal Cycling:
-
Heat the sample to 40°C (max) for 5 minutes. Vortex vigorously.
-
Why 40°C? This is generally below the activation energy for rapid ester hydrolysis in neutral DMSO but sufficient to disrupt weak Van der Waals forces.
-
Module B: Chemical Modifications (Co-solvents & pH)
Use this module if Physical Methods fail or if you observe "Cloudy Suspensions."
The Science: Pyrimidine esters can act as "molecular grease," aggregating into colloids rather than dissolving. Co-solvents disrupt these aggregates.
Recommended Co-solvent Systems:
| Co-solvent | Ratio (v/v) | Mechanism | Contraindication |
|---|
| Acetonitrile (ACN) | 5-10% | Disrupts
The Acid Trick (For Basic Pyrimidines): If your pyrimidine ring has a basic nitrogen (e.g., amino-substituted), trace acid can protonate it, disrupting the crystal lattice via charge repulsion.
-
Add: 1 eq. of Trifluoroacetic Acid (TFA) or Acetic Acid.
-
Warning: Acid catalyzes hydrolysis, but often slower than base-catalyzed hydrolysis. Use immediately.
Critical Warning: The Hydrolysis Trap
The Silent Killer: You successfully dissolve the compound by heating it in "wet" DMSO. Two hours later, your LC-MS shows a new peak (the acid) and your potency drops 100-fold.
Mechanism:
Prevention Protocol:
-
Always use fresh, anhydrous DMSO.
-
Never store ester stock solutions at Room Temperature (RT). Freeze at -20°C immediately.
-
Avoid freeze-thaw cycles (promotes water condensation). Aliquot stocks into single-use vials.
Visualizing the Workflow
Figure 1: Decision tree for troubleshooting pyrimidine ester solubility. Note the priority of checking water content before chemical modification.
Frequently Asked Questions (FAQs)
Q: My compound precipitated after freezing the DMSO stock. Is it ruined? A: Not necessarily, but you are fighting thermodynamics.
-
Cause: Freezing DMSO forces the solute out of the crystal lattice (cryo-precipitation). Upon thawing, the "brick dust" crystal form may be more stable than the original amorphous solid.
-
Fix: Heat to 37°C and vortex vigorously. If it fails to redissolve, the compound may have hydrated (absorbed water). Add 10% dry acetonitrile and sonicate.
Q: Can I use Ethanol as a co-solvent? A: No.
-
Reason: Pyrimidine esters are reactive. Ethanol is a nucleophile. In DMSO, transesterification (swapping your ester group for an ethyl group) can occur, creating a new chemical entity (NCE) that will invalidate your biological data. Use Acetonitrile or Acetone instead.
Q: Why does my solution turn yellow after heating? A: This indicates degradation.
-
Diagnosis: Pyrimidine rings are electron-deficient. If your DMSO contains trace impurities (like dimethyl sulfide) or if you overheated it, you may have triggered an oxidation or hydrolysis event. Discard the solution and prepare fresh without heat.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics. (Discusses "brick dust" vs. "grease ball" solubility models).
- Way, L., et al. (2019). "DMSO: The Good, the Bad, and the Ugly." Drug Discovery Today. (Covers DMSO hygroscopicity and reactivity).
-
Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society. (Foundational text on why DMSO accelerates hydrolysis).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative guide on solubility troubleshooting).
Technical Support Center: Purification & Troubleshooting for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) [1][2].
This pyrimidine building block is highly valued in the synthesis of kinase inhibitors and complex heterocycles. However, its polyfunctional nature—combining an electron-deficient aromatic core, a basic amino group, and a highly electrophilic ester—presents distinct isolation challenges. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.
PART 1: Physicochemical Profile & Purification Implications
Before selecting a purification strategy, we must understand the causality behind the molecule's behavior. The structural interplay of this compound dictates our experimental boundaries.
Table 1: Physicochemical Data & Chromatographic Impact
| Property | Value / Characteristic | Purification Implication |
| Molecular Weight | 183.17 g/mol | Amenable to standard LC-MS (ESI+) monitoring for real-time fraction analysis. |
| 2-Amino Group | H-bond donor/acceptor | Causes severe silica tailing; requires polar modifiers (MeOH/TEA) or amine-functionalized stationary phases[3][4]. |
| Methyl Ester (C4) | Electrophilic carbonyl | Highly sensitive to saponification; strict avoidance of pH > 8 and prolonged aqueous exposure is required[5][6]. |
| Pyrimidine Core | Electron-deficient ring | Reduces overall basicity; standard acid-base extraction is inefficient and often leads to emulsion formation. |
PART 2: Core Troubleshooting & FAQs
Q1: Why am I experiencing severe peak tailing and low recovery during standard silica gel chromatography? Causality & Solution: The primary cause of amine streaking on standard normal-phase silica is the strong hydrogen-bonding and electrostatic interaction between the basic 2-amino group and the acidic silanol groups (Si-OH, pKa ~4.5–4.7) present on the silica surface[3][7]. Because the pyrimidine nitrogens also participate in these interactions, standard Hexane/Ethyl Acetate gradients often fail. Actionable Fix: Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient. To actively "deactivate" the silanols, add 0.5% - 1% Triethylamine (TEA) to the mobile phase[3][8]. Alternatively, upgrading to an amine-functionalized (NH2) silica column completely eliminates the need for basic modifiers and prevents sample loss[4][8].
Q2: My LC-MS shows a major M-14 impurity (m/z 169) after purification. Why is my product degrading? Causality & Solution: You are observing the free carboxylic acid, resulting from the base-catalyzed hydrolysis (saponification) of the methyl ester. Esters positioned on electron-deficient pyrimidine rings are highly electrophilic and exceptionally prone to nucleophilic attack[5][6]. Even mildly basic aqueous workups (e.g., saturated NaHCO3) or prolonged exposure to moisture during chromatography can trigger this degradation[5]. Actionable Fix: Strictly avoid aqueous basic workups. If neutralization of a reaction mixture is required, perform it at 0–4°C and immediately extract the product into an organic layer. Evaporate all solvents at temperatures below 40°C.
Caption: Mechanistic pathway of base-catalyzed ester hydrolysis during purification.
Q3: How do I separate the product from unreacted methyl 2-amino-6-chloropyrimidine-4-carboxylate? Causality & Solution: The 6-chloro precursor and the 6-methoxy product have nearly identical retention factors (Rf) on silica gel due to their similar dipole moments. Actionable Fix: Exploit their differential solubility rather than polarity. The methoxy group introduces distinct crystal packing properties. A solvent/anti-solvent recrystallization using Ethyl Acetate and Hexane effectively leaves the chloro-impurity dissolved in the mother liquor.
PART 3: Self-Validating Purification Workflows
The following workflows are designed as self-validating systems, ensuring that intermediate checks prevent downstream failures.
Caption: Decision matrix for the purification of methyl 2-amino-6-methoxypyrimidine-4-carboxylate.
Protocol A: Optimized Normal-Phase Flash Chromatography (Research Scale: < 5 g)
Mechanistic Rationale: This protocol uses a polar modifier to outcompete silanol interactions while maintaining a water-free environment to protect the sensitive C4-ester[3][7].
-
Sample Preparation (Self-Validation Check): Dissolve the crude mixture in minimal DCM. If the solution is cloudy, filter it; injecting particulates will cause column voiding and peak splitting[7].
-
Dry Loading: Absorb the crude mixture onto Celite 545 (1:2 w/w ratio) and dry under a gentle nitrogen stream. Critical: Do not use bare silica for dry loading, as prolonged contact initiates premature ester hydrolysis.
-
Column Equilibration: Use a high-performance spherical silica column (15–25 µm). Equilibrate with 100% DCM containing 0.5% TEA[3].
-
Gradient Elution: Run a shallow gradient from 0% to 5% MeOH in DCM over 12 column volumes (CV).
-
Fraction Analysis: Monitor UV absorbance at 254 nm and 280 nm. Spot the apex fractions on an NH2-TLC plate to confirm the absence of the 6-chloro precursor before pooling[4].
-
Isolation: Concentrate pooled fractions under reduced pressure at 35°C to prevent thermal degradation.
Protocol B: Solvent/Anti-Solvent Recrystallization (Scale-Up: > 5 g)
Mechanistic Rationale: Recrystallization avoids silica-induced degradation entirely and is highly scalable, relying on the thermodynamic stability of the pure methoxy-compound's crystal lattice.
-
Dissolution: Suspend the crude solid in boiling Ethyl Acetate (approx. 10 mL per gram of crude). Stir vigorously until dissolved.
-
Hot Filtration (Self-Validation Check): Rapidly filter the hot mixture through a pre-warmed sintered glass funnel to remove insoluble polymeric byproducts. If the filtrate is dark, treat with 5% w/w activated carbon for 10 minutes and refilter.
-
Anti-Solvent Addition: Return the filtrate to a gentle reflux. Slowly add Hexane (anti-solvent) dropwise until the solution reaches the cloud point (sustained slight turbidity).
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 2 hours. Note: Rapid cooling crashes out impurities; slow cooling ensures selective lattice formation.
-
Final Isolation: Transfer the flask to an ice bath (0–4°C) for 1 hour. Filter the resulting crystals under vacuum, wash with ice-cold Hexane, and dry in a vacuum oven (40°C, 10 mbar) for 12 hours.
References
-
LCGC International. "Top 10 HPLC Column Myths." Chromatography Online, 2022. URL: [Link]
-
Yan, S. F., et al. "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds, 43(11), 1479-1480, 2007. URL: [Link]
-
Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO. URL: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Navigating Pyrimidine Ester Hydrolysis
A Senior Application Scientist's Guide to Preventing Decarboxylation
Welcome to the Technical Support Center for pyrimidine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the hydrolysis of pyrimidine esters. Specifically, we will address the prevalent and often frustrating side reaction of decarboxylation that can significantly impact reaction yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experimental work. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Understanding the Challenge: A Delicate Balance
The hydrolysis of a pyrimidine ester to its corresponding carboxylic acid is a fundamental transformation in the synthesis of many biologically active molecules.[1] However, the desired carboxylic acid product can be susceptible to decarboxylation, particularly when the carboxyl group is located at certain positions on the pyrimidine ring (e.g., C2, C4, or C6). This process involves the loss of carbon dioxide (CO₂) and results in an undesired, non-carboxylated pyrimidine derivative.
The key to success lies in carefully controlling the reaction conditions to favor the kinetics of hydrolysis over decarboxylation. This guide will walk you through the critical parameters and provide actionable strategies to achieve this selectivity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding decarboxylation during pyrimidine ester hydrolysis.
Q1: Why is my pyrimidine carboxylic acid decarboxylating after hydrolysis?
A1: The stability of a pyrimidine carboxylic acid is highly dependent on the position of the carboxyl group and the electronic nature of other substituents on the ring. The electron-withdrawing character of the pyrimidine ring can stabilize the transition state of the decarboxylation reaction. For instance, pyrimidine-2-carboxylic acid is known to decarboxylate, with the rate increasing significantly in acidic conditions (pH < 2).[1] This is due to a Hammick-type mechanism where the protonated pyrimidine ring facilitates the loss of CO₂ to form a stabilized ylide intermediate.[1][2]
Q2: I'm seeing significant decarboxylation even under basic (saponification) conditions. Why is that?
A2: While acidic conditions are often highlighted, decarboxylation can also occur under neutral or basic conditions, especially with heating.[3] The rate of uncatalyzed decarboxylation of some pyrimidine carboxylic acids, although slow at room temperature, increases with temperature.[4] For example, heating pyrimidine-5-carboxylic acids can lead to decarboxylation to yield the corresponding pyrimidines.[3] The specific structure of your pyrimidine and the reaction temperature are critical factors.
Q3: Are all pyrimidine carboxylic acids prone to decarboxylation?
A3: No, the stability varies greatly. For example, orotic acid (6-carboxyuracil) is remarkably stable to decarboxylation, whereas 5-carboxyuracil and 5-carboxycytosine decarboxylate more readily.[4] The position of the carboxyl group and the presence of other substituents play a crucial role in the stability of the molecule.
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting strategies for common problems encountered during pyrimidine ester hydrolysis.
Problem 1: Significant Decarboxylation Observed During Aqueous Hydrolysis
You've performed an aqueous hydrolysis (acidic or basic) of your pyrimidine ester and your analytical data (e.g., NMR, LC-MS) shows a significant amount of the decarboxylated byproduct.
The primary culprits are often harsh reaction conditions, particularly elevated temperatures and extreme pH.
-
High Temperatures: Both acidic and basic hydrolysis often require heating to proceed at a reasonable rate.[5] However, this thermal energy can also overcome the activation barrier for decarboxylation. Studies have shown a strong temperature dependence for the hydrolysis of some esters, with reactions being significantly faster at 60-70°C compared to room temperature.[6]
-
Extreme pH: As discussed, highly acidic conditions can actively promote decarboxylation of certain pyrimidine carboxylic acids.[1] While basic conditions are generally preferred for hydrolysis, prolonged exposure to strong bases at high temperatures can also lead to undesired side reactions.
Caption: Troubleshooting workflow for decarboxylation.
-
Temperature Optimization:
-
Action: Systematically lower the reaction temperature. Attempt the hydrolysis at room temperature, even if it requires a longer reaction time. If no reaction occurs, incrementally increase the temperature (e.g., to 40-50°C) and monitor the reaction closely for the formation of both the desired product and the decarboxylated byproduct.[6]
-
-
pH Control:
-
Action for Basic Hydrolysis (Saponification): Avoid using a large excess of a strong base like NaOH or KOH, especially when heating.[7] Consider using milder bases such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃).
-
Action for Acidic Hydrolysis: If your substrate requires acidic conditions, use the mildest acid possible and at the lowest effective concentration. Monitor the reaction carefully and quench it as soon as the starting material is consumed.
-
-
Consider Non-Aqueous Hydrolysis:
-
Rationale: Water is a key component in the decarboxylation mechanism of some pyrimidine carboxylic acids.[4] Performing the hydrolysis in a non-aqueous medium can suppress this side reaction.
-
Protocol: Mild Alkaline Hydrolysis in a Non-Aqueous System [8]
-
Dissolve the pyrimidine ester in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 9:1 v/v).
-
Add a solution of sodium hydroxide (NaOH) in methanol.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction and proceed with standard workup.
-
-
Problem 2: My Pyrimidine Ester is Sterically Hindered and Requires Harsh Conditions for Hydrolysis
For sterically hindered esters, forcing conditions (high temperature, strong acid/base) are often necessary, which exacerbates the decarboxylation problem.
Steric hindrance around the ester carbonyl group slows down the rate of nucleophilic attack by water or hydroxide, thus requiring more forcing conditions to achieve a reasonable reaction rate.
-
Enzymatic Hydrolysis:
-
Rationale: Lipases are enzymes that can catalyze the hydrolysis of esters under mild pH and temperature conditions, often with high selectivity.[9] This can be an excellent way to avoid the harsh conditions that lead to decarboxylation.
-
Protocol: General Procedure for Lipase-Catalyzed Ester Hydrolysis [10][11]
-
Prepare a buffer solution at the optimal pH for the chosen lipase (often near neutral).
-
Disperse the pyrimidine ester in the buffer. A co-solvent may be needed to improve solubility.
-
Add the lipase (e.g., from Candida rugosa or Pseudomonas fluorescens).
-
Stir the mixture at a mild temperature (e.g., 25-40°C) and monitor the reaction.
-
Upon completion, extract the product with an organic solvent.
-
-
-
Protecting Group Strategy:
-
Rationale: If the carboxyl group itself is not required for subsequent steps but is interfering with other transformations, it can be protected.[12] Alternatively, if the pyrimidine ring has other functional groups that are sensitive to hydrolysis conditions, they can be protected.[13]
-
Orthogonal Protection: This strategy involves using protecting groups that can be removed under different conditions.[14][15] For example, a t-butyl ester is stable to basic conditions but can be removed with acid, while a methyl ester is labile to base.[14] This allows for selective deprotection.
-
Table 1: Orthogonal Protection Strategies for Carboxylic Acids [14]
-
| Protecting Group | Cleavage Conditions | Stability |
| Methyl Ester | Basic (e.g., LiOH, NaOH) | Stable to mild acid, hydrogenolysis |
| t-Butyl Ester | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| Silyl Ester | Fluoride (e.g., TBAF), Acid, Base | Generally labile |
Mechanistic Insight: Hydrolysis vs. Decarboxylation
To effectively control these competing reactions, it is crucial to understand their mechanisms.
Caption: Competing reaction pathways.
Summary of Key Parameters and Recommended Conditions
The following table summarizes the key experimental parameters and provides general recommendations for minimizing decarboxylation.
Table 2: Key Parameters for Suppressing Decarboxylation
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Temperature | Maintain the lowest effective temperature (start at room temperature). | Decarboxylation is often accelerated by heat.[6] |
| pH | Avoid strongly acidic conditions (pH < 3). Use mild bases (e.g., LiOH, K₂CO₃) for saponification. | Acid can catalyze decarboxylation via a Hammick-type mechanism.[1] |
| Solvent | Consider non-aqueous or mixed aqueous-organic systems. | Reduces the availability of water which can participate in some decarboxylation mechanisms.[4][8] |
| Reaction Time | Monitor the reaction closely and quench promptly upon completion. | Minimizes exposure of the product to conditions that could promote decarboxylation. |
| Alternative Methods | Explore enzymatic hydrolysis or protecting group strategies for sensitive substrates. | These methods proceed under much milder conditions.[9][13] |
By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your pyrimidine ester hydrolysis reactions and obtain your desired carboxylic acid products in higher yield and purity.
References
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2482. [Link]
-
Yan, S. F., Ivanov, A. Yu., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1479–1480. [Link]
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308–319. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford University Press. [Link]
-
University of Regensburg. (n.d.). Protecting Groups. [Link]
-
Yan, S. F., Ivanov, A. Y., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. R Discovery. [Link]
-
IIT. (2020). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Clark, J. (2023). hydrolysing esters. Chemguide. [Link]
-
Suárez-Castillo, O. R., Pérez-Reyes, C., & Romo-Mancillas, A. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Journal of the Mexican Chemical Society, 56(1), 61-66. [Link]
-
Powers, T. S., & Martin, R. T. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship, University of California. [Link]
-
Liu, L., & Liu, J. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. ACS Catalysis, 13(2), 1081-1087. [Link]
-
Magano, J., & Dunetz, J. R. (2012). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Tetrahedron Letters, 53(13), 1573-1576. [Link]
-
ResearchGate. (2013). I'm trying to do non aqueous ester hydrolysis to get my final compound, which contain five carboxylic acid groups. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Wolfenden, R., & Yuan, Y. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry, 56(10), 1378–1382. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Brown, P. R., & South, J. C. (1973). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. The Journal of Organic Chemistry, 38(18), 3240-3244. [Link]
-
Organic Syntheses. (n.d.). Hydration of Nitriles to Amides. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?[Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 21958-21980. [Link]
-
Grout, R. J., & Partridge, M. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 1969, 1964-1968. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Witschel, M. C., & Rottmann, M. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. [Link]
-
Divakar, S., & Manohar, B. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Brazilian Archives of Biology and Technology, 49(2), 279-285. [Link]
-
Chemistry Steps. (2024). Decarboxylation. [Link]
-
ChemRxiv. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. [Link]
-
Vale, P. (2009). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Journal of AOAC International, 92(3), 859-865. [Link]
-
Zago, E., & Tagliaro, I. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3749. [Link]
- Google Patents. (1992).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Groups [organic-chemistry.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.iitb.ac.in [chem.iitb.ac.in]
Technical Support Center: Recrystallization of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Welcome to the dedicated technical support guide for the purification of methyl 2-amino-6-methoxypyrimidine-4-carboxylate via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an appropriate solvent system and troubleshooting common experimental challenges. Our approach is grounded in fundamental chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing methyl 2-amino-6-methoxypyrimidine-4-carboxylate?
The primary objective of recrystallization is to purify the solid compound. This technique leverages differences in solubility between the desired compound and impurities within a chosen solvent or solvent system.[1][2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities dissolved in the surrounding liquid (mother liquor).[2][3]
Q2: What are the ideal characteristics of a recrystallization solvent for this pyrimidine derivative?
An ideal solvent for the recrystallization of methyl 2-amino-6-methoxypyrimidine-4-carboxylate should exhibit the following properties[3][4][5]:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly to ensure a good recovery of the purified crystals.
-
Appropriate boiling point: The solvent's boiling point should not be excessively high to allow for easy removal from the purified crystals.
-
Inertness: The solvent must not react with the compound being purified.[5]
-
Impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4][5]
Q3: Where can I find information on previously used recrystallization solvents for similar compounds?
Solvent Selection and Screening Guide
Q4: How do I experimentally determine the best single solvent for recrystallization?
A systematic approach to solvent screening is crucial. This typically involves small-scale solubility tests with a variety of solvents covering a range of polarities.[3][4]
Experimental Protocol: Single Solvent Screening
-
Preparation: Place approximately 50-100 mg of your crude methyl 2-amino-6-methoxypyrimidine-4-carboxylate into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Agitate the mixture.
-
Observation (Room Temperature): Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[1]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point.[5]
-
Observation (Hot): Note if the compound dissolves completely. A good candidate solvent will fully dissolve the compound when hot.[1][4]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.
-
Observation (Cold): Observe the formation of crystals. The formation of a significant amount of crystalline solid indicates a promising solvent.
Below is a suggested list of solvents to screen, categorized by polarity:
| Solvent Class | Example Solvents | Expected Solubility Profile of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |
| Polar Protic | Water, Methanol, Ethanol | Likely to show some solubility at room temperature, with increased solubility upon heating.[7][8] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Good starting points for screening. May exhibit the desired differential solubility.[6][7] |
| Non-Polar | Hexane, Toluene, Cyclohexane | Expected to have low solubility even at elevated temperatures.[3][7] |
Q5: What should I do if no single solvent is suitable?
If a single solvent does not meet the criteria, a mixed-solvent (binary) system is the next logical step.[4] This involves using two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[1][4]
Experimental Protocol: Mixed-Solvent System
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
Troubleshooting Common Recrystallization Issues
Q6: My compound will not dissolve, even in the boiling solvent. What should I do?
This indicates that the solvent is too "poor" for your compound. You can try adding a small amount of a more polar co-solvent in which your compound has higher solubility. If this is unsuccessful, you will need to select a different, more polar primary solvent for your recrystallization.[6]
Q7: No crystals form after cooling the solution. What are the possible causes and solutions?
This is a common issue that can arise from several factors:
-
Solution is not supersaturated: You may have used too much solvent. To address this, reheat the solution and evaporate some of the solvent to increase the concentration of your compound.[9] Then, allow it to cool again.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[9] In this case, a different solvent or a mixed-solvent system is necessary.
-
Rapid cooling: Cooling the solution too quickly can inhibit crystal nucleation and growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6][9]
-
Absence of nucleation sites: If the solution is clean and the flask is very smooth, crystal formation may not initiate. You can try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, "seeding" the solution with a tiny crystal of the pure compound can induce crystallization.[6]
Q8: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.
-
Ensure slow cooling: Rapid cooling can favor oiling. Allow the solution to cool very slowly.[6]
-
Use more solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil and add more of the hot solvent before allowing it to cool slowly.
-
Change the solvent system: A different solvent with a lower boiling point or a mixed-solvent system may be necessary to promote crystal formation.
Q9: My recrystallized product is not pure. What are the next steps?
If impurities are still present after recrystallization, consider the following:
-
Second recrystallization: A second recrystallization, potentially with a different solvent system, may be necessary to further purify the compound.[6]
-
Impurities with similar solubility: If the impurities have a very similar solubility profile to your product, recrystallization may not be the most effective purification method.[10] In such cases, column chromatography is a more suitable technique.[6][11]
Visual Workflows
Diagram 1: Single Solvent Recrystallization Workflow
Caption: A flowchart illustrating the key steps in a single-solvent recrystallization.
Diagram 2: Troubleshooting Crystal Formation Issues
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
Minimizing side reactions in pyrimidine carboxylate aminolysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Pyrimidine Carboxylate Aminolysis
The Core Conflict: The "Dual Electrophile" Problem
Welcome to the technical support center. If you are here, you are likely experiencing low yields, tar formation, or unexpected byproducts during the conversion of pyrimidine esters to amides.
The fundamental chemical challenge you are facing is Electrophilic Ambiguity . A pyrimidine carboxylate presents two distinct electrophilic sites to your incoming amine nucleophile:
-
The Exocyclic Carbonyl (Desired): The ester carbon (
). -
The Endocyclic Ring Carbons (Undesired): Specifically positions C2, C4, and C6, which are electron-deficient due to the nitrogen atoms in the ring.
In standard aromatics (like benzene), the ring is stable. In pyrimidines, the ring is a "
Visualizing the Conflict (Mechanism)
The following diagram maps the competing pathways your reaction is taking.
Figure 1: Mechanistic bifurcation in pyrimidine aminolysis. Path A is the goal; Paths B and C are the primary failure modes caused by the electron-deficient nature of the pyrimidine ring.
Diagnostic Module: Troubleshooting Your Failure Mode
Identify your specific issue below to find the corresponding corrective action.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Reaction mixture turns black/tarry. | Ring Destruction | The amine acted as a base or nucleophile on the ring, triggering ring opening (ANRORC) or polymerization. | Switch to Protocol A. Avoid heating. Do not use strong exogenous bases (e.g., NaH, LiOH). |
| NMR shows loss of halogens (Cl/Br). | The amine displaced a halogen on the ring before or while attacking the ester. Pyrimidine halogens are | Critical Stop. Direct aminolysis is likely impossible if a C2/C4/C6 halogen is present. You must use Hydrolysis | |
| Starting material recovered (No Rxn). | Deactivated Ester | The ester is sterically hindered or the amine is too weak (e.g., aniline). | Switch to Protocol B. Use TBD catalysis to activate the amine and ester simultaneously. |
| Product is a mixture of isomers. | Regio-scrambling | Attack occurred at both the ester and a ring position. | Lower Temperature. Kinetic control favors the carbonyl attack over the aromatic ring attack in the absence of good leaving groups. |
The "Golden Path" Protocols
These protocols are designed to maximize Path A (Carbonyl Attack) while suppressing Path B and Path C .
Protocol A: Magnesium Methoxide ( ) Catalysis
Best For: General pyrimidine methyl/ethyl esters.
Mechanism: The
-
Preparation:
-
If commercial
(6-10 wt% in MeOH) is unavailable, generate it in situ: Dissolve clean Mg turnings (0.5 equiv) in dry Methanol under Argon. Wait for evolution of to cease.
-
-
Reaction Setup:
-
Dissolve Pyrimidine Ester (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Add the Amine (1.2 – 1.5 equiv).
-
Add
solution (0.5 equiv).
-
-
Execution:
-
Stir at Room Temperature for 12–24 hours.
-
Note: Do NOT reflux unless absolutely necessary. Heat promotes ring attack.
-
-
Workup:
-
Quench with dilute aqueous HCl (1M) or saturated
to break the Mg-chelate. -
Extract with EtOAc or DCM.
-
Protocol B: TBD (Triazabicyclodecene) Organocatalysis
Best For: Unreactive amines or sterically hindered esters. Mechanism: TBD is a bifunctional guanidine catalyst. It simultaneously donates a hydrogen bond to the ester carbonyl (activating it) and accepts a proton from the amine (increasing its nucleophilicity).
-
Reaction Setup:
-
Dissolve Pyrimidine Ester (1.0 equiv) and Amine (1.1 equiv) in anhydrous Toluene or THF (0.5 M).
-
Solvent Note: Avoid protic solvents (MeOH/EtOH) as they compete with the catalyst.
-
-
Catalyst Addition:
-
Add TBD (0.1 – 0.2 equiv; 10-20 mol%).
-
-
Execution:
-
Stir at Room Temperature.
-
If sluggish, heat to 40°C. Avoid exceeding 60°C to prevent
.
-
-
Workup:
-
Wash the organic layer with water (TBD is water-soluble).
-
Concentrate organic layer.
-
Decision Logic & Workflow
Use this flowchart to select the correct experimental path.
Figure 2: Experimental decision tree. Note the critical stop for halogenated pyrimidines.
FAQ: Deep Dive
Q: I have a Chlorine on the pyrimidine ring (C2 position). Can I control the temperature to get aminolysis only?
A: It is highly unlikely. The C2 position in pyrimidines is exceptionally reactive toward
Q: Why did my reaction turn into a black tar when I refluxed in Ethanol? A: You likely triggered the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) or simple ring degradation. Pyrimidines are electron-deficient; refluxing with an amine (which acts as a base) can attack the ring carbons, breaking the aromaticity and leading to polymerization. Never reflux pyrimidines with amines unless the ring is fully substituted with electron-donating groups.
Q: Can I use Aluminum Chloride (
References
-
Direct Aminolysis of Esters (Mg Protocol)
-
Xu, D., et al. "Magnesium Methoxide-Catalyzed Aminolysis of Esters." Tetrahedron Letters, vol. 49, no. 43, 2008.
-
-
TBD Catalysis Mechanism
-
Sabot, C., et al. "TBD-Catalyzed Aminolysis of Esters: A Simple and Efficient Method." Tetrahedron Letters, vol. 48, no. 22, 2007.
-
-
Pyrimidine Ring Reactivity (
vs. Aminolysis):-
Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010. (Chapter on Pyrimidines: Reactivity of Halo-substituents).
-
-
Regioselectivity in Pyrimidines
-
WuXi AppTec. "Regioselectivity in
reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
-
Technical Support Center: Stability & Handling of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate in Aqueous Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 2-amino-6-methoxypyrimidine-4-carboxylate during in vitro assays and drug discovery workflows.
Unlike standard aliphatic esters, pyrimidine-4-carboxylate esters exhibit unique reactivity profiles in aqueous media. This guide provides the mechanistic causality behind these stability issues, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.
Mechanistic Insights: Why is this compound unstable?
The instability of methyl 2-amino-6-methoxypyrimidine-4-carboxylate in aqueous buffers is primarily driven by accelerated ester hydrolysis .
The Causality: The pyrimidine ring contains two highly electronegative nitrogen atoms that withdraw electron density via inductive and resonance effects. Because the methyl ester is located at the C4 position (directly conjugated with the electron-deficient ring), the partial positive charge (
Furthermore, the presence of specific buffer salts (like phosphate) can act as general base catalysts, further lowering the activation energy for this nucleophilic attack [2].
Fig 1. Base-promoted ester hydrolysis pathway of the pyrimidine-4-carboxylate.
Troubleshooting & FAQs
Q1: My compound degrades completely within 2 hours in PBS (pH 7.4) at 37°C. Is this expected?
Yes. Phosphate-Buffered Saline (PBS) is highly detrimental to this specific scaffold. The
Q2: How can I perform physiological pH (7.4) assays without degrading the compound? If you must work at pH 7.4, switch from PBS to a non-nucleophilic, zwitterionic Good's buffer such as HEPES or MOPS . These buffers lack the nucleophilic oxygen atoms found in phosphate or carbonate, drastically reducing buffer-catalyzed hydrolysis [3]. Additionally, prepare your working dilutions immediately before the assay (within 15 minutes) and keep them on ice until incubation.
Q3: What is the optimal pH for long-term aqueous stability? Ester hydrolysis follows a V-shaped or U-shaped pH-rate profile [4]. The compound is most stable in mildly acidic conditions where hydroxide concentration is negligible, and hydronium concentration is not yet high enough to drive acid-catalyzed hydrolysis. The optimal stability range is pH 4.5 to 5.5 (e.g., in Ammonium Acetate or Citrate buffers).
Q4: How should I store the stock solutions? Store the compound as a 10 mM stock in 100% anhydrous DMSO at -20°C. Water absorption by DMSO over time will introduce nucleophiles; therefore, use sealed tubes flushed with argon or nitrogen, and avoid repeated freeze-thaw cycles.
Quantitative Stability Data
The following table summarizes the expected stability profiles of methyl 2-amino-6-methoxypyrimidine-4-carboxylate across various common assay conditions. Note:
| Buffer System | pH | Temp | Estimated Half-Life ( | Primary Degradation Mechanism |
| PBS (Phosphate) | 7.4 | 37°C | < 2 hours | Buffer-catalyzed / Base-promoted hydrolysis |
| HEPES | 7.4 | 37°C | ~ 8 - 12 hours | Base-promoted hydrolysis (uncatalyzed) |
| Ammonium Acetate | 5.0 | 37°C | > 48 hours | Minimal (Optimal aqueous stability) |
| PBS (Phosphate) | 7.4 | 4°C | ~ 24 hours | Temperature-suppressed hydrolysis |
| 100% Anhydrous DMSO | N/A | -20°C | > 6 months | Stable (Absence of nucleophiles) |
Assay Preparation Workflow
To minimize pre-assay degradation, follow this logical decision tree when designing your experimental setup.
Fig 2. Workflow for optimizing buffer conditions to prevent ester hydrolysis.
Self-Validating Experimental Protocols
To trust your assay results, you must prove that the compound remained intact during the experiment. The following protocols are designed as self-validating systems : they include internal mass-balance checks to ensure that the disappearance of the parent compound perfectly correlates with the appearance of the specific hydrolysis product, ruling out other degradation pathways (e.g., oxidation).
Protocol 1: Forced Degradation & pH-Stability Profiling
Purpose: To empirically determine the exact degradation rate of the compound in your specific assay buffer.
-
Preparation: Prepare a 1
M working solution of the compound in the target buffer (e.g., 50 mM HEPES, pH 7.4) containing 1% DMSO. -
Control Setup (Self-Validation): Prepare a parallel 1
M solution in 100% anhydrous acetonitrile (Negative Control). This proves that any observed degradation is strictly water/pH-dependent. -
Incubation: Incubate both solutions at 37°C in a thermomixer.
-
Sampling: At
minutes, extract a 50 L aliquot. -
Quenching: Immediately quench the aliquot by adding 150
L of ice-cold acetonitrile containing 0.1% Formic Acid. Causality: The low temperature halts thermal kinetics, and the acidic pH shifts the environment away from the base-catalyzed hydrolysis regime, locking the compound state. -
Centrifugation: Spin at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.
Protocol 2: LC-MS/MS Mass Balance Quantification
Purpose: To quantify the parent ester and its carboxylic acid metabolite.
-
Chromatography: Inject 5
L of the quenched sample onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). -
Detection (MRM Transitions):
-
Parent (Ester): Monitor the
transition for methyl 2-amino-6-methoxypyrimidine-4-carboxylate. -
Metabolite (Acid): Monitor the
transition for 2-amino-6-methoxypyrimidine-4-carboxylic acid (Mass shift of -14 Da corresponding to loss of ).
-
-
System Suitability (Self-Validation): Calculate the molar concentration of the parent lost and the metabolite gained. Validation Criterion: The sum of the molarity of the Parent + Metabolite at
must equal the molarity of the Parent at ( ). If mass balance is not achieved, the compound is undergoing alternative degradation (e.g., ring opening or oxidation), and the buffer system must be re-evaluated.
References
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry - ACS Publications[Link] [1]
-
The Chemical Reactivity of Membrane Lipids Chemical Reviews (NIH PMC)[Link] [2]
-
Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates Organic & Biomolecular Chemistry (NIH PMC)[Link] [3]
-
Chemistry of Esters: Conversion of Esters to Carboxylic Acids (Hydrolysis) Chemistry LibreTexts[Link] [4]
Pyrimidine Synthesis Technical Support Center: Purification & Troubleshooting
Welcome to the Technical Support Center for Pyrimidine Synthesis. As researchers and drug development professionals, you know that synthesizing the pyrimidine core—whether via the multicomponent Biginelli reaction or the Pinner synthesis—is only half the battle. The true bottleneck often lies in isolating the target heterocycle from a complex matrix of unreacted starting materials.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the physicochemical causality behind common purification failures and provide self-validating, highly efficient protocols to remove stubborn unreacted precursors like ureas, amidines, and aromatic aldehydes.
Logical Workflow for Pyrimidine Purification
Before diving into specific troubleshooting steps, consult the decision matrix below. The optimal purification strategy is dictated entirely by the electronic and steric nature of the unreacted starting material.
Decision tree for selecting pyrimidine purification strategies based on unreacted precursors.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: How do I selectively remove excess urea or thiourea from a Biginelli reaction without sacrificing the yield of my dihydropyrimidinone (DHPM)? The Causality: Urea and thiourea are highly polar, small molecules with extensive hydrogen-bonding capabilities. DHPMs, conversely, possess hydrophobic domains (e.g., aryl rings, ester alkyl chains) that drastically reduce their aqueous solubility, especially at lower temperatures. The Solution: Do not attempt column chromatography first. A simple cold-water precipitation followed by filtration is often sufficient. If the DHPM co-precipitates with trace urea, a subsequent recrystallization from hot ethanol exploits the differential thermal solubility gradients of the two compounds[1].
Q2: My Pinner-type pyrimidine synthesis leaves behind unreacted amidine starting materials. Silica gel chromatography results in severe streaking and co-elution. What is the alternative?
The Causality: Amidines are highly basic (
Q3: Unreacted aromatic aldehydes from my multicomponent synthesis are co-crystallizing with the final pyrimidine product. How can I efficiently remove them?
The Causality: Aromatic aldehydes often share similar lipophilicity and molecular weights with the target pyrimidines, making crystallization and standard chromatography challenging.
The Solution: Utilize a sodium bisulfite (
Quantitative Comparison of Purification Strategies
To assist in experimental design, the following table summarizes the expected efficiency, yield retention, and physicochemical principles of each purification method.
| Purification Strategy | Target Unreacted Material | Physicochemical Principle | Typical Yield Retention | Purity Achieved |
| Cold Aqueous Crash & Filtration | Urea / Thiourea | Differential aqueous solubility gradients | 85 - 95% | > 95% |
| Polymer-Supported Scavenging | Amidines / Guanidines | Ionic capture of basic amines (Cation Exchange) | 90 - 98% | > 98% |
| Sodium Bisulfite Extraction | Aromatic Aldehydes | Covalent formation of water-soluble adduct | 80 - 90% | > 95% |
| Recrystallization (EtOH/EtOAc) | Mixed trace organics | Differential thermal solubility | 70 - 85% | > 99% |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of the purification at the bench before proceeding to the next synthetic step.
Protocol A: Water-Crash and Recrystallization (Urea/Thiourea Removal)
Optimized for Biginelli DHPMs[4].
-
Quench and Precipitate: Upon completion of the reaction, cool the mixture to room temperature. Slowly pour the mixture into vigorously stirred ice-cold distilled water (approx. 5-10 volumes relative to the reaction volume).
-
Filter and Wash: Collect the precipitated crude DHPM via vacuum filtration using a Büchner funnel. Wash the filter cake with additional aliquots of ice-cold water (3 x 10 mL) to dissolve and remove the highly water-soluble unreacted urea.
-
Validation Check: Spot the aqueous filtrate on a TLC plate and stain with p-anisaldehyde or ninhydrin. A positive stain confirms the presence of urea being successfully washed away.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling ethanol until the solid just dissolves. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
-
Final Isolation: Filter the purified crystals and dry under high vacuum.
Protocol B: Scavenger Resin Purification (Amidine/Guanidine Removal)
Optimized for basic precursors in Pinner-type syntheses[2].
-
Resin Preparation: Swell 3-5 equivalents (relative to the estimated unreacted amidine) of a polymer-bound sulfonic acid resin (e.g., MP-TsOH or Amberlyst-15) in dichloromethane (DCM) for 15 minutes.
-
Incubation: Dissolve the crude pyrimidine reaction mixture in a compatible solvent (e.g., DCM or THF) and add it to the swollen resin.
-
Scavenging: Agitate the mixture gently on an orbital shaker for 2-4 hours at room temperature. The basic amidine will ionically bind to the acidic resin, removing it from the solution phase.
-
Filtration and Elution: Filter the mixture through a fritted syringe or filter paper. Wash the resin with additional DCM (2 x 10 mL). The combined filtrate contains the neutral pyrimidine product, free of amidine.
-
Validation Check: Analyze the filtrate via LC-MS or TLC (using a highly polar eluent system). The complete disappearance of the baseline-stuck amidine spot validates the scavenging process. Concentrate the filtrate under reduced pressure to yield the purified pyrimidine.
Protocol C: Sodium Bisulfite Adduct Formation (Aldehyde Removal)
Optimized for removing electrophilic aromatic aldehydes.
-
Preparation: Dissolve the crude pyrimidine mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (
) solution. -
Agitation: Shake the funnel vigorously for 3-5 minutes. Causality note: Vigorous shaking is required to ensure sufficient interfacial contact for the nucleophilic addition of bisulfite to the aldehyde to occur.
-
Separation: Allow the layers to separate. The unreacted aldehyde is now a water-soluble
-hydroxy sulfonate adduct in the aqueous layer. Drain the aqueous layer. -
Validation Check: Perform a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain on a TLC spot of the organic layer. The absence of a bright yellow/orange spot confirms the complete removal of the aldehyde.
-
Workup: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate to yield the purified pyrimidine.
References
- Benchchem. Avoiding side product formation in pyrimidine synthesis.
- Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Thieme Connect. Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis.
- Comptes Rendus de l'Académie des Sciences. An appropriate one-pot synthesis of dihydropyrimidinones catalyzed by heteropoly acid supported on zeolite: An efficient and reusable catalyst for the Biginelli reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. An appropriate one-pot synthesis of dihydropyrimidinones catalyzed by heteropoly acid supported on zeolite: An efficient and reusable catalyst for the Biginelli reaction [comptes-rendus.academie-sciences.fr]
Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Esterification
The Mechanistic Balance: Kinetics vs. Degradation
Optimizing the esterification of pyrimidine derivatives requires a delicate balance between reaction kinetics and thermal stability. Pyrimidine rings are highly electron-deficient azaheterocycles . When a carboxylic acid group is present—particularly at the 2- or 4-position—the molecule becomes highly susceptible to thermal decarboxylation. This occurs because the resulting carbanion intermediate is heavily stabilized by the adjacent electronegative nitrogen atoms.
Traditional Fischer esterification requires high thermal energy (typically refluxing at 80°C–120°C) to overcome the activation energy barrier. However, at these elevated temperatures, thermal decarboxylation and ring degradation often outcompete the desired esterification . To achieve high yields, chemists must decouple the activation energy from thermal heating by employing alternative catalytic or stoichiometric activation strategies.
Thermodynamic vs. kinetic pathways in pyrimidine esterification.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant decarboxylation during the Fischer esterification of my pyrimidine carboxylic acid? A1: Pyrimidine rings are highly electron-deficient. Carboxylic acids at the 2- or 4-position are particularly susceptible to decarboxylation because the transition state is stabilized by the electronegative nitrogen atoms . At elevated temperatures (typically >80-100°C), thermal decarboxylation outcompetes the desired esterification kinetics . To minimize this, conduct the reaction at the lowest effective temperature using highly active coupling agents or specialized catalysts .
Q2: I lowered the temperature to 25°C to prevent degradation, but my yield is <10%. How can I drive the reaction? A2: At room temperature, the activation energy barrier for direct acid-catalyzed esterification is too high. You must change the activation strategy. Instead of Fischer esterification, utilize stoichiometric coupling reagents (e.g., EDC/HOBt or DCC/DMAP) which proceed rapidly at 0°C to 25°C by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.
Q3: Can I use heterogeneous or Lewis acid catalysts to improve the temperature profile without using stoichiometric coupling reagents? A3: Yes. Moisture-tolerant Lewis acids, such as Zirconocene complexes (e.g., Zr(Cp)₂(CF₃SO₃)₂·THF), can lower the required activation energy by coordinating directly to the carbonyl oxygen. This allows the esterification to proceed efficiently at moderate temperatures (e.g., 80°C) using equimolar ratios of reagents, avoiding the harsh conditions of homogeneous strong acids while staying below the thermal degradation threshold of the pyrimidine ring .
Quantitative Data: Temperature Impact Matrix
| Activation Strategy | Catalyst / Reagent | Optimal Temp Range | Typical Yield | Primary Side Reactions |
| Fischer Esterification | H₂SO₄ / TsOH | 80°C – 120°C | Low to Moderate | High Decarboxylation, Polymerization |
| Steglich Coupling | DCC / DMAP | 0°C – 25°C | High | N-acylurea formation (if uncontrolled) |
| Lewis Acid Catalysis | Zr(Cp)₂(OTf)₂ | 60°C – 80°C | High | Minimal (Highly selective) |
Validated Experimental Protocols
Protocol A: Low-Temperature Steglich Esterification (0°C to 25°C)
Objective: Synthesize pyrimidine esters while completely suppressing thermal decarboxylation.
-
Initiation: Dissolve 1.0 eq of the pyrimidine carboxylic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Thermal Control: Cool the mixture strictly to 0°C using an ice bath. Causality: Starting at 0°C prevents the exothermic activation step from causing localized heating and subsequent decarboxylation.
-
Reagent Addition: Add 1.2 eq of the target alcohol and 0.1 eq of 4-dimethylaminopyridine (DMAP).
-
Activation: Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise.
-
Self-Validation & Monitoring: Stir at 0°C for 30 minutes, then allow the reaction to naturally warm to 25°C. The reaction is self-validating: the precipitation of dicyclohexylurea (DCU) as a white solid visually confirms the successful activation of the carboxylic acid.
-
Workup: Filter the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMAP and unreacted acid, yielding the pure ester.
Protocol B: Moderate-Temperature Lewis Acid Catalyzed Esterification (80°C)
Objective: Achieve direct esterification using equimolar amounts of reactants without stoichiometric coupling waste .
-
Setup: In a reaction vial, combine 1.0 eq of pyrimidine carboxylic acid and 1.0 eq of the target alcohol.
-
Catalysis: Add 2 mol % of Zr(Cp)₂(CF₃SO₃)₂·THF catalyst and benzotrifluoride as the solvent.
-
Heating: Heat the mixture to 80°C. Causality: The use of this specific moisture-tolerant Zirconium complex lowers the activation energy enough that 80°C provides optimal kinetic turnover without breaching the decarboxylation threshold.
-
Self-Validation & Monitoring: Stir for 24 hours under an ambient atmosphere. Validate completion via HPLC at the 3-hour and 24-hour marks. The absence of an unsubstituted (decarboxylated) pyrimidine peak in the chromatogram confirms the temperature is within the safe kinetic window.
-
Purification: Purify the resulting mixture via standard silica gel chromatography.
Diagnostic Workflow for Temperature Optimization
Iterative temperature optimization and troubleshooting workflow.
References
-
Kaur, M., Cooper, J. C., & Van Humbeck, J. F. "Site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles." Organic & Biomolecular Chemistry, 2024.[Link]
-
Villo, P., Dalla-Santa, O., Szabó, Z., & Lundberg, H. "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex." The Journal of Organic Chemistry, 2020.[Link]
Comparative Guide: 1H NMR Analysis of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Topic: 1H NMR Spectrum Analysis of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (MAMP-4C) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for folate antagonists and kinase inhibitors. Its structural integrity hinges on the precise arrangement of three substituents on the pyrimidine ring: an amino group (C2), a methyl ester (C4), and a methoxy group (C6).
This guide provides a technical comparison of 1H NMR spectral behaviors across different solvent systems and distinguishes the target molecule from common synthetic impurities and regioisomers. Unlike standard spectral lists, this document focuses on causality —explaining why signals shift and how to use these shifts for definitive structural validation.
Theoretical & Experimental Spectral Signature
The 1H NMR spectrum of MAMP-4C is characterized by four distinct proton environments. The chemical shifts (
Table 1: Comparative Chemical Shifts (DMSO-d
vs. CDCl
)
| Proton Assignment | Multiplicity | Diagnostic Value | ||
| H-5 (Aromatic) | Singlet (1H) | 6.15 – 6.25 | 6.10 – 6.20 | Primary ID. Significantly shielded by C2-NH |
| C2-NH | Broad Singlet (2H) | 7.10 – 7.40 | Variable / Not Observed | Solvent Critical. Distinct in DMSO due to H-bonding; often broadened into baseline in CDCl |
| C6-OCH | Singlet (3H) | 3.90 – 3.95 | 3.92 – 3.98 | Overlap Risk. Often appears slightly downfield of the ester methyl. |
| C4-COOCH | Singlet (3H) | 3.80 – 3.85 | 3.88 – 3.94 | Overlap Risk. Can merge with ether methyl in non-polar solvents. |
Expert Insight: The H-5 proton is your "anchor" signal. In a standard pyrimidine, aromatic protons resonate downfield (8.0+ ppm). Here, the synergistic electron-donating effects (resonance) of the 2-amino and 6-methoxy groups shield C-5, pushing the H-5 signal upfield to ~6.2 ppm. If you see a singlet >8.0 ppm, you likely have a de-aminated impurity or a different core.
Comparative Analysis: Solvent System Performance
Choosing the correct solvent is not merely about solubility; it determines the visibility of labile protons and the resolution of overlapping methyl signals.
Comparison A: DMSO-d
(The Gold Standard for Characterization)
-
Pros:
-
Amino Group Visibility: DMSO acts as a hydrogen bond acceptor, "locking" the NH
protons in place and slowing their exchange rate with residual water. This results in a distinct, integration-ready peak at ~7.2 ppm. -
Solubility: Excellent solubility for polar aminopyrimidines, preventing aggregation broadening.
-
-
Cons:
-
Water Signal: Residual HDO peak (~3.33 ppm) can sometimes interfere with methoxy signals if the sample is "wet."
-
Viscosity: Higher viscosity can lead to broader linewidths compared to chloroform.
-
Comparison B: CDCl
(The Standard for Process Checks)
-
Pros:
-
Workup Compatibility: Direct analysis from organic extraction layers (DCM/Chloroform) without evaporation.
-
Resolution: Lower viscosity often yields sharper singlets for the methyl groups.
-
-
Cons:
-
Amino "Disappearance": The NH
protons undergo rapid chemical exchange and quadrupole broadening, often manifesting as a flat, broad hump that integrates poorly. -
Methyl Overlap: The magnetic anisotropy of the carbonyl group in CDCl
can cause the ester and ether methyl signals to converge, making integration difficult (e.g., appearing as a 6H singlet).
-
Regioisomer & Impurity Differentiation
A common synthetic route involves the displacement of a leaving group (e.g., Cl) on methyl 2-amino-4,6-dichloropyrimidine. This can lead to regioisomers if the starting material was asymmetric or if over-reaction occurs.
Diagram 1: Structural Decision Tree (DOT Visualization)
Caption: Logical flow for validating the structural identity of MAMP-4C using 1H NMR markers.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.
Materials:
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content. -
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
-
Sample Mass: 5.0 – 10.0 mg.
Workflow:
-
Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d
. Vortex for 30 seconds. Ensure the solution is clear; filtration is required if suspension persists. -
Acquisition Parameters (400 MHz+):
-
Pulse Sequence:zg30 (Standard 30° pulse).
-
Relaxation Delay (D1):5.0 seconds . (Critical: The isolated H-5 and quaternary carbons relax slowly. Short D1 leads to integration errors).
-
Scans (NS): 16 or 32.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference the spectrum using the TMS peak (0.00 ppm) or the residual DMSO pentet (2.50 ppm).
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to improve S/N.
-
-
Validation Check:
-
Integrate the H-5 singlet (set to 1.00 H).
-
Verify the Amino signal integrates to ~2.00 H.
-
Verify both Methyl signals integrate to ~3.00 H each.
-
Troubleshooting & Common Artifacts
| Observation | Root Cause | Corrective Action |
| H-5 Peak Split | Long-range coupling ( | Sometimes H-5 couples weakly to the NH |
| Broad NH | Acidic impurities / Wet solvent | Trace acid catalyzes proton exchange. Add a grain of K |
| Extra Peak @ 3.3 ppm | H | Inevitable in DMSO. Ensure it does not overlap with the OMe signals. If overlapping, switch to Acetone-d |
| Missing Ester Methyl | Hydrolysis | If the peak at ~3.80 vanishes and a broad hump appears >10 ppm, the ester has hydrolyzed to the acid. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Pyrimidine fragment shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 5734 (Analogous Pyrimidine Data). [Link]
Sources
Comparative Guide: HPLC Method Validation for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate Purity
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. Because impurities in early-stage intermediates can propagate through synthetic pathways and compromise final API safety, establishing a robust, self-validating analytical method for purity assessment is paramount.
This guide objectively compares a modern Core-Shell C18 chromatographic approach against a Traditional Fully Porous C18 method . It provides a comprehensive, step-by-step validation protocol aligned with the latest [1] and [2] standards, emphasizing the causality behind specific experimental choices.
Mechanistic Method Design: The "Why" Behind the Protocol
When analyzing pyrimidine derivatives, analysts frequently encounter issues with poor retention, peak splitting, and severe tailing. These artifacts stem from the compound's structural features: an exocyclic amino group and endocyclic nitrogens.
Stationary Phase Selection: Core-Shell vs. Fully Porous
Traditional fully porous 5.0 µm C18 columns rely on deep pore diffusion, which increases the mass transfer resistance (C-term in the van Deemter equation). By transitioning to a 2.6 µm Core-Shell (superficially porous) C18 column , the diffusion path is drastically shortened. This architectural shift minimizes longitudinal diffusion and eddy currents, delivering UHPLC-like efficiency (higher theoretical plates) on standard HPLC systems at a fraction of the backpressure.
Mobile Phase Causality: pH Control
At a neutral pH, the basic amino group (pKa ~3.5) of methyl 2-amino-6-methoxypyrimidine-4-carboxylate undergoes partial ionization, leading to secondary interactions with residual silanols on the silica support. By buffering the aqueous mobile phase to pH 3.0 using 10 mM Potassium Phosphate (
Fig 1: Mechanistic pathway of pH control on pyrimidine derivative chromatographic retention.
Experimental Protocol & Workflow
The following protocol details the optimized Core-Shell method designed to meet the rigorous specificity and precision requirements of [3].
A. Chromatographic Conditions
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex® or equivalent).
-
Mobile Phase A: 10 mM
in HPLC-grade water, adjusted to pH 3.0 ± 0.05 with orthophosphoric acid. -
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0–2 min: 5% B
-
2–8 min: 5%
60% B -
8–10 min: 60% B
-
10–10.1 min: 60%
5% B -
10.1–14 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
B. Sample Preparation
-
Diluent: Water:Acetonitrile (80:20 v/v). Note: A highly aqueous diluent prevents solvent-mismatch peak distortion for early-eluting polar compounds.
-
Standard Solution: Accurately weigh 10.0 mg of methyl 2-amino-6-methoxypyrimidine-4-carboxylate reference standard. Transfer to a 100 mL volumetric flask, dissolve in 10 mL of Acetonitrile (sonicate for 5 mins), and make up to volume with Diluent (Final concentration: 100 µg/mL).
C. Forced Degradation (Specificity) Protocol
To prove the method is stability-indicating (capable of resolving the API from its degradants), subject the sample to the following stress conditions:
-
Acidic: 5 mL of standard + 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.
-
Basic: 5 mL of standard + 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl before injection.
-
Oxidative: 5 mL of standard + 1 mL of 3%
. Store at room temperature for 2 hours. -
Thermal: Expose solid sample to 105°C for 24 hours, then prepare at 100 µg/mL.
Fig 2: Stepwise HPLC method validation workflow adhering to ICH Q2(R2) guidelines.
Comparative Performance Data
To justify the transition to the Core-Shell methodology, a side-by-side comparison was conducted against a traditional fully porous C18 column (250 x 4.6 mm, 5.0 µm) using an isocratic mobile phase (often cited in legacy monographs).
The Core-Shell gradient method demonstrated superior resolving power, successfully separating the main peak from closely eluting oxidative and basic degradation impurities that co-eluted in the traditional method.
Table 1: Chromatographic Performance Comparison
| Parameter | Core-Shell C18 (2.6 µm, Gradient) | Fully Porous C18 (5.0 µm, Isocratic) | Performance Gain |
| Retention Time ( | 4.8 min | 14.5 min | 66% Faster Analysis |
| Theoretical Plates (N) | > 18,500 | ~ 7,200 | 2.5x Efficiency Increase |
| Tailing Factor ( | 1.05 | 1.68 | Eliminated Peak Tailing |
| Resolution ( | 3.8 | 1.4 | Baseline Separation Achieved |
| Solvent Consumption | 14 mL / run | 25 mL / run | 44% Reduction in Waste |
ICH Q2(R2) Validation Summary
The optimized Core-Shell method was subjected to full validation. The system acts as a self-validating mechanism: system suitability criteria (Tailing factor
Table 2: Method Validation Results (Core-Shell C18)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability | %RSD | 0.65% | Pass |
| Specificity | No interference at | Peak purity index > 0.999 | Pass |
| Linearity & Range | Pass | ||
| Accuracy (Recovery) | 98.0% – 102.0% across 3 levels | 99.2% – 100.6% | Pass |
| Method Precision | %RSD | 1.12% | Pass |
| LOD / LOQ | S/N | 0.04 µg/mL / 0.12 µg/mL | Pass |
| Robustness | Stable under | %RSD | Pass |
Conclusion
The validation data unequivocally demonstrates that migrating from a traditional fully porous C18 column to a Core-Shell C18 architecture combined with strict pH control (pH 3.0) yields a vastly superior analytical method for methyl 2-amino-6-methoxypyrimidine-4-carboxylate. The proposed method not only reduces run times by 66%, but it also guarantees baseline resolution of critical degradation products, fully satisfying the rigorous lifecycle and fitness-for-purpose requirements outlined in the ICH Q2(R2) and USP <1225> guidelines.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
General Chapters: <1225> Validation of Compendial Procedures . United States Pharmacopeia–National Formulary (USP-NF). Available at: [Link]
Comparing biological activity of methyl vs ethyl pyrimidine-4-carboxylates
Comparative Biological Activity of Methyl vs. Ethyl Pyrimidine-4-carboxylates: A Structural and Pharmacological Guide
Pyrimidine-4-carboxylates serve as highly versatile scaffolds in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and antitubercular agents. During the lead optimization phase, a critical decision is the selection of the ester moiety at the C4 position—most commonly, methyl versus ethyl.
As an Application Scientist overseeing early-stage drug development, I frequently observe researchers treating methyl and ethyl esters interchangeably during initial screening. However, the transition from a methyl to an ethyl ester is not merely a synthetic convenience; it acts as a functional biological switch that profoundly influences the molecule's lipophilicity, steric profile, and hydrolytic stability.
Mechanistic Causality: Why the Ester Matters
The causality behind the differing biological activities of these two esters is rooted in the interplay between physical chemistry and enzymatic recognition:
-
Steric Hindrance & Target Affinity : The ethyl group introduces a larger van der Waals volume and additional rotational degrees of freedom. In tight binding pockets, the ethyl group may cause steric clashes, reducing target affinity compared to the more compact methyl ester. Conversely, if the binding pocket is hydrophobic and spacious, the ethyl group can enhance binding via increased hydrophobic interactions.
-
Lipophilicity & Membrane Permeability : Ethyl pyrimidine-4-carboxylates exhibit a higher partition coefficient (LogP). This increased lipophilicity generally improves passive diffusion across phospholipid bilayers, which is a critical prerequisite for engaging intracellular targets, such as those found in human leukemia cells.
-
Hydrolytic Stability (Prodrug Dynamics) : Esters are frequently employed as prodrugs to mask polar carboxylic acids, relying on plasma and hepatic carboxylesterases for cleavage. The bulkier ethyl ester typically exhibits a slower rate of hydrolysis due to steric shielding of the carbonyl carbon. This prolongs the half-life of the prodrug form in circulation compared to the rapidly cleaved methyl ester.
Causal relationship between ester chain length, pharmacokinetics, and biological activity.
Comparative Data Analysis
Based on recent structure-activity relationship (SAR) studies of substituted pyrimidine-4-carboxylates—such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives 1 and related anticancer scaffolds 2—distinct quantitative trends emerge. Furthermore, the optimization of these carboxylate intermediates into highly potent carboxamides (e.g., NAPE-PLD inhibitors) heavily relies on understanding these baseline ester dynamics 3.
Table 1: Quantitative Comparison of Methyl vs. Ethyl Pyrimidine-4-carboxylates
| Parameter | Methyl Pyrimidine-4-carboxylate | Ethyl Pyrimidine-4-carboxylate | Causality / Mechanism |
| Lipophilicity (LogP) | Lower | Higher (+ ~0.5 units) | The additional -CH2- group increases the hydrophobic surface area, enhancing passive membrane diffusion. |
| Steric Bulk | Minimal | Moderate | The ethyl group introduces rotational degrees of freedom, potentially causing steric clashes in narrow binding pockets. |
| Esterase Stability (T½) | Short (Rapidly hydrolyzed) | Longer (More stable) | Increased steric shielding around the carbonyl carbon impedes nucleophilic attack by carboxylesterases. |
| In Vitro Cytotoxicity (K562 IC50) | Typically > 30 µM | Typically 14 - 28 µM | Enhanced intracellular accumulation due to higher LogP and prolonged prodrug half-life before premature cleavage. |
Self-Validating Experimental Protocols
To objectively compare the biological performance of these esters, researchers must employ self-validating workflows that simultaneously measure prodrug stability and intrinsic cellular toxicity. A protocol is only as trustworthy as its internal controls.
Protocol 1: Self-Validating Microsomal Stability Assay
Objective : Determine the hydrolytic half-life (T½) to evaluate prodrug stability. Causality : This assay differentiates whether a drop in biological activity is due to poor target affinity or premature enzymatic degradation in the assay medium.
-
Preparation : Incubate 1 µM of the methyl or ethyl pyrimidine-4-carboxylate in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.
-
Enzyme Addition : Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL to initiate the reaction.
-
Self-Validation Controls :
-
Negative Control: Use heat-inactivated HLM. This confirms that any observed degradation is strictly enzymatic and not due to chemical instability in the buffer.
-
Positive Control: Run Verapamil concurrently to validate the metabolic activity of the specific microsome batch.
-
-
Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis : Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and T½.
Protocol 2: Orthogonally Validated Cytotoxicity Screening
Objective : Compare the antiproliferative activity of the esters on human leukemia cells. Causality : Evaluates if the increased lipophilicity of the ethyl ester translates to superior intracellular target engagement compared to the methyl ester.
-
Cell Seeding : Seed K562 human leukemia cells at 1 × 10⁴ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.
-
Treatment : Expose cells to varying concentrations (1–100 µM) of methyl and ethyl pyrimidine-4-carboxylates dissolved in DMSO (final DMSO concentration <0.1%).
-
Self-Validation Controls :
-
Vehicle Control: 0.1% DMSO to establish baseline viability.
-
Positive Control: Imatinib (a known K562 inhibitor) to validate assay sensitivity.
-
-
Primary Readout (MTT) : After 48 hours, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm to determine the IC50.
-
Orthogonal Validation : Run a parallel plate using the Trypan Blue exclusion assay via automated cell counting. Rationale: MTT measures mitochondrial metabolic activity, which can sometimes be temporarily suppressed without actual cell death. Trypan blue confirms actual membrane compromise, ensuring the IC50 values represent true cytotoxicity.
Self-validating experimental workflow for evaluating pyrimidine-4-carboxylate esters.
References
- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.Journal of Cancer Therapy (Scirp.org).
- A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Deriv
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
Sources
Comprehensive Comparison Guide: Reference Standards for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate Analysis
Executive Summary
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1)[1] is a highly functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and antiviral agents. Because impurities in early-stage intermediates can cascade into the final drug substance, accurate quantification of this compound is a regulatory necessity.
This guide objectively compares the available grades of reference standards for this pyrimidine and details the self-validating experimental protocols required for primary standard qualification, ensuring compliance with ICH Q7[2] and USP <11>[3] guidelines.
Comparison of Reference Standard Grades
Selecting the correct tier of reference standard is a balance of metrological traceability, analytical rigor, and cost-efficiency. Table 1 compares the three primary alternatives used in pharmaceutical laboratories.
Table 1: Performance and Application Comparison of Reference Standard Grades
| Grade | Metrological Traceability | Qualification Rigor | Cost & Availability | Recommended Application |
| Certified Reference Material (CRM) | ISO 17034 & ISO/IEC 17025[4] | Absolute (qNMR) + Orthogonal Mass Balance | High Cost / Often Custom Synthesized | Analytical method validation; Legal metrology; Dispute resolution. |
| Analytical Grade (Primary Standard) | USP <11> Compliant[5] | Mass Balance (HPLC + KF + GC + ROI) | Moderate Cost / Commercially Available | Routine API release testing; Qualification of working standards. |
| Working Standard (Secondary Standard) | Traceable only to a Primary Standard | Comparative HPLC-UV against a Primary Standard | Low Cost / In-house generated | Daily system suitability testing (SST); Routine batch monitoring. |
Causality in Analytical Methodologies: Mass Balance vs. qNMR
Qualifying a primary reference standard from a raw chemical batch requires absolute certainty. A simple "HPLC purity" is scientifically invalid for standard certification because it only accounts for UV-active organic compounds. To establish true purity, we must employ one of two causal frameworks:
The Mass Balance Approach (100% - Impurities)
The mass balance approach operates on the principle of subtraction. Because HPLC-UV is blind to water, inorganic salts, and non-chromatophoric solvents, causality dictates a multi-technique orthogonal approach. True purity is calculated as: Purity = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Ash by ROI).
Quantitative NMR (qNMR) Approach
qNMR is increasingly recognized as the gold standard for primary qualification because it provides absolute quantification without requiring a pre-existing standard of the same pyrimidine[6].
-
Mechanistic Causality: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate possesses a unique, isolated aromatic proton at the C5 position of the pyrimidine ring. By comparing the integral of this non-exchangeable C5-H proton (a distinct singlet at ~6.5 ppm) against a certified internal standard (e.g., Maleic acid, singlet at ~6.3 ppm), absolute purity is established directly traceable to the SI unit of moles. This avoids the overlapping signals of the molecule's two distinct -OCH3 groups (the methoxy and the methyl ester) located in the crowded 3.8–4.0 ppm range.
Self-Validating Experimental Protocols
Every analytical run must be a self-validating system to ensure trustworthiness. Below are the step-by-step methodologies for the two primary qualification techniques.
Protocol A: Absolute Purity via 1H-qNMR
-
Sample Preparation: Accurately weigh ~10.0 mg of the methyl 2-amino-6-methoxypyrimidine-4-carboxylate batch and ~5.0 mg of a NIST-traceable internal standard (Maleic acid) using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
). Causality: DMSO- is chosen because it fully solubilizes the polar pyrimidine ring and shifts the residual water peak away from the critical aromatic integration region. -
Data Acquisition: Acquire the
H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 30 seconds. Causality: D1 must be 5× the longest longitudinal relaxation time (T1) of the quantified protons to ensure complete nuclear spin relaxation. Failure to do so results in signal saturation and artificially deflated purity values[6]. -
Self-Validation (System Suitability): Process the spectrum with baseline correction. The analysis is only valid if the signal-to-noise (S/N) ratio of the C5-H peak is > 250:1 and no interfering impurity peaks are detected under the Maleic acid reference peak.
Protocol B: Organic Impurity Profiling via HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Causality: The pyrimidine ring and the C2-amino group render the molecule basic. TFA acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the stationary phase, thereby preventing peak tailing and ensuring accurate area integration.
-
-
System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 2-amino-6-chloropyrimidine-4-carboxylate).
-
Self-Validation: The run is deemed valid only if the resolution (
) between the main peak and the precursor is 1.5, and the peak area Relative Standard Deviation (RSD) for 5 replicate injections of the standard is 0.73%[7]. -
Quantification: Calculate the mass fraction of organic impurities using the area normalization method (% Area).
Data Presentation: Qualification Summary
To assign the final purity of a candidate reference standard, data from the orthogonal techniques are synthesized. Table 2 demonstrates a hypothetical but highly realistic qualification dataset for a candidate batch.
Table 2: Qualification Data for Batch #365413-A
| Analytical Test | Methodology | Experimental Result | Contribution to Mass Balance |
| Organic Impurities | HPLC-UV (254 nm) | 99.45% Area | -0.55% |
| Water Content | Karl Fischer Titration | 0.20% w/w | -0.20% |
| Residual Solvents | GC-HS (Ethanol) | 0.15% w/w | -0.15% |
| Inorganic Ash | ROI / TGA | < 0.05% w/w | -0.05% |
| Assigned Purity | Mass Balance Calculation | 99.05% | N/A |
| Assigned Purity | qNMR (Absolute) | 99.10% | N/A |
Interpretation: The mass balance calculation (100% - 0.55% - 0.20% - 0.15% - 0.05% = 99.05%) closely aligns with the absolute qNMR value (99.10%). This tight statistical agreement (
Mandatory Visualization
Workflow for qualifying methyl 2-amino-6-methoxypyrimidine-4-carboxylate reference standards.
References
-
European Medicines Agency (EMA). (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from[Link]
-
European Commission (JRC). (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved from[Link]
-
BSI Knowledge. (2016). BS EN ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from[Link]
-
Lupine Publishers. (2021). Development and Qualification of an Assay Method (Citing USP <11> USP Reference Standards). Retrieved from[Link]
-
U.S. Food and Drug Administration (FDA). (2024). Chemical Analysis for Biocompatibility Assessment of Medical Devices (Citing USP <11>). Retrieved from[Link]
Sources
- 1. 38214-45-8|6-Methoxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. BS EN ISO 17034:2016 | 30 Nov 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 5. fda.gov [fda.gov]
- 6. Cyclophosphamide-d4 | 173547-45-0 | Benchchem [benchchem.com]
- 7. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
Technical Guide: FTIR Characterization of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
The following is a comprehensive technical guide for the FTIR characterization of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate .
Executive Summary & Application Context
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 57054-79-2) is a critical heterocyclic intermediate used in the synthesis of bioactive sulfonamides, antifolates, and kinase inhibitors.[1] Its structural integrity is defined by three distinct functional domains: the pyrimidine core , the methyl ester moiety, and the methoxy substituent.
This guide provides a high-resolution spectral analysis framework. Unlike generic databases, this document focuses on comparative performance , demonstrating how FTIR spectroscopy serves as a rapid, specific tool to distinguish the target compound from its synthetic precursors (e.g., chloro-analogs) and hydrolytic degradants (carboxylic acids).
Molecular Structure & Vibrational Logic
Understanding the vibrational origins is prerequisite to accurate peak assignment. The molecule features a conjugated system where the electron-donating amino and methoxy groups interact with the electron-withdrawing ester and pyrimidine ring, influencing wavenumber shifts.[1]
Visualization of Vibrational Modes
The following diagram maps the key functional groups to their respective spectral regions.
Figure 1: Functional group mapping to FTIR spectral regions.
Spectral Analysis: Diagnostic Peak Assignments
The following table synthesizes experimental data from structurally homologous pyrimidines to provide a diagnostic peak list. These values serve as the acceptance criteria for identity testing.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym/Sym) | 3450 – 3300 | Medium, Doublet | Characteristic doublet confirms primary amine.[1][2] Absence suggests acylation.[1] |
| Aromatic C-H | C-H Stretch | 3100 – 3000 | Weak | Above 3000 cm⁻¹, typical for heteroaromatic rings. |
| Aliphatic C-H | C-H Stretch (CH₃) | 2950 – 2850 | Weak | Originates from Methyl Ester and Methoxy groups. |
| Ester Carbonyl | C=O[1] Stretch | 1730 – 1750 | Strong, Sharp | Key identity peak. Differentiates from amide precursors or acid degradants.[1] |
| Pyrimidine Ring | C=N / C=C Stretch | 1650 – 1580 | Strong | "Breathing" modes of the heterocyclic ring. Overlaps with NH₂ scissoring.[1][3] |
| Methoxy / Ester | C-O Stretch | 1200 – 1300 | Strong | Complex region containing both Ester C-O-C and Aryl-Alkyl Ether C-O-C.[1] |
| Fingerprint | Ring Deformation | 800 – 600 | Medium | Pattern is unique to the 2,4,6-substitution pattern. |
Critical Insight: The C=O stretch at ~1735 cm⁻¹ combined with the Methoxy C-O bands at 1200-1300 cm⁻¹ creates a unique "fingerprint" that distinguishes this molecule from non-esterified analogs.[1]
Comparative Performance: Distinguishing Alternatives
In a drug development context, "performance" refers to the method's specificity—its ability to detect the target in the presence of impurities.
Scenario A: Differentiating from Precursor (Chloro-Analog)
Precursor: Methyl 2-amino-6-chloropyrimidine-4-carboxylate.[1]
-
Synthesis Context: The methoxy group is typically introduced by displacing a chlorine atom.[1] Incomplete reaction results in residual chloro-impurity.[1]
| Feature | Target Compound (Methoxy) | Precursor (Chloro) | Discrimination Strategy |
| Methoxy C-H | Present (~2950 cm⁻¹) | Absent | Look for C-H intensity reduction in precursor.[1] |
| C-O Stretch | Strong (1200-1300 cm⁻¹) | Weak/Absent | Primary Differentiator. The precursor lacks the strong Aryl-O-CH3 band.[1] |
| C-Cl Stretch | Absent | Present (600-800 cm⁻¹) | Hard to see in fingerprint; rely on the absence of C-O.[1] |
Scenario B: Differentiating from Degradant (Hydrolysis)
Degradant: 2-Amino-6-methoxypyrimidine-4-carboxylic acid.[1]
-
Stability Context: Exposure to moisture can hydrolyze the methyl ester to the free acid.
| Feature | Target Compound (Ester) | Degradant (Acid) | Discrimination Strategy |
| Carbonyl (C=O) | Sharp, ~1735 cm⁻¹ | Broad, ~1700 cm⁻¹ | Acid carbonyl shifts to lower frequency due to H-bonding dimerization.[1] |
| O-H Region | Absent | Broad (3300-2500 cm⁻¹) | Primary Differentiator. "Hump" underlying C-H/N-H stretches indicates hydrolysis.[1] |
Experimental Protocol (SOP)
To ensure reproducibility and valid comparison against the data above, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity) which can obscure the amine/hydroxyl regions.[1]
-
System Suitability:
-
Clean crystal (ZnSe or Diamond) with isopropanol.
-
Collect background spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Place ~10 mg of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate powder on the crystal.
-
Apply pressure using the anvil until the force gauge reaches the optimized zone (ensure good contact).
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply Baseline Correction (if necessary).
-
Normalize highest peak (usually C=O or Ring stretch) to 1.0 Absorbance units for overlay comparison.
-
Analytical Workflow Diagram
The following decision tree illustrates the logic for confirming identity and purity.
Figure 2: Logic gate for spectral identification and impurity screening.
References
-
Chaudhary, J. (2025).[3][5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[3] Link
-
InstaNANO. (2026).[1] FTIR Functional Group Database Table. Link
-
Sigma-Aldrich. (n.d.).[1] Methyl 2-chloro-6-methylpyrimidine-4-carboxylate Product Specification. Link
-
University of Johannesburg. (2017). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Link
Sources
A Comparative Guide to the Bioactivity of Pyrimidine Esters vs. Amides for Researchers in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant drugs.[1] Its versatility allows for extensive functionalization, with esters and amides at the C5 position being common modifications to modulate physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of the bioactivity of pyrimidine esters and amides, supported by experimental data and protocols to aid researchers in the rational design of novel therapeutics.
The Chemical Foundation: Esters vs. Amides on the Pyrimidine Core
The fundamental difference between a pyrimidine ester and a pyrimidine amide lies in the linkage at the C5 (or other) position of the pyrimidine ring. An ester possesses a -COOR group, while an amide features a -CONR'R'' group. This seemingly subtle variation in the functional group can have profound implications for the molecule's hydrogen bonding capacity, steric profile, metabolic stability, and ultimately, its interaction with biological targets.
Causality Behind the Choice: The decision to synthesize a pyrimidine ester versus an amide is often driven by the desired pharmacokinetic and pharmacodynamic profile. Esters are frequently employed as prodrugs, designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. Amides, on the other hand, are generally more metabolically stable and can participate in more extensive hydrogen bond interactions with target proteins, potentially leading to higher potency and selectivity.[2]
Comparative Bioactivity: A Data-Driven Analysis
While direct head-to-head comparisons of pyrimidine esters and their exact amide analogues are not abundantly reported in the literature, we can draw valuable insights from structure-activity relationship (SAR) studies of various pyrimidine derivatives.
Anticancer Activity
The pyrimidine core is a privileged scaffold for the development of anticancer agents, particularly as protein kinase inhibitors.[3][4] The nature of the substituent at the C5 position significantly influences their cytotoxic and enzyme inhibitory activity.
Data Summary: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Amide | Pyrimidine-sulfonamide hybrid 3a | HCT-116 (Colon) | 5.66 | [5] |
| Pyrimidine Amide | Pyrimidine-sulfonamide hybrid 1 | HCT-116 (Colon) | 1.73–6.25 | [6] |
| Pyrimidine Amide | P14 | MCF7 (Breast) | 2.018 | [7] |
| Pyrimidine Amide | P14 | Melanoma | 1.887 | [7] |
| Pyrimidine Ester | 2,4,5-substituted pyrimidine | BEL-74502 (Hepatocellular Carcinoma) | < 0.10 | [8] |
| Pyrimidine Ester | Tetralin-6-yl pyrimidine 2 | Hep G2 (Liver) | 7.11 µg/ml | [8] |
| Pyrimidine Ester | Tetralin-6-yl pyrimidine 3 | Hep G2 (Liver) | 5.50 µg/ml | [8] |
| Pyrimidine Ester | Tetralin-6-yl pyrimidine 3 | Breast Cancer | 7.29 µg/ml | [8] |
Analysis: The available data suggests that both pyrimidine esters and amides can exhibit potent anticancer activity. The pyrimidine-sulfonamide hybrids, which are amides, show significant cytotoxicity against colon cancer cells.[5][6] Similarly, the pyrimidine amide P14 demonstrates low micromolar IC50 values against breast and melanoma cell lines.[7] On the other hand, certain 2,4,5-substituted pyrimidine esters have shown exceptionally high potency against hepatocellular carcinoma cells, with IC50 values in the nanomolar range.[8] The tetralin-6-yl pyrimidine esters also display notable activity against liver and breast cancer cell lines.[8]
Expert Insight: The choice between an ester and an amide in anticancer drug design often hinges on the specific target and the desired mechanism of action. For kinase inhibitors, the amide bond can provide a crucial hydrogen bond interaction with the hinge region of the ATP-binding pocket, enhancing potency.[9] Esters might be preferred for prodrug strategies to improve bioavailability, releasing an active carboxylic acid form at the target site.
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents. The functional group at the C5 position can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Data Summary: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µM/ml) | Reference |
| Pyrimidine Amine/Thiol | Compound 12 | S. aureus | 0.87 | [10] |
| Pyrimidine Amine/Thiol | Compound 5 | B. subtilis | 0.96 | [10] |
| Pyrimidine Amine/Thiol | Compound 10 | P. aeruginosa | 0.77 | [10] |
| Pyrimidine Amine/Thiol | Compound 11 | A. niger | 1.68 | [10] |
| Pyrimidine Amide | Benzohydrazide derivative | Bacterial strains | 0.25–1 | [11] |
Analysis: The data for antimicrobial activity is more focused on pyrimidine derivatives with amine and thiol groups, which can be considered analogues of amides in terms of their hydrogen bonding potential. These compounds exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values in the sub-micromolar to low micromolar range.[10] Notably, benzohydrazide derivatives, which contain an amide-like linkage, also show very high potency against various bacterial strains.[11]
Expert Insight: In the context of antimicrobial agents, the ability to form hydrogen bonds is critical for interacting with bacterial enzymes and other targets. The amide moiety, with its N-H donor and C=O acceptor, is well-suited for this purpose. While esters can also act as hydrogen bond acceptors, their overall hydrogen bonding capacity is lower. This may explain the prevalence of amide and amine functionalities in potent pyrimidine-based antimicrobial compounds.
Experimental Protocols: A Guide to Bioactivity Evaluation
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and enzyme inhibitory potential of pyrimidine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine ester and amide derivatives in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[13]
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[16]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of pyrimidine derivatives against a specific enzyme, such as a protein kinase.
Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the recombinant enzyme, the specific substrate (peptide or protein), ATP, and the test compounds (pyrimidine esters and amides) in an appropriate assay buffer.[17]
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a "no enzyme" control and a "100% activity" control (with vehicle).[18]
-
Pre-incubation: Gently mix and pre-incubate the plate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells.[17]
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature to allow the enzymatic reaction to proceed.[17]
-
Detection: Stop the reaction and add a detection reagent that quantifies either the amount of product formed or the amount of ATP consumed. The detection method will vary depending on the assay format (e.g., fluorescence, luminescence, or colorimetric).[17]
-
Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the "100% activity" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19]
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathways and Molecular Interactions
Pyrimidine derivatives exert their biological effects by modulating various signaling pathways. As kinase inhibitors, they often target pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[20][21]
Simplified Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase cascade by a pyrimidine derivative.
The amide functionality in a pyrimidine inhibitor can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition. The ester group, being primarily a hydrogen bond acceptor, may have a different binding mode or require in vivo hydrolysis to an active carboxylic acid to achieve optimal target engagement.
Conclusion and Future Directions
The choice between a pyrimidine ester and a pyrimidine amide is a critical decision in the drug discovery process, with significant implications for a compound's biological activity and pharmacokinetic profile. While amides often provide greater metabolic stability and enhanced target binding through hydrogen bonding, esters offer a viable strategy for prodrug design.
The data presented in this guide, though not always from direct comparative studies, provides a valuable framework for understanding the potential bioactivity profiles of these two classes of pyrimidine derivatives. Future research should focus on systematic, head-to-head comparisons of pyrimidine esters and their corresponding amides against a panel of biological targets to provide a more definitive understanding of their relative merits. Such studies will be invaluable for the continued development of novel and effective pyrimidine-based therapeutics.
References
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
RHO AND ABUH. (1994). one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Taylor & Francis. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
ResearchGate. (n.d.). The synthesis of pyrimidine‐5‐carboxamides. [Link]
-
Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). [Link]
-
PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
PubMed. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
AJRCPS. (n.d.). SYNTHESIS, CHARACTERISATION OF PYRIMIDINE DERIVATIVES AND THEIR CYTOTOXIC ACTIVITY. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. [Link]
-
PMC - NIH. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
-
Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. [Link]
-
Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. [Link]
-
ResearchGate. (n.d.). (PDF) Cell sensitivity assays: The MTT assay. [Link]
-
PMC. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
PMC. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
-
PMC - NIH. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]
-
Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
-
MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthesis and antibacterial activity of pyrimidine derivatives. [Link]
-
ResearchGate. (2023). (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ajrcps.com [ajrcps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Validating synthesis of pyrimidine intermediates via thin-layer chromatography (TLC)
Topic: Validating synthesis of pyrimidine intermediates via thin-layer chromatography (TLC) Content Type: Publish Comparison Guide
Introduction
Pyrimidine pharmacophores are the structural backbone of essential nucleoside analogs, antivirals, and anticancer agents.[1] In the high-stakes environment of drug development, the synthesis of intermediates—such as dihydropyrimidines via the Biginelli reaction or functionalized pyrimidines via condensation—requires rigorous in-process control (IPC).
While High-Performance Liquid Chromatography (HPLC) is the gold standard for final purity certification, it is often a bottleneck for real-time reaction monitoring. This guide validates Thin-Layer Chromatography (TLC) not merely as a quick check, but as a robust, self-validating analytical system when optimized for nitrogen heterocycles. We compare this methodology against alternative detection techniques to establish its efficacy in rapid synthetic decision-making.
Part 1: The Optimized TLC Protocol for Pyrimidines
Expertise & Experience: Standard TLC often fails with pyrimidines due to "streaking" caused by the basic nitrogen interacting with acidic silanols on the silica plate. The following protocol mitigates this using mobile phase modifiers.
1. Stationary Phase Selection
-
Standard: Silica Gel 60 F
(aluminum or glass backed). -
Rationale: The F
fluorescent indicator is critical. Pyrimidines possess conjugated -systems that quench this fluorescence, appearing as distinct dark spots under UV light (254 nm).
2. Mobile Phase Optimization (The "Anti-Streak" System)
For polar pyrimidine intermediates (e.g., amino-pyrimidines), neutral solvents lead to tailing.
-
Non-Polar Intermediates: Hexane : Ethyl Acetate (3:1 to 1:1).
-
Polar/Basic Intermediates: Dichloromethane : Methanol (95:5) + 1% Triethylamine (TEA) .
3. The Self-Validating Workflow: Co-Spotting
To ensure the observed product spot is not an artifact or a shifted starting material (SM), use the Three-Lane Co-Spot Method :
-
Lane 1: Starting Material (Reference).
-
Lane 2: Co-Spot (SM + Reaction Mixture). Crucial for validation.
-
Lane 3: Reaction Mixture.
-
Validation Logic: If Lane 2 shows two distinct spots, separation is valid. If Lane 2 shows a single merged blob, the solvent system lacks resolution, and the "product" in Lane 3 might just be unreacted SM.
Part 2: Comparative Analysis of Visualization Methods
Objective Comparison: How do we best "see" the chemistry? We compare the industry-standard UV method against chemical staining alternatives.
Table 1: Visualization Method Performance for Pyrimidines
| Feature | UV Absorption (254 nm) | Iodine Vapor ( | Ninhydrin Stain | p-Anisaldehyde |
| Primary Target | Conjugated | Unsaturated / General organics | Primary/Secondary Amines | Nucleophiles / General |
| Destructive? | No (Sample recoverable) | Semi-destructive (Reversible) | Yes (Permanent reaction) | Yes (Requires heat) |
| Sensitivity | High (for Pyrimidines) | Moderate | High (for Amino-pyrimidines) | Moderate to High |
| Selectivity | Low (Detects all aromatics) | Low (General adsorption) | High (Specific to N-H) | Moderate |
| Prep Time | Instant | 5-10 mins (Saturation) | 5-10 mins (Spray + Heat) | 10-15 mins (Dip + Heat) |
Critical Analysis
-
The Winner: UV 254 nm is the superior primary method for pyrimidines. The heterocyclic ring strongly absorbs UV, providing instant feedback without destroying the sample.
-
The Alternative: Use Ninhydrin only if monitoring the consumption of non-UV active amine starting materials (e.g., urea/thiourea in Biginelli synthesis) or if the pyrimidine ring is fully reduced and loses conjugation.
-
The "False Negative" Risk: Iodine is often unreliable for electron-deficient pyrimidines, leading to false assumptions of "no reaction."
Part 3: Comparative Analysis – TLC vs. HPLC
Authoritative Grounding: Why use TLC when HPLC exists?
Table 2: Method Efficiency Comparison
| Metric | Thin-Layer Chromatography (TLC) | HPLC (UV-Vis) |
| Throughput | Parallel (10+ reactions/plate) | Serial (1 sample every 10-30 mins) |
| Time to Result | 5–10 minutes | 20–45 minutes (including wash) |
| Cost per Run | < $0.50 | $10 - $50 (Solvents + Column wear) |
| Resolution | Low (Separates major components) | High (Quantifies trace impurities) |
| Blind Spots | Compounds stuck at baseline/solvent front | Compounds retained on column permanently |
Strategic Insight: TLC is the Decision Tool (Stop/Go), while HPLC is the Certification Tool . Using HPLC to monitor the disappearance of starting material is often an inefficient allocation of resources unless the reaction produces isomers inseparable by TLC.
Part 4: Visualizing the Logic
Mandatory Visualization: The following diagrams illustrate the validated workflow and the decision logic for selecting visualization methods.
Diagram 1: Validated TLC Monitoring Workflow
Caption: Step-by-step workflow for validating pyrimidine synthesis using the 3-Lane Co-Spot method.
Diagram 2: Visualization Decision Tree
Caption: Decision matrix for selecting the appropriate visualization technique based on chemical structure.
References
-
BenchChem. (2025).[1] Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).[1][3][4][5][6] BenchChem Application Notes.[1]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: UV, Iodine, and Chemical Stains.[7][8] Chemistry LibreTexts.
-
Washington University. (n.d.). TLC Stains and Preparation Recipes.[1][4][7][8][9][10][11] UW Dept of Chemistry.
-
Reach Devices. (n.d.). TLC Stains: Recipes and Chemistry.[9][10][11] Reach Devices Technical Resources.
-
Royal Society of Chemistry. (2017). Supplementary Materials: Metal-free synthesis of pyrimidines. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. TLC stains [reachdevices.com]
Comparative Guide: Elemental Analysis vs. Orthogonal Validation for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Executive Summary
Target Compound: Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
Formula:
In the high-stakes environment of drug development, the purity of heterocyclic intermediates is non-negotiable. While Combustion Elemental Analysis (EA) remains the historical "gold standard" for establishing bulk purity (typically requiring
This guide objectively compares the traditional EA workflow against modern orthogonal alternatives—specifically Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —providing a validated roadmap for certifying this compound's identity and purity.
Theoretical Baseline: The Calculation
Before any experimental validation, the theoretical baseline must be established. For
Atomic Weights (IUPAC Standard)
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
Step-by-Step Derivation
-
Total Mass Contribution:
-
Total MW:
-
-
Percentage Composition:
Acceptance Criteria (Journal Standard)
For a sample to be deemed "analytically pure" by ACS/JOC standards, experimental values must fall within
| Element | Theoretical % | Acceptable Range (Low) | Acceptable Range (High) |
| Carbon | 45.90 | 45.50 | 46.30 |
| Hydrogen | 4.95 | 4.55 | 5.35 |
| Nitrogen | 22.94 | 22.54 | 23.34 |
Method Comparison: EA vs. HRMS vs. qNMR
The following table contrasts the three primary validation methods for this pyrimidine derivative.
| Feature | Method A: Automated CHN Combustion | Method B: HRMS (ESI-TOF) | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition by Weight (Bulk Purity) | Exact Mass (Molecular Formula) | Molar Ratio vs. Internal Standard |
| Sample Requirement | High (2–5 mg), Destructive | Low (<0.1 mg), Non-destructive | Moderate (5–10 mg), Non-destructive |
| Detection Principle | Combustion to | Ionization ( | Nuclear spin resonance integration |
| Key Blind Spot | Cannot detect non-combustible impurities (e.g., silica, salts) or water (unless O is measured). | Insensitive to bulk impurities; only confirms the presence of the molecule, not purity. | Requires soluble internal standard; overlapping peaks can interfere. |
| Pyrimidine Specifics | High Risk: Nitrogen-rich rings may form thermally stable char, yielding low %N. | Low Risk: Excellent for confirming the formula | Best Choice: Can quantify solvent residuals and inorganic salts simultaneously. |
| Cost/Time | Moderate / 24h turnaround | High / <1h turnaround | Low / <1h (if in-house) |
Experimental Protocols
Protocol A: Optimized CHN Combustion for Pyrimidines
Use this protocol if submitting for publication requiring traditional EA.
Context: Pyrimidine derivatives often coke (char) before fully combusting. Standard methods frequently fail, showing low Nitrogen and Carbon values.
-
Sample Preparation:
-
Dry the sample under high vacuum (
) at for 12 hours to remove occluded solvents (methanol/water). -
Crucial Step: If the compound is hygroscopic, handle in a glovebox or dry environment.
-
-
Weighing:
-
Accurately weigh
into a tin capsule.
-
-
Additive Strategy (The "Fix"):
-
Add 5–10 mg of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) to the capsule. -
Why? These oxides act as combustion catalysts, providing local oxygen and preventing the formation of thermally stable carbon-nitride chars.
-
-
Instrument Parameters:
-
Set combustion furnace temperature to
(standard is often ). -
Extend the oxygen dose time by 20 seconds to ensure complete oxidation.
-
Protocol B: qNMR Validation (The Modern Standard)
Use this protocol for internal release or if EA fails due to non-combustible impurities (e.g., silica).
-
Internal Standard Selection:
-
Select Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene .
-
Requirement: Standard signals must not overlap with the pyrimidine protons (Singlet at ~3.9 ppm for
, Singlet at ~3.8 ppm for , Singlet at ~8.5 ppm for Pyrimidine-H).
-
-
Preparation:
-
Weigh
of Sample and of Standard (precision ) into the same vial. -
Dissolve completely in
(ensure no precipitation).
-
-
Acquisition:
-
Set relaxation delay (
) to 60 seconds (at least ) to ensure full relaxation. -
Acquire 16–32 scans.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.
-
Visualizing the Validation Workflow
The following diagrams illustrate the decision-making process for validating this compound.
Diagram 1: Validation Workflow & Decision Tree
This flowchart guides the researcher from synthesis to final certification, handling common failure modes for nitrogen-rich heterocycles.
Caption: Integrated workflow for validating Methyl 2-amino-6-methoxypyrimidine-4-carboxylate, prioritizing EA but utilizing qNMR as a failsafe for combustion errors.
Diagram 2: The "Incomplete Combustion" Trap
Why EA fails for pyrimidines and how to interpret the data.
Caption: Mechanism of EA failure in nitrogen-rich heterocycles. The formation of thermally stable C-N char leads to artificially low detection of Nitrogen and Carbon unless catalysts are used.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Analytik Jena. "Combustion Elemental Analysis of Nitrogen-Rich Heterocycles." Application Note. [Link]
-
PubChem. "Methyl 2-amino-6-methoxypyrimidine-4-carboxylate Compound Summary." National Library of Medicine. [Link]
Operational Guide: Disposal of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
[1][2]
Executive Summary & Compound Identification
This guide provides an authoritative, field-validated protocol for the safe containment and disposal of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate . As a Senior Application Scientist, I emphasize that disposal is not merely a regulatory checkbox but a critical phase of the experimental lifecycle that ensures data integrity and personnel safety.
Compound Profile:
| Property | Data |
|---|---|
| Chemical Name | Methyl 2-amino-6-methoxypyrimidine-4-carboxylate |
| CAS Number | 365413-28-1 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) |[1][2]
Hazard Analysis & Pre-Disposal Handling
Before initiating disposal, you must validate the waste stream based on the compound's functional groups.[2] This molecule contains an amino group (basic), a methoxy group , and an ester linkage .[2]
Critical Compatibility Rules:
-
Do NOT mix with Strong Oxidizers: The amine and methoxy groups are susceptible to rapid oxidation, potentially generating heat or toxic byproducts (NOx).
-
Do NOT mix with Strong Acids/Bases: The ester group can hydrolyze, and the amine can form salts.[2] While not explosive, these reactions change the physicochemical properties of the waste, potentially violating waste stream acceptance criteria.
GHS Classification (Derived from Analogous Pyrimidines):
-
H319: Causes serious eye irritation.[3]
Disposal Workflow: The "Zero-Contamination" Protocol
This workflow is designed to prevent cross-contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.[1][2]
Step 1: Segregation & Container Selection
-
Container: Use a High-Density Polyethylene (HDPE) or amber glass container with a PTFE-lined screw cap.[1][2]
-
Labeling: Affix a hazardous waste label immediately.
-
State: Solid waste (if powder) or Organic Solvent waste (if dissolved in DMSO/Methanol).
Step 2: Waste Stream Assignment
This compound is an organic heterocycle containing nitrogen.
-
Prohibited Method: Do NOT dispose of down the drain.[5] Pyrimidine derivatives can be persistent in aquatic environments.[2]
Step 3: Spill Response (Immediate Action)
If a spill occurs during transfer:
-
Isolate: Evacuate the immediate 3-meter radius.[2]
-
Protect: Don full PPE (Nitrile gloves, safety goggles, N95 mask if dust is visible).[2]
-
Contain:
-
Dry Spill: Gently sweep using a brush and dustpan to avoid aerosolization. Place in a sealed bag.
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Decontaminate: Wipe surface with 70% Ethanol followed by soap and water.
Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for disposing of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate, ensuring no step is overlooked.
Caption: Operational workflow for the segregation and disposal of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for legal operation.
-
EPA (USA): Classified generally under "Organic Chemicals, n.o.s." (Not Otherwise Specified). Ensure the waste manifest code reflects ignitable (D001) if in solvent, or toxic (D000) characteristics if applicable based on concentration.[2]
-
EU (REACH): Dispose of as hazardous waste (European Waste Catalogue code 16 05 06 *: laboratory chemicals, consisting of or containing hazardous substances).
-
DOT (Transport): If transporting pure substance, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance), depending on quantity and purity.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235210, Methyl 2-amino-6-methoxypyrimidine-4-carboxylate.[1][2] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][2]
Sources
- 1. 1244019-84-8|Methyl 6-methoxypyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comprehensive Safety and Operational Guide: Handling Methyl 2-amino-6-methoxypyrimidine-4-carboxylate
As a Senior Application Scientist, I frequently see laboratories treat all solid organic building blocks with a generalized, "one-size-fits-all" safety approach. However, functionalized pyrimidines like Methyl 2-amino-6-methoxypyrimidine-4-carboxylate (CAS: 365413-28-1) require a more nuanced, scale-dependent strategy.
Widely utilized in drug discovery as a versatile scaffold, this compound presents specific particulate and exposure risks. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure compliance with occupational safety standards while maintaining the integrity of your synthetic workflows.
Mechanistic Hazard Profile: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), it is critical to understand the causality behind the chemical's hazards. Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is typically encountered as a fine, crystalline powder.
-
Inhalation & Mucosal Risk: The primary acute hazard is the inhalation of airborne particulates during weighing and transfer. The electron-donating amino (-NH₂) and methoxy (-OCH₃) functional groups increase the molecule's propensity to form hydrogen bonds with biological macromolecules in the respiratory tract, potentially causing acute irritation or sensitization.
-
Dermal Permeability via Carrier Solvents: While the dry solid primarily causes mechanical irritation, the risk profile shifts dramatically when the compound is dissolved. Solvents commonly used in medicinal chemistry (e.g., DMSO, DMF, or DCM) act as carrier vehicles. They increase the dermal permeability of the lipophilic pyrimidine core, allowing it to rapidly bypass the stratum corneum . Strict barrier protection is therefore non-negotiable during solubilization.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE must be scaled according to the operational volume. The following table summarizes the required protective measures, grounded in the authoritative guidelines established by Prudent Practices in the Laboratory.
| PPE Category | Analytical Scale (< 1g) | Preparative/Bulk Scale (> 1g) | Mechanistic Rationale |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields | Chemical Splash Goggles | Prevents particulate ingress and protects against solvent splash during dissolution. |
| Hand Protection | Single Nitrile Gloves (min 4 mil) | Double Nitrile Gloves (min 6 mil outer) | Protects against dermal absorption; double-gloving prevents breakthrough from carrier solvents like DMSO. |
| Body Protection | Standard Cotton Lab Coat | Flame-Resistant (FR) Lab Coat & Tyvek Sleeves | Minimizes electrostatic charge buildup which can aerosolize fine pyrimidine powders. |
| Respiratory | None (if handled in Fume Hood) | N95 / P100 Particulate Respirator | Captures airborne pyrimidine dust during bulk transfers outside of engineered enclosures. |
Step-by-Step Operational Protocol
A self-validating protocol ensures that safety checks are inherently built into the workflow. In accordance with OSHA Standard 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories) , execute the following procedural guidance:
Step 1: Pre-Operation Environmental Setup
-
Verify Containment: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).
-
Static Control: Lay down a disposable, anti-static weighing mat. Fine pyrimidine powders are highly susceptible to electrostatic dispersion; eliminating static sources prevents the powder from "jumping" off the spatula.
Step 2: Handling and Weighing
-
Don PPE: Equip the appropriate PPE as dictated by the matrix above based on your target mass.
-
Transfer: Using a grounded stainless steel spatula, transfer the Methyl 2-amino-6-methoxypyrimidine-4-carboxylate into a pre-tared, sealable vessel (e.g., a scintillation vial or round-bottom flask).
-
Seal: Cap or seal the vessel before removing it from the fume hood balance area. This self-validating step guarantees no particulate dissemination into the general lab atmosphere.
Step 3: Solubilization & Reagent Transfer
-
Solvent Addition: Introduce organic solvents (e.g., DMSO, DCM) only within the confines of the fume hood.
-
Agitation: If sonication is required to achieve complete dissolution, ensure the sonicator bath is covered. Uncovered sonication can aerosolize the solvent-chemical matrix, creating an inhalation hazard that bypasses standard particulate filters.
Spill Response and RCRA-Compliant Disposal Plan
Immediate Spill Response
-
Solid Spills: Do not sweep dry powder. Sweeping aerosolizes the chemical. Instead, cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully wipe up the material and place it in a solid hazardous waste container.
-
Solution Spills: Absorb the liquid with an inert particulate absorbent (e.g., vermiculite or sand). Decontaminate the surface with a 10% bleach solution or laboratory detergent to break down residual organic matter.
Waste Segregation
Methyl 2-amino-6-methoxypyrimidine-4-carboxylate must never be disposed of in municipal waste or aqueous drains.
-
Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, gloves, and spill cleanup materials) in a designated, labeled solid hazardous waste bin.
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" unless dissolved in a halogenated solvent like DCM, in which case it must be routed to "Halogenated Organic Waste." Ensure the waste container is properly labeled with the full chemical name—do not use structural abbreviations .
Visualizing the Operational Workflow
The following decision tree illustrates the logical flow for handling and disposing of this compound safely.
Operational workflow and PPE selection matrix for handling CAS 365413-28-1.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source: National Research Council (US) / National Academies Press URL: [Link]
-
Title: Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
